Product packaging for 6,7-Difluoroquinolin-3-ol(Cat. No.:CAS No. 1026706-70-6)

6,7-Difluoroquinolin-3-ol

Cat. No.: B2609647
CAS No.: 1026706-70-6
M. Wt: 181.142
InChI Key: JUDXGCGCWKDXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,7-Difluoroquinolin-3-ol is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO B2609647 6,7-Difluoroquinolin-3-ol CAS No. 1026706-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-difluoroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDXGCGCWKDXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7-Difluoroquinolin-3-ol: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-difluoroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous highly successful fluoroquinolone antibiotics.[1][2] The strategic placement of fluorine atoms at the 6 and 7 positions is known to significantly enhance antibacterial activity by improving interaction with bacterial DNA gyrase and topoisomerase IV. The quinolin-3-ol variant, specifically, serves as a crucial synthetic intermediate, offering a versatile handle for further molecular elaboration in the development of next-generation therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to 6,7-Difluoroquinolin-3-ol, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in drug development.

Introduction: The Strategic Importance of the Fluoroquinoline Core

Quinolone-based compounds represent a major class of synthetic antibacterial agents that have been in clinical use for decades.[3] The evolution from early quinolones to the more potent fluoroquinolones was marked by the introduction of a fluorine atom at the C6 position and various substituents at the C7 position, which profoundly expanded their spectrum of activity. The 6,7-difluoro substitution pattern is a hallmark of many modern antibiotics, contributing to enhanced potency and favorable pharmacokinetic properties. This compound is not an end-product itself, but rather a high-value starting material. Its hydroxyl group at the C3 position provides a strategic point for derivatization, allowing for the introduction of diverse functional groups to modulate biological activity, solubility, and other drug-like properties.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted quinolines can be approached through several classic named reactions, including the Gould-Jacobs, Conrad-Limpach, and Skraup syntheses. However, these methods typically yield quinolin-4-ols or quinolin-2-ols.[4] To specifically target the less common quinolin-3-ol isomer, a more tailored approach is necessary.

The Friedländer Annulation offers a direct and versatile strategy. This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][5][6] By carefully selecting the coupling partner, we can strategically introduce the required functionality at the C2 and C3 positions of the resulting quinoline ring.

For the synthesis of this compound, our strategy involves the condensation of 2-amino-4,5-difluorobenzaldehyde with an acetyl equivalent that can provide the C3-hydroxyl group, such as an α-hydroxy ester like ethyl glycolate . This approach allows for the direct and regioselective construction of the desired 3-hydroxyquinoline core.

Primary Synthetic Pathway: A Modified Friedländer Annulation

The proposed synthesis is a multi-stage process that begins with a common starting material, 3,4-difluoroaniline, and proceeds through the key Friedländer condensation step.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis: Friedländer Annulation cluster_2 Final Product Formation A 3,4-Difluoroaniline B 2-Amino-4,5-difluorobenzaldehyde A->B Multi-step (e.g., formylation, reduction) C Ethyl Glycolate D 6,7-Difluoro-3-hydroxyquinoline- 2-carboxylate Intermediate B->D C->D E This compound D->E Hydrolysis & Decarboxylation

Caption: Overall synthetic workflow for this compound.

Rationale for Methodological Choices
  • Starting Material: 3,4-Difluoroaniline is a commercially available and logical precursor for introducing the 6,7-difluoro substitution pattern onto the quinoline ring.[7][8]

  • Friedländer Reaction: This method is selected for its convergence and efficiency in forming the pyridine ring of the quinoline system. Unlike the Gould-Jacobs reaction, which would unfavorably yield the 4-ol isomer, the Friedländer synthesis allows for direct installation of the 3-hydroxy group by using an appropriate α-hydroxy carbonyl compound.[6][9]

  • Catalysis: The reaction can be catalyzed by either acid or base.[5] An acid catalyst (e.g., p-toluenesulfonic acid) is often preferred as it protonates the carbonyl oxygen of the benzaldehyde, activating it for nucleophilic attack by the enol or enolate of the coupling partner. A base catalyst (e.g., potassium tert-butoxide) facilitates the formation of the enolate from the α-hydroxy ester. The choice of catalyst can influence reaction rates and yields depending on the specific substrates.

Reaction Mechanism

The Friedländer annulation proceeds through a sequence of condensation and cyclization steps:

  • Initial Condensation: The reaction initiates with an aldol-type condensation between the 2-amino-4,5-difluorobenzaldehyde and the enolate of the ethyl glycolate.

  • Dehydration: The resulting aldol adduct readily dehydrates to form a stable α,β-unsaturated intermediate.

  • Intramolecular Cyclization (Michael Addition): The nucleophilic amino group attacks the β-carbon of the unsaturated system in an intramolecular fashion, forming the heterocyclic ring.

  • Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization and subsequent elimination of water to yield the aromatic quinoline ring system.

G

Caption: Key mechanistic steps of the modified Friedländer synthesis.

Experimental Protocols & Data

The following protocols represent a generalized yet robust procedure for the synthesis. Researchers should perform optimization based on their specific laboratory conditions and analytical observations.

Part 1: Synthesis of 2-Amino-4,5-difluorobenzaldehyde (Precursor)

The synthesis of this key intermediate from 3,4-difluoroaniline involves multiple steps, often proceeding through protection of the amine, ortho-lithiation and formylation, and subsequent deprotection, or via nitration, reduction, and formylation routes. As this is a standard transformation, this guide will focus on the core Friedländer reaction. It is assumed the researcher has access to or can synthesize this precursor.

Part 2: Synthesis of this compound

Step A: Friedländer Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4,5-difluorobenzaldehyde (1.0 eq) and ethyl glycolate (1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The intermediate product, ethyl 6,7-difluoro-3-hydroxyquinoline-2-carboxylate, may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid precipitate and wash with cold ethanol. The crude product can be purified by recrystallization.

Step B: Hydrolysis and Decarboxylation

  • Reaction Setup: Suspend the crude ethyl 6,7-difluoro-3-hydroxyquinoline-2-carboxylate from the previous step in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours to ensure complete saponification of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is acidic. This will first protonate the carboxylate and then, upon further heating, facilitate decarboxylation.

  • Decarboxylation & Isolation: Gently heat the acidified mixture. The evolution of CO₂ gas should be observed. Continue heating until gas evolution ceases. The final product, this compound, will precipitate from the aqueous solution.

  • Purification: Cool the mixture, collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Summary of Reagents and Conditions
StepReactant 1Reactant 2Key Reagents/CatalystSolventTemperatureTypical Time
A 2-Amino-4,5-difluorobenzaldehydeEthyl Glycolatep-Toluenesulfonic acidEthanolReflux (~78°C)4-8 h
B Ester Intermediate-1. NaOH (aq) 2. HCl (conc)WaterReflux (~100°C)2-4 h

Conclusion

The synthesis of this compound via a modified Friedländer annulation represents a strategic and efficient approach to obtaining a key building block for modern drug discovery. By understanding the underlying mechanism and the rationale for the chosen synthetic route, researchers can reliably produce this valuable intermediate. This guide provides a scientifically grounded framework, from precursor selection to final product purification, empowering scientists to leverage this versatile scaffold in the development of novel therapeutics, particularly in the critical area of antibacterial agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6,7-Difluoroquinolin-3-ol in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of fluorine atoms onto this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target binding affinity. This compound is a key heterocyclic building block, particularly relevant in the synthesis of modern fluoroquinolone antibiotics. The substitution pattern, with fluorine atoms at the C6 and C7 positions, is a hallmark of many potent antibacterial agents, enhancing their activity and cellular penetration.

Understanding the core physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its rational application in drug design and development. These properties govern how the molecule behaves in biological systems—from its solubility in physiological media to its ability to cross cell membranes and interact with its target. This guide provides a comprehensive analysis of these key characteristics, blending theoretical predictions with established experimental methodologies to offer a practical framework for researchers in the field. While direct experimental data for this specific molecule is scarce, we can construct a robust profile by leveraging data from its parent analog, quinolin-3-ol, and understanding the predictable electronic effects of fluorine substitution.

Molecular Structure and Core Attributes

The foundational characteristics of a molecule provide the context for all its other properties.

  • Molecular Formula: C₉H₅F₂NO

  • Molecular Weight: 181.14 g/mol

  • IUPAC Name: this compound

  • CAS Number: Not available

  • Canonical SMILES: C1=C(C=C2C(=C1F)C(=CN=C2)O)F

A critical structural feature of this compound is the potential for keto-enol tautomerism, specifically the equilibrium between the 3-hydroxyquinoline form and the quinolin-3(4H)-one form. For hydroxyquinolines, the equilibrium often favors the hydroxy (enol) form, which benefits from the aromaticity of both rings.[1][2] This guide will proceed with the assumption that the hydroxyquinoline tautomer is the predominant species under typical physiological conditions.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the key physicochemical parameters of this compound. These predictions are grounded in the known experimental values of the parent compound, quinolin-3-ol, and adjusted based on the well-documented electronic effects of fluorine substitution. The two electron-withdrawing fluorine atoms are expected to increase both acidity (lower pKa) and lipophilicity (higher logP) compared to the unsubstituted analog.

PropertyPredicted Value (this compound)Experimental Value (Quinolin-3-ol)Rationale for Prediction
Melting Point (°C) >200 (Decomposition likely)198-202[3]Increased polarity and potential for stronger intermolecular H-bonding and stacking due to fluorine may increase the melting point.
Aqueous Solubility Lower than Quinolin-3-ol587.9 mg/L[3]The increased lipophilicity from the two fluorine atoms is expected to decrease solubility in aqueous media.
pKa (Acidic - Phenol) ~7.5 - 8.58.08 (Phenolic)The strong electron-withdrawing effect of two fluorine atoms on the benzene ring will acidify the phenolic proton, lowering its pKa.
pKa (Basic - Quinoline N) ~3.0 - 4.04.28[3]The fluorine atoms also withdraw electron density from the heterocyclic ring, reducing the basicity of the quinoline nitrogen and thus lowering its pKa.
logP (Octanol/Water) ~2.5 - 3.02.07 (Calculated)Each fluorine atom typically increases logP by approximately 0.2-0.4 units.
Polar Surface Area (PSA) 33.1 Ų33.1 ŲPSA is based on oxygen and nitrogen atoms; fluorine is not included in standard PSA calculations, so the value is identical to the parent.
Experimental Determination of Physicochemical Properties: Protocols and Rationale

To validate the predicted values and obtain definitive data, rigorous experimental determination is essential. The following sections detail the standard, field-proven protocols for measuring the key physicochemical properties of a novel compound like this compound.

3.1 Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range. The capillary method is the gold standard for its simplicity and accuracy.[1][4]

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[5]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[5]

  • Rapid Determination (Optional): Perform a quick heating run (10-20°C/min) to find the approximate melting range. Allow the apparatus to cool.[6]

  • Accurate Determination: Set the starting temperature to ~20°C below the approximate melting point. Heat at a slow, controlled rate (1-2°C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.[5]

Visualization of Workflow:

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Dry & Powder Sample P2 Load Capillary Tube P1->P2 M1 Insert into Apparatus P2->M1 M2 Heat Slowly (1-2°C/min) M1->M2 M3 Observe Melting M2->M3 A1 Record T1 (First Drop) M3->A1 A2 Record T2 (Fully Liquid) A1->A2 A3 Report Range (T1-T2) A2->A3 Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification S1 Prepare 10 mM Stock in DMSO S2 Dispense into 96-well Plate S1->S2 A1 Add PBS (pH 7.4) S2->A1 A2 Shake (2h) A1->A2 A3 Filter Precipitate A2->A3 Q1 Measure UV Abs of Filtrate A3->Q1 Q2 Calculate Conc. vs Standard Curve Q1->Q2 LogP_Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis P1 Saturate Octanol with PBS (pH 7.4) P2 Saturate PBS with Octanol A1 Add Compound to Aqueous Phase A2 Mix with Octanol Phase A1->A2 A3 Shake to Equilibrate A2->A3 A4 Centrifuge to Separate A3->A4 Q1 Quantify [C] in Octanol via HPLC A4->Q1 Q2 Quantify [C] in PBS via HPLC A4->Q2 Q3 Calculate logD Q1->Q3 Q2->Q3 pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Calibrate pH Meter P2 Prepare Sample Solution in co-solvent P1->P2 P3 Purge with N2 P2->P3 T1 Titrate with HCl (for basic pKa) P3->T1 T3 Record pH vs. Volume T1->T3 T2 Titrate with NaOH (for acidic pKa) T2->T3 A1 Plot Titration Curve T3->A1 A2 Determine Half-Equivalence Points A1->A2 A3 Calculate pKa Values A2->A3

References

Introduction: The Quinoline Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of 6,7-Difluoroquinolin-3-ol

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is widely recognized as a "privileged structure" in medicinal chemistry.[1] This designation is attributed to its recurring presence as a core structural motif in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The structural rigidity and the nitrogen atom's capacity for hydrogen bonding allow quinoline-based molecules to bind with high affinity to a diverse range of biological targets.[1]

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug design. Fluorination, particularly at the C6 and C7 positions of the quinoline core, can significantly enhance critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5][6] This is exemplified by the highly successful class of fluoroquinolone antibiotics.[4]

This guide focuses on This compound , a molecule that combines the privileged quinoline scaffold with strategic difluorination. While direct, comprehensive studies on the specific mechanism of action of this compound are not yet prevalent in the public literature, its structural features strongly suggest several plausible and compelling mechanisms. This document will provide an in-depth exploration of these putative mechanisms, grounded in the established activities of structurally analogous compounds. We will delve into its potential as a kinase inhibitor and a modulator of neuronal receptors, presenting hypothesized signaling pathways and the detailed experimental protocols required for their validation.

Part 1: Putative Mechanism as a Protein Kinase Inhibitor

The dysregulation of protein kinase signaling is a hallmark of numerous human diseases, most notably cancer. The quinoline scaffold is a well-established pharmacophore for the development of potent kinase inhibitors. Numerous 6,7-disubstituted quinoline derivatives have been successfully developed as inhibitors of critical oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and c-Met.[7][8][9]

Hypothesized Target and Signaling Pathway

We hypothesize that this compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases such as EGFR and HER-2. By occupying the ATP-binding pocket, the compound would prevent kinase autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways. Inhibition of these pathways would ultimately block cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR/HER-2 PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Molecule This compound Molecule->RTK Inhibits ATP Binding

Caption: Hypothesized inhibition of EGFR/HER-2 signaling by this compound.

Experimental Validation Protocols

This protocol serves to quantify the direct inhibitory effect of the compound on the enzymatic activity of target kinases.

  • Objective: To determine the IC50 value of this compound against a panel of receptor tyrosine kinases (e.g., EGFR, HER-2, c-Met, VEGFR2).

  • Methodology:

    • Prepare a serial dilution of this compound in DMSO, typically from 100 µM to 1 pM.

    • In a 96-well plate, add the kinase reaction buffer, the specific recombinant kinase enzyme, and the appropriate peptide substrate.

    • Add the diluted compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence (proportional to ADP produced, hence kinase activity) using a plate reader.

    • Plot the percentage of kinase inhibition against the log concentration of the compound and fit the data to a dose-response curve to calculate the IC50 value.

This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the targeted kinase activity.

  • Objective: To measure the GI50 (concentration for 50% growth inhibition) in cancer cell lines overexpressing the target kinases (e.g., A431 for EGFR, BT-474 for HER-2).

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50 value.

This protocol directly measures the inhibition of kinase-mediated signaling within the cell.

  • Objective: To determine if the compound inhibits the phosphorylation of downstream signaling proteins (e.g., p-Akt, p-ERK).

  • Methodology:

    • Culture relevant cancer cells (e.g., A431) to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for 15 minutes) to activate the signaling pathway.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-Akt Ser473, anti-p-ERK1/2) and total proteins (anti-Akt, anti-ERK1/2) as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity to assess the reduction in phosphorylation.

Anticipated Data Summary
Target KinasePutative IC50 (nM)
EGFR50 - 200
HER-2100 - 500
c-Met200 - 1000
VEGFR2> 1000

Part 2: Putative Mechanism as an NMDA Receptor Antagonist

The N-Methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[10] However, its overactivation leads to excessive calcium influx and excitotoxicity, a pathological process implicated in stroke and various neurodegenerative disorders.[10][11] Several quinoline-based compounds have been identified as potent and selective NMDA receptor antagonists, presenting a therapeutic strategy for these conditions.[12][13]

Hypothesized Target and Mechanism

We hypothesize that this compound can act as an antagonist at the NMDA receptor. It may function as a competitive antagonist, binding to the glutamate or glycine binding site, or as a non-competitive channel blocker, occluding the ion channel pore.[10] By blocking receptor activation, the compound would prevent excessive Ca2+ influx, thereby mitigating excitotoxic neuronal damage.

G cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular NMDAR Glutamate Site Glycine Site Ion Channel Mg2+ PCP Site Ca_influx Ca²+ Influx NMDAR:ion->Ca_influx Glutamate Glutamate Glutamate->NMDAR:glu Glycine Glycine Glycine->NMDAR:gly Molecule This compound Molecule->NMDAR:glu Competitive Antagonism Molecule->NMDAR:ion Channel Block Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity

Caption: Putative antagonism of the NMDA receptor by this compound.

Experimental Validation Protocols

This protocol determines the affinity of the compound for the NMDA receptor complex.

  • Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glutamate binding site.

  • Methodology:

    • Prepare synaptic membrane fractions from rat cortical tissue.

    • In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of a radiolabeled competitive antagonist (e.g., [3H]CGS 19755).

    • Add increasing concentrations of this compound (the competitor) or a known unlabeled ligand for determining non-specific binding.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the competitor to obtain an IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[12]

This is a functional assay to confirm the antagonistic effect on receptor-mediated ion flow.

  • Objective: To measure the inhibition of NMDA-evoked currents in primary neurons.

  • Methodology:

    • Establish whole-cell patch-clamp recordings from cultured primary hippocampal or cortical neurons.

    • Clamp the membrane potential at -70 mV.

    • Perfuse the neuron with an external solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) in a magnesium-free buffer to evoke an inward current.

    • After establishing a stable baseline of NMDA-evoked currents, co-apply this compound at various concentrations with the agonists.

    • Measure the peak amplitude of the inward current in the presence of the compound.

    • Calculate the percentage of inhibition of the NMDA-evoked current and generate a concentration-response curve to determine the IC50.

Conclusion and Future Directions

This compound is a molecule of significant interest, positioned at the intersection of privileged scaffold chemistry and strategic fluorination. While its precise biological role awaits elucidation, its structure provides a robust, rational basis for hypothesizing its mechanisms of action. This guide has outlined two primary, plausible pathways: inhibition of receptor tyrosine kinases relevant to oncology and antagonism of the NMDA receptor relevant to neurology.

The presented frameworks are not merely speculative; they are actionable roadmaps for investigation. The detailed, self-validating experimental protocols provide the necessary tools for researchers and drug development professionals to systematically test these hypotheses. Elucidating the true mechanism of action of this compound will be a critical step in unlocking its therapeutic potential and could pave the way for the development of a new class of targeted therapies for some of our most challenging diseases.

References

The Biological Potential of 6,7-Difluoroquinolin-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its rigid structure and the presence of a nitrogen atom capable of forming hydrogen bonds make it a "privileged scaffold," frequently found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] From the historic antimalarial quinine to modern antibacterial and anticancer agents, the quinoline core has proven to be a versatile framework for the development of potent therapeutics.[1]

This guide focuses on a specific, yet underexplored, member of this family: 6,7-Difluoroquinolin-3-ol . While direct and extensive research on this particular molecule is limited, its structural features—a difluorinated quinoline backbone and a hydroxyl group at the 3-position—provide a strong basis for predicting its biological potential. By examining the well-established activities of related fluoroquinolones and quinolin-3-ol derivatives, we can construct a scientifically-grounded hypothesis regarding the likely biological activities of this compound and outline a strategic approach for its investigation.

Anticipated Biological Activities of this compound

Based on the extensive body of research on analogous compounds, this compound is predicted to exhibit significant biological activities, primarily in the realms of antibacterial and anticancer action. The rationale for these predictions is rooted in the established structure-activity relationships (SAR) of the fluoroquinolone class of compounds.

Antibacterial Potential: A New Generation Fluoroquinolone?

Fluoroquinolones are a clinically vital class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] The core structure of fluoroquinolones is critical for this activity, and specific substitutions on the quinoline ring are known to modulate their potency and spectrum.[3]

The 6,7-difluoro substitution pattern is a key feature of many potent fluoroquinolones. The fluorine atom at the C-6 position is particularly crucial for enhancing antibacterial activity.[4] Furthermore, modifications at the C-7 position are known to influence the spectrum of activity.[2] While this compound lacks the typical C-7 substituent of many marketed fluoroquinolones, the core difluorinated scaffold suggests a foundational antibacterial potential.

The presence of a hydroxyl group at the C-3 position, instead of the more common carboxylic acid, presents an interesting deviation. While the 3-carboxylic acid is important for binding to DNA gyrase, other derivatives have shown that modifications at this position can still yield active compounds.[3] It is plausible that the 3-hydroxyl group could engage in different, yet still inhibitory, interactions with the bacterial enzymes or that it could serve as a handle for further derivatization to optimize activity.

Anticancer Activity: Targeting Tumor Cell Proliferation

In addition to their antibacterial properties, many quinoline and fluoroquinolone derivatives have demonstrated significant anticancer activity.[5] Their mechanisms of action in cancer cells are often multifactorial and can include the induction of apoptosis, inhibition of cell cycle progression, and targeting of cancer-related enzymes.

The difluoro substitution on the quinoline ring may enhance the anticancer potential of this compound. Fluorine substitution can increase the metabolic stability and membrane permeability of a compound, leading to improved bioavailability and cellular uptake in tumor tissues.[6] Furthermore, some fluoroquinolone derivatives have been shown to exert their anticancer effects through the inhibition of topoisomerases, similar to their antibacterial mechanism, but targeting the human enzymes in cancer cells.

The quinolin-3-ol moiety itself has been identified in compounds with antioxidant and anti-inflammatory properties, which can be relevant in the context of cancer.[4] Chronic inflammation is a known driver of tumorigenesis, and compounds with dual anticancer and anti-inflammatory activities are of significant interest.

Experimental Workflow for Biological Evaluation

To empirically determine the biological activities of this compound, a systematic experimental approach is required. The following workflow outlines the key assays for assessing its potential antibacterial and anticancer properties.

experimental_workflow cluster_synthesis Compound Acquisition cluster_antibacterial Antibacterial Activity Assessment cluster_anticancer Anticancer Activity Assessment synthesis Synthesis & Purification of This compound mic Minimum Inhibitory Concentration (MIC) Assay synthesis->mic Test against bacterial panel cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) synthesis->cytotoxicity Test against cancer cell lines mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Determine bactericidal vs. bacteriostatic activity gyrase DNA Gyrase/Topoisomerase IV Inhibition Assay mbc->gyrase Elucidate mechanism apoptosis Apoptosis Assay (e.g., Annexin V/PI) cytotoxicity->apoptosis Investigate mode of cell death cell_cycle Cell Cycle Analysis apoptosis->cell_cycle Determine effect on cell cycle topoisomerase Human Topoisomerase Inhibition Assay cell_cycle->topoisomerase Identify potential target

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)

While specific data for this compound is not available, the following table illustrates how results from the proposed assays could be presented.

Biological Activity Assay Test Organism/Cell Line Hypothetical Result (IC50/MIC in µM)
AntibacterialMICStaphylococcus aureus16
AntibacterialMICEscherichia coli32
AnticancerMTTMCF-7 (Breast Cancer)10
AnticancerMTTA549 (Lung Cancer)25

Signaling Pathways and Mechanisms of Action

The predicted biological activities of this compound are likely mediated through established signaling pathways.

Antibacterial Mechanism

antibacterial_mechanism compound This compound target Bacterial DNA Gyrase / Topoisomerase IV compound->target Inhibition dna_replication DNA Replication & Repair target->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Putative antibacterial mechanism of action for this compound.

Anticancer Mechanism

anticancer_mechanism compound This compound topoisomerase Human Topoisomerase II compound->topoisomerase Inhibition dna_damage DNA Damage topoisomerase->dna_damage Induces apoptosis Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle proliferation Tumor Cell Proliferation apoptosis->proliferation Inhibits cell_cycle->proliferation Inhibits

Caption: Potential anticancer mechanism involving topoisomerase inhibition.

Conclusion and Future Directions

While the biological activity of this compound has not been extensively documented, its chemical structure strongly suggests a promising profile as a potential antibacterial and anticancer agent. The difluorinated quinoline core is a well-established pharmacophore in successful therapeutics, and the 3-hydroxyl group offers a unique modification that warrants further investigation.

The experimental protocols and theoretical frameworks presented in this guide provide a roadmap for the systematic evaluation of this compound. Future research should focus on its synthesis, in vitro biological characterization, and subsequent derivatization to optimize its potency and selectivity. Such studies will be instrumental in determining if this compound can be developed into a valuable lead compound in the ongoing search for novel anti-infective and anticancer therapies.

References

An In-depth Technical Guide to 6,7-Difluoroquinolin-3-ol Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,7-difluoroquinolin-3-ol derivatives and their analogs, a class of compounds demonstrating significant potential in contemporary drug discovery. We will delve into their synthesis, structural characterization, and diverse biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine atoms at the 6 and 7 positions significantly modulates the physicochemical and pharmacological properties of these molecules, leading to enhanced therapeutic potential.[1]

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[2] The introduction of two fluorine atoms at the 6 and 7 positions of the quinoline ring is a key modification that can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability.[1] The 3-hydroxy substituent offers a crucial point for further derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.

Synthesis of the this compound Core and Its Analogs

The construction of the this compound scaffold is most effectively achieved through the Gould-Jacobs reaction.[3][4][5] This versatile method involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by a thermal cyclization to form the quinoline ring system.

A general synthetic workflow for the preparation and evaluation of this compound derivatives is depicted below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: 3,4-Difluoroaniline Diethyl Ethoxymethylenemalonate intermediate Diethyl 2-((3,4-difluoroanilino)methylene)malonate start->intermediate Condensation cyclization Thermal Cyclization (Gould-Jacobs Reaction) intermediate->cyclization core Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate cyclization->core hydrolysis Hydrolysis core->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation final_core 6,7-Difluoroquinolin-4-ol decarboxylation->final_core derivatization Derivatization at 3-position and N1 final_core->derivatization analogs Diverse Analogs derivatization->analogs antibacterial Antibacterial Assays (MIC Determination) analogs->antibacterial anticancer Anticancer Assays (MTT Assay) analogs->anticancer sar Structure-Activity Relationship (SAR) Studies antibacterial->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol outlines the synthesis of a key precursor to this compound and its derivatives, adapted from the Gould-Jacobs reaction.[5][6]

Step 1: Condensation of 3,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a magnetic stirrer, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-110 °C for 2 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, diethyl 2-((3,4-difluoroanilino)methylene)malonate, should crystallize upon standing.

  • Wash the solid product with cold ethanol and dry under vacuum.

Step 2: Thermal Cyclization

  • Place the diethyl 2-((3,4-difluoroanilino)methylene)malonate in a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to 250-260 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain this temperature for 30-60 minutes. The cyclization product will precipitate out of the hot solution.

  • Cool the mixture to room temperature and dilute with hexane to facilitate further precipitation.

  • Collect the solid product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, by filtration, wash with hexane, and dry.

Structural Characterization

The synthesized compounds must be rigorously characterized to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for elucidating the molecular structure. The proton NMR spectrum of a 6,7-difluoro-4-hydroxyquinoline-3-carboxylate derivative will typically show characteristic signals for the aromatic protons, the ester group, and the hydroxyl proton, which often appears as a broad singlet at a downfield chemical shift.[7] The 13C NMR spectrum will display distinct signals for the carbonyl carbons and the carbons of the quinoline core.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds are expected.[9][10]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, with significant potential as antibacterial and anticancer agents.

Antibacterial Activity

The fluoroquinolone class of antibiotics, which includes derivatives of the 6,7-difluoroquinoline core, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, fluoroquinolones induce chromosomal DNA fragmentation, leading to bacterial cell death.[1]

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound. The table below summarizes the MIC values for representative fluoroquinolone derivatives against various bacterial strains.

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
CiprofloxacinStaphylococcus aureus0.25[11]
Derivative 7aStaphylococcus aureus0.25[11]
Fluoroquinolone DerivativeEscherichia coli>100[1]
Fluoroquinolone DerivativeStaphylococcus aureus>100[1]
Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents.[12][13] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases involved in cancer cell signaling pathways.

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of various quinoline derivatives against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Norfloxacin Derivative 73PC3 (Prostate)2.33[12]
Norfloxacin Derivative 73MCF-7 (Breast)2.27[12]
Ciprofloxacin Derivative 26PC3 (Prostate)7.7[12]
Levofloxacin Derivative 125MCF-7 (Breast)0.3[12]
Mechanism of Action: Tyrosine Kinase Inhibition

A promising mechanism of action for the anticancer activity of certain quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs).[14][15] RTKs are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[15] Dysregulation of RTK signaling is a common feature of many cancers. This compound derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascade.

G cluster_pathway Receptor Tyrosine Kinase Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor This compound Derivative inhibitor->dimerization Inhibition

Caption: Proposed mechanism of action of this compound derivatives as inhibitors of the receptor tyrosine kinase signaling pathway.

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

Protocol:

  • Prepare a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse libraries of analogs with a wide range of biological activities. The demonstrated efficacy of these compounds as both antibacterial and anticancer agents underscores their potential to address significant unmet medical needs. Future research should focus on the continued exploration of the structure-activity relationships of these derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical candidates.

References

Spectroscopic Characterization of the 6,7-Difluoroquinolin-3-ol Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Quinolone Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. The 6,7-difluoro substitution pattern, in particular, is a hallmark of many potent fluoroquinolone antibiotics. This guide provides an in-depth analysis of the spectroscopic characteristics of the 6,7-Difluoroquinolin-3-ol core, a critical pharmacophore in drug discovery.

Due to the limited availability of published experimental data for this compound itself, this guide will leverage the comprehensive spectroscopic data of a closely related and well-characterized analogue: methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . This analogue shares the essential 6,7-difluoro-hydroxyquinoline core, providing a robust framework for understanding the key spectroscopic features. This approach allows for a detailed exploration of the influence of the difluoro substitution on the NMR, IR, and Mass Spectrometry signatures of this important molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the most powerful tool for the elucidation of the chemical structure of organic molecules. For fluorinated compounds like the this compound core, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) is essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. Samples are typically dissolved in deuterated solvents such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The proton NMR spectrum of the 6,7-difluoroquinoline core is characterized by distinct signals for the aromatic protons. The electron-withdrawing nature of the fluorine atoms and the nitrogen in the quinoline ring significantly influences the chemical shifts of these protons.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.0 - 8.5 ppm): The protons on the quinoline ring will appear in this region. The C5-H and C8-H protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms at C6 and C7.

  • OH Proton: The hydroxyl proton at the 3-position can appear as a broad singlet over a wide range of chemical shifts, and its position is highly dependent on solvent and concentration.

In the analogue, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the aromatic protons on the quinoline ring (C⁵H and C⁸H) appear as doublets of doublets, a direct consequence of both proton-proton and proton-fluorine couplings.[1] Specifically, the C⁵H proton is observed at approximately 7.92 ppm and the C⁸H proton at around 7.57 ppm in CDCl₃.[1] The large coupling constants associated with these signals are indicative of ortho and meta couplings to both neighboring protons and fluorine atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The presence of fluorine atoms introduces characteristic C-F couplings, which are invaluable for assigning the carbon signals.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (100 - 160 ppm): The carbon atoms of the quinoline ring will resonate in this region.

  • Carbons Bearing Fluorine (C-6 and C-7): These carbons will appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz.[1]

  • Carbons Adjacent to Fluorinated Carbons: These carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

For the analogue, the direct carbon-fluorine spin-spin coupling constants (¹JC-F) are reported to be in the range of 245.5–257.5 Hz, while the two-bond couplings (²JC-F) are significantly smaller at 15.2–21.4 Hz.[1] This clear distinction in coupling constants is a powerful diagnostic tool for assigning the fluorinated and adjacent carbons.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

Interpretation of the ¹⁹F NMR Spectrum:

  • Distinct Signals for C-6 and C-7 Fluorines: The two fluorine atoms at positions 6 and 7 are in different chemical environments and are expected to show two distinct signals.

  • Coupling between Fluorine Nuclei: The two fluorine atoms will likely exhibit coupling to each other (F-F coupling), which will be observable in the ¹⁹F NMR spectrum.

In the reference compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the ¹⁹F NMR spectrum displays two signals for the fluorine atoms on the quinoline ring at approximately -137.06 ppm (C⁶F) and -127.02 ppm (C⁷F).[1]

Summary of Expected NMR Data for the this compound Core

Nucleus Region Expected Chemical Shift (ppm) Key Features
¹HAromatic7.0 - 8.5Complex multiplets due to H-H and H-F coupling
¹HHydroxylVariableBroad singlet
¹³CAromatic100 - 160C-F couplings observable
¹³CC-F~140 - 160Large ¹JCF coupling constants (~250 Hz)
¹⁹FAr-F-120 to -140Two distinct signals for F-6 and F-7

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, and C-F functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic quinoline ring.

  • C-F Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight of this compound (C₉H₅F₂NO, MW = 181.14 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for quinolines involve the loss of small neutral molecules like HCN.

For the analogue, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the mass spectrum shows a molecular ion at m/z 379.[1] A prominent fragment at m/z 109 corresponds to the 4-fluorobenzyl group, illustrating a typical fragmentation pathway.[1]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of the this compound core.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of the this compound core requires a synergistic application of NMR, IR, and Mass Spectrometry. While direct experimental data for the parent compound is scarce, a detailed analysis of a closely related analogue provides a robust foundation for predicting and interpreting its spectroscopic features. The insights gained from this multi-faceted analytical approach are indispensable for researchers and scientists engaged in the design and development of novel fluorinated quinoline-based therapeutic agents. The principles and data presented in this guide serve as a valuable resource for the unambiguous structural confirmation and purity assessment of this important pharmacophore.

References

The Enduring Versatility of Quinolinol Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Quinolinol and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating remarkable versatility across a spectrum of scientific disciplines. From their foundational role in coordination chemistry to their ever-expanding applications in medicinal and materials science, these compounds continue to be a fertile ground for innovation. This in-depth guide provides a comprehensive overview of the synthesis, properties, and applications of quinolinol compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinolinol Scaffold: A Privileged Structure

At its core, quinolinol, also known as hydroxyquinoline, is a heterocyclic aromatic organic compound consisting of a quinoline backbone with a hydroxyl group substitution.[1] The position of the hydroxyl group on the quinoline ring system gives rise to various isomers, with 8-hydroxyquinoline (oxine) being one of the most extensively studied and utilized.[1][2] The quinoline framework itself is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[3]

The key to the diverse functionality of quinolinol compounds lies in their electronic properties and their ability to act as potent chelating agents. The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group create a bidentate ligand capable of forming stable complexes with a multitude of metal ions.[2][3] This chelation can dramatically alter the physicochemical and biological properties of both the quinolinol molecule and the metal ion, leading to a vast range of applications.

Synthesis of the Quinolinol Core: Classical and Modern Approaches

The construction of the quinolinol scaffold can be achieved through various synthetic strategies, ranging from classic named reactions to more contemporary, eco-friendly methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.

Established Synthetic Routes

Several named reactions have been instrumental in the synthesis of quinolines and their hydroxylated derivatives for over a century. These methods typically involve the condensation and cyclization of anilines with other reagents.

  • Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4] Dehydration of glycerol in situ forms acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring.[4]

  • Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst to produce a substituted quinoline.[5]

  • Friedländer Synthesis: This reaction provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6]

  • Camps Quinoline Synthesis: This is a base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide, which can yield either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions.[7]

The following diagram illustrates a generalized workflow for these classical quinoline syntheses.

G Aniline Aniline Derivative Condensation Condensation Aniline->Condensation Carbonyl Carbonyl Compound (e.g., Glycerol, β-Diketone, α-Methylene Ketone) Carbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Oxidation Oxidation/ Dehydration Cyclization->Oxidation Quinoline Quinolinol Derivative Oxidation->Quinoline

Caption: Generalized workflow of classical quinoline synthesis methods.

Modern and Greener Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many classical quinoline syntheses.[6]

  • Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer high atom economy and efficiency.[6]

  • Use of Solid Acid Catalysts: Environmentally benign solid acid catalysts, such as montmorillonite K-10, are being employed to replace traditional corrosive acid catalysts.[6]

The Multifaceted Applications of Quinolinol Compounds

The unique chemical properties of quinolinol and its derivatives have led to their application in a wide range of fields.

Medicinal and Pharmaceutical Sciences

Quinoline-based compounds are of immense interest in drug discovery, exhibiting a broad spectrum of biological activities.[8][9]

  • Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline and its derivatives exhibit potent antiseptic, disinfectant, and pesticide properties.[1] Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for the functioning of microbial enzymes.[3]

  • Anticancer Activity: A significant number of quinoline derivatives have been investigated for their anticancer properties.[10] These compounds can exert their effects through various mechanisms, including the inhibition of cell cycle progression, induction of apoptosis, and suppression of angiogenesis.[10]

  • Anti-inflammatory and Antiviral Effects: Research has demonstrated the anti-inflammatory and antiviral potential of certain quinoline derivatives.[8][11] For instance, some quinoline compounds have shown promising activity against HIV.[8]

  • Neuroprotective Agents: The ability of 8-hydroxyquinoline to chelate metal ions has made it a subject of interest in the context of neurodegenerative diseases like Alzheimer's, where metal ion dyshomeostasis is implicated.[3]

The diverse pharmacological activities of quinolinol derivatives are summarized in the table below.

Pharmacological ActivityExamples/Mechanism of ActionReferences
Antimicrobial/Antifungal Chelation of essential metal ions in microbial enzymes.[1][3]
Anticancer Inhibition of cell cycle, induction of apoptosis, anti-angiogenesis.[10]
Antiviral Inhibition of viral replication (e.g., against HIV).[8][11]
Anti-inflammatory Modulation of inflammatory pathways.[8]
Neuroprotective Chelation of metal ions implicated in neurodegenerative diseases.[3]
Analytical Chemistry

8-Hydroxyquinoline is a well-established reagent in analytical chemistry, primarily for the quantitative determination of metal ions.[1] Its ability to form stable, often colored or fluorescent, complexes with metal ions allows for their detection and quantification through various analytical techniques.[2] The formation of these chelate complexes can be exploited in gravimetric analysis, spectrophotometry, and fluorescence spectroscopy.

The following diagram illustrates the chelation of a metal ion by 8-hydroxyquinoline.

Caption: Chelation of a metal ion (M+) by two 8-hydroxyquinoline molecules.

Materials Science and Optoelectronics

The metal complexes of 8-hydroxyquinoline, particularly the aluminum complex (Alq3), are pivotal materials in the field of organic light-emitting diodes (OLEDs).[1][12] These complexes exhibit excellent thermal stability and luminescence properties, making them ideal for use as emissive and electron-transporting layers in OLED devices. The luminescent properties of these complexes can be tuned by modifying the substituents on the quinoline ring.[1]

Experimental Protocols: Synthesis and Characterization

To provide a practical context, this section outlines a general protocol for the synthesis and characterization of a simple quinolinol derivative.

Synthesis of 2-Methylquinolin-8-ol (A Friedländer-type Synthesis)

Materials:

  • 2-Amino-3-hydroxybenzaldehyde

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of acetone (e.g., 5-10 equivalents) to the solution.

  • Slowly add a solution of potassium hydroxide in ethanol (e.g., 1.2 equivalents) to the reaction mixture while stirring.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold distilled water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-methylquinolin-8-ol.

Characterization Techniques

The synthesized quinolinol compound should be characterized using standard analytical techniques to confirm its structure and purity.

TechniquePurposeExpected Observations
Melting Point Assess purity.A sharp and specific melting point range.
FTIR Spectroscopy Identify functional groups.Characteristic peaks for O-H, C=N, and aromatic C-H bonds.
¹H and ¹³C NMR Spectroscopy Elucidate the chemical structure.Specific chemical shifts and coupling patterns corresponding to the protons and carbons in the molecule.
Mass Spectrometry Determine the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of the product.

Future Perspectives and Conclusion

The field of quinolinol chemistry is dynamic and continually evolving. Current research is focused on the development of novel synthetic methodologies that are more efficient and sustainable. In medicinal chemistry, the design of new quinolinol-based drugs with enhanced efficacy and reduced side effects remains a primary goal.[13][14] Furthermore, the exploration of new quinolinol derivatives for advanced materials applications, such as sensors and next-generation OLEDs, is an active area of investigation.

References

A Technical Guide to the Target Deconvolution of 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory indications[1][2]. The specific biological targets of novel quinoline derivatives, however, are often unknown. This guide presents a comprehensive, field-proven strategy for the identification and validation of potential therapeutic targets for the specific compound 6,7-Difluoroquinolin-3-ol . We will proceed from a rational, hypothesis-driven approach based on the known pharmacology of the quinoline motif to detailed, step-by-step experimental workflows for target identification, engagement, and functional validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.

Introduction: The Quinoline Scaffold and the Challenge of Target Identification

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a structural cornerstone in drug discovery, prized for its versatile synthetic accessibility and broad pharmacological potential[3][4]. The functionalization of the quinoline core dictates its therapeutic action; for instance, the addition of a fluorine atom at the 6-position and a piperazine at the 7-position is characteristic of fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV[5][6]. Other derivatives are potent kinase inhibitors or DNA intercalating agents in cancer therapy[2][7].

Given its structure, this compound presents an intriguing case. The difluoro substitution pattern is common, but the 3-ol (hydroxy) group suggests potential interactions distinct from classic fluoroquinolones. The primary challenge in advancing such a compound is the deconvolution of its molecular target(s), a critical step for understanding its mechanism of action, predicting efficacy, and identifying potential toxicities[8][9]. This guide outlines a robust, multi-pronged strategy to address this challenge.

Molecular Profile of this compound

A foundational step in any target identification campaign is to characterize the small molecule of interest. The physicochemical properties of this compound will influence its behavior in biological assays and its potential as a drug candidate.

PropertyValue (Predicted)Significance for Target ID
Molecular Formula C₉H₅F₂NODefines the elemental composition.
Molecular Weight 181.14 g/mol Influences membrane permeability and binding kinetics.
logP 1.8 - 2.2Indicates moderate lipophilicity, suggesting good potential for cell permeability.
Hydrogen Bond Donors 1 (from -OH)Key feature for potential interactions with protein active sites.
Hydrogen Bond Acceptors 2 (from N and -OH)Key feature for potential interactions with protein active sites.
pKa ~7.5 (Predicted)Influences ionization state in physiological buffers, affecting solubility and target binding.

A Strategic Framework for Target Deconvolution

Our approach is a logical cascade, beginning with broad, hypothesis-driven screening against the most probable target families and progressing to unbiased, proteome-wide methods, followed by rigorous validation of top candidates. This strategy maximizes efficiency and the probability of success.

G cluster_0 Phase 1: Hypothesis-Driven Screening cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation & Functional Analysis Rationale Rationale Generation (Based on Scaffold Pharmacology) Kinases Putative Target Class: Protein Kinases Rationale->Kinases Common quinoline target Topoisomerases Putative Target Class: DNA Topoisomerases Rationale->Topoisomerases Fluoroquinolone heritage Kinase_Screen Biochemical Screen (e.g., Kinase Panel) Kinases->Kinase_Screen Topo_Assay Biochemical Screen (e.g., DNA Relaxation Assay) Topoisomerases->Topo_Assay Hit_List Prioritized Hit List Kinase_Screen->Hit_List Topo_Assay->Hit_List Chemoproteomics Chemoproteomics Approach (Affinity Chromatography-MS) Chemoproteomics->Hit_List CETSA Target Engagement Assay (e.g., CETSA) Hit_List->CETSA Functional_Assay Functional Cellular Assay (e.g., Apoptosis, Signaling) CETSA->Functional_Assay

Figure 1: Overall strategy for target deconvolution of this compound.

Putative Target Class I: Protein Kinases

4.1 Rationale The quinoline scaffold is present in several FDA-approved and investigational kinase inhibitors[2]. The planar aromatic system can effectively engage the ATP-binding pocket of many kinases through π-π stacking and hydrogen bonding interactions. The 3-hydroxy group of our lead compound could potentially form a critical hydrogen bond with the hinge region of a kinase active site, a common binding motif for Type I kinase inhibitors.

4.2 Experimental Workflow: High-Throughput Kinase Profiling The most direct method to test this hypothesis is to screen the compound against a large, diverse panel of purified protein kinases. This provides data on both potency (which kinases are inhibited) and selectivity (which kinases are not).

4.2.1 Protocol: Broad-Spectrum Kinase Panel Screen (e.g., ADP-Glo™) This protocol describes a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction[10]. A decrease in luminescence in the presence of the test compound indicates inhibition.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to be tested at a final concentration range (e.g., 10 µM down to 1 nM).

  • Reaction Setup: In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP at its Km concentration in kinase reaction buffer. Services like Eurofins Discovery or Promega offer pre-validated kinase-substrate pairs[10][11].

  • Compound Addition: Add this compound to the reaction wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP back to ATP, which then drives the luminescent reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase hit.

4.3 Data Interpretation The output will be a list of kinases for which this compound has an IC₅₀ value below a certain threshold (e.g., <1 µM). This provides the first set of high-priority candidate targets.

Kinase TargetIC₅₀ (nM)Kinase FamilyPotential Therapeutic Area
MAPK14 (p38α) 85CMGCInflammation, Cancer
EGFR 1,200TKCancer
CDK2 >10,000CMGCN/A
VEGFR2 250TKCancer (Angiogenesis)
Table 1: Example output from a kinase panel screen for this compound.

Putative Target Class II: DNA Topoisomerases

5.1 Rationale The fluoroquinolone class of antibiotics, which shares the core quinoline structure, are classic inhibitors of bacterial DNA gyrase and topoisomerase IV[6]. While our compound is not a classic antibiotic structure, some quinoline derivatives, like camptothecin and its analogs, are potent inhibitors of human topoisomerase I, trapping the enzyme-DNA cleavage complex and leading to cell death[3]. It is therefore prudent to investigate if this compound interacts with human topoisomerases.

5.2 Experimental Workflow: Topoisomerase I DNA Relaxation Assay This biochemical assay directly measures the enzymatic activity of Topoisomerase I, which is to relax supercoiled plasmid DNA[12][13]. An inhibitor will prevent this relaxation.

5.2.1 Protocol: Topoisomerase I DNA Relaxation Assay This protocol is adapted from standard methodologies provided by suppliers like TopoGEN and Inspiralis[14].

Methodology:

  • Reaction Setup (on ice): In a microcentrifuge tube, prepare the reaction mixture:

    • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA)[14].

    • 200-300 ng of supercoiled plasmid DNA (e.g., pBR322).

    • This compound at various concentrations (or DMSO vehicle control).

    • Nuclease-free water to a final volume of 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase I (1-2 units).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye (containing SDS or Sarkosyl to dissociate the enzyme and a tracking dye)[14].

  • Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel at 5-10 V/cm until the dye front has migrated sufficiently[13]. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (no inhibitor) as controls.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates fastest, followed by nicked circular, and then fully relaxed DNA which migrates the slowest.

  • Data Analysis: Inhibition is observed as a persistence of the supercoiled DNA band and a reduction in the relaxed DNA band compared to the no-inhibitor control.

Validating Target Engagement in a Cellular Context

A positive result in a biochemical assay is a critical first step, but it does not confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in intact cells or tissues[15][16][17].

6.1 Rationale for CETSA The principle of CETSA is based on ligand-induced thermal stabilization[17]. When a protein binds to a ligand (our compound), it generally becomes more resistant to heat-induced unfolding and aggregation. By heating cells to various temperatures and then measuring the amount of target protein remaining in the soluble fraction, we can detect a "thermal shift" in the presence of a binding compound[16][18].

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Protein Quantification Cells Culture Cells (e.g., A549 lung cancer cells) Treat Treat with Compound (or DMSO Vehicle) Cells->Treat Heat Aliquot cells and heat to different temperatures (e.g., 40°C to 64°C) Treat->Heat Lysis Lyse cells (e.g., Freeze-thaw cycles) Heat->Lysis Centrifuge Centrifuge to separate soluble vs. aggregated proteins Lysis->Centrifuge Collect Collect Soluble Fraction (Supernatant) Centrifuge->Collect Quantify Quantify Target Protein (e.g., Western Blot, ELISA) Collect->Quantify Plot Plot Melt Curve (% Soluble vs. Temp) Quantify->Plot

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

6.2 Protocol: Western Blot-Based CETSA This protocol outlines the steps to validate the engagement of a kinase hit (e.g., MAPK14) from the initial screen.

Methodology:

  • Cell Culture: Grow a relevant cell line (e.g., HEK293 or a cancer line expressing the target) to ~80% confluency.

  • Treatment: Treat cells with this compound at a final concentration of 10-20x its biochemical IC₅₀ (e.g., 1 µM for MAPK14) or with DMSO vehicle for 1-2 hours.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling on ice for 3 minutes[16].

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Load equal amounts of total protein per lane on an SDS-PAGE gel.

  • Western Blot: Perform a standard Western blot using a specific primary antibody against the target protein (e.g., anti-MAPK14 antibody).

  • Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature for both the DMSO- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates target stabilization and confirms cellular engagement[19].

Downstream Functional Validation

Confirming target engagement is necessary but not sufficient. The final step is to demonstrate that this engagement translates into a functional cellular outcome consistent with modulating the target's known pathway.

7.1 Rationale and Example If MAPK14 (p38α) is a confirmed target, we know it is a key mediator of the inflammatory response and cellular stress. A known downstream substrate of p38α is MAPKAPK2 (MK2). Inhibition of p38α should therefore lead to a decrease in the phosphorylation of MK2.

G Stimulus Cellular Stress (e.g., Anisomycin, LPS) p38 MAPK14 (p38α) Stimulus->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates p_MK2 Phospho-MK2 (Active) MK2->p_MK2 Downstream Downstream Effects (e.g., Cytokine Production) p_MK2->Downstream Compound This compound Compound->p38 Inhibits

Figure 3: Simplified MAPK14 (p38α) signaling pathway for functional validation.

7.2 Protocol: Phospho-Protein Western Blot

  • Cell Culture and Starvation: Plate cells (e.g., HeLa or THP-1) and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.

  • Pre-treatment: Pre-treat cells with a dose-response of this compound (or DMSO) for 1-2 hours.

  • Stimulation: Stimulate the p38 pathway with an appropriate agonist (e.g., 10 µg/mL Anisomycin) for 15-30 minutes.

  • Lysis and Western Blot: Immediately lyse the cells and perform a Western blot as described previously.

  • Antibody Probing: Probe the membrane with a primary antibody specific for phosphorylated MK2 (e.g., anti-phospho-MK2 (Thr334)). Subsequently, strip the membrane and re-probe for total MK2 and a loading control (e.g., GAPDH) to ensure equal loading.

  • Analysis: A dose-dependent decrease in the phospho-MK2 signal in compound-treated cells confirms functional inhibition of the p38α pathway.

Conclusion and Forward Outlook

This guide provides a systematic, multi-faceted framework for the deconvolution of therapeutic targets for novel compounds like this compound. By combining hypothesis-driven biochemical screens with unbiased proteomics and rigorous biophysical and functional validation in a cellular context, researchers can confidently identify and prioritize targets for further preclinical development. This structured approach not only illuminates the mechanism of action but also builds a robust data package essential for advancing a compound through the drug discovery pipeline.

References

An In-Depth Technical Guide to the In Silico Modeling of 6,7-Difluoroquinolin-3-ol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents, most notably the fluoroquinolone antibiotics.[1][2] These molecules traditionally exert their antibacterial effects by targeting essential enzymes like DNA gyrase and topoisomerase IV.[3][4] The compound 6,7-Difluoroquinolin-3-ol belongs to this privileged structural class. The introduction of fluorine atoms at the 6 and 7 positions is known to significantly enhance antimicrobial activity.[1] However, the versatility of the quinoline ring extends far beyond antibacterial applications, with derivatives showing promise as inhibitors for a range of targets, including protein kinases, viral helicases, and enzymes implicated in neurodegenerative diseases.[5][6][7][8]

The journey from a promising chemical scaffold to a validated drug candidate is notoriously long and expensive.[9] In silico drug design, or computer-aided drug design (CADD), has become an indispensable tool to navigate this journey with greater efficiency and precision.[10][11][12] By leveraging computational power, we can simulate, predict, and analyze molecular interactions in a virtual environment, thereby identifying high-potential candidates and mitigating the risk of late-stage failures.[10][12]

This guide provides a comprehensive, in-depth walkthrough of a robust in silico workflow designed to investigate the interactions of this compound with a representative protein target. As many quinoline derivatives have been identified as protein kinase inhibitors, we will use a hypothetical protein kinase as our target to illustrate the methodology.[6][13] This document is structured not as a rigid protocol, but as a narrative of scientific reasoning, explaining the causality behind each choice and providing the technical details necessary for replication. Our audience—researchers, scientists, and drug development professionals—will gain not only a procedural understanding but also the strategic insight required to apply these techniques in their own research endeavors.

Chapter 1: The In Silico Modeling Paradigm

At its core, in silico drug discovery aims to predict the binding affinity and mode of interaction between a small molecule (the ligand) and its biological target, typically a protein.[10] The two primary strategies are ligand-based drug design (LBDD) and structure-based drug design (SBDD).[11] LBDD is employed when the 3D structure of the target is unknown, relying on the chemical properties of known active molecules. SBDD, the focus of this guide, leverages the known 3D structure of the target protein to design or screen for effective ligands.[9][11]

Our workflow will follow a logical SBDD progression, beginning with a rapid, approximate prediction of the binding pose and culminating in a rigorous, dynamic simulation of the protein-ligand complex.

In_Silico_Workflow cluster_sim Simulation & Analysis Phase Target_Prep 1. Target Preparation (PDB Structure Acquisition & Cleaning) Docking 3. Molecular Docking (Pose Prediction & Scoring) Target_Prep->Docking Prepared Target Ligand_Prep 2. Ligand Preparation (3D Structure Generation & Optimization) Ligand_Prep->Docking Prepared Ligand MD_Sim 4. Molecular Dynamics (Stability & Dynamic Interactions) Docking->MD_Sim Best Pose Free_Energy 5. Binding Free Energy (Affinity Quantification) MD_Sim->Free_Energy Stable Trajectory Analysis 6. Final Analysis & Interpretation Free_Energy->Analysis ΔGbind

Caption: The general workflow for structure-based in silico modeling.

Chapter 2: A Step-by-Step Technical Protocol

This chapter details the core experimental procedures of our in silico investigation. Each step is designed to build upon the last, progressively refining our understanding of the molecular interaction.

Target Selection and Preparation

Causality & Rationale: The foundation of any SBDD project is a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for these structures.[14] However, raw PDB files are not immediately ready for simulation. They often contain experimental artifacts like water molecules, co-solvents, and may lack hydrogen atoms, which are crucial for defining interaction networks. The preparation phase ensures we are starting with a chemically and structurally sound model of our protein target.

Experimental Protocol:

  • Structure Acquisition: Identify and download the crystal structure of the target protein kinase from the PDB. For this guide, we will assume a hypothetical PDB entry, XXXX. The selection criteria should include a high-resolution structure (< 2.5 Å) and, ideally, one co-crystallized with a known inhibitor to validate the binding pocket.[14]

  • Initial Cleaning: Load the XXXX.pdb file into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera, BIOVIA Discovery Studio).

  • Remove Non-essential Molecules: Delete all water molecules, ions, and co-solvents that are not critical for structural integrity or enzymatic activity. The co-crystallized ligand should be retained temporarily to define the binding site.

  • Protein Preparation:

    • Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.

    • Assign Protonation States: Predict the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is critical for establishing correct hydrogen bond donor/acceptor patterns.

    • Optimize Hydrogen Bonds: Perform a constrained energy minimization focused only on the hydrogen atoms to relieve any steric clashes and optimize the hydrogen-bonding network.

Ligand Preparation: this compound

Causality & Rationale: The ligand must also be prepared in a computationally ready format. This involves generating a valid 3D structure, ensuring it is in its lowest energy conformation, and assigning accurate atomic partial charges, which are essential for calculating electrostatic interactions.

Experimental Protocol:

  • Structure Generation: Build the 2D structure of this compound using a chemical sketcher (e.g., ChemDraw or a built-in tool in the modeling suite).

  • 3D Conversion: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Perform a thorough energy minimization of the ligand's geometry using a suitable molecular mechanics force field, such as MMFF94 or OPLS. This step ensures the ligand has realistic bond lengths and angles.

  • Charge Assignment: Calculate and assign partial atomic charges using a quantum mechanical method or a force-field based approach.

Molecular Docking: Predicting the Binding Pose

Causality & Rationale: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a rapid screening method that samples numerous possible binding poses and ranks them using a scoring function, which provides a qualitative estimate of binding affinity.[3][5][15] This step is crucial for generating a plausible starting structure for more computationally intensive simulations.

Docking_Workflow Input_Protein Prepared Protein (Receptor) Define_Site Define Binding Site (Grid Generation) Input_Protein->Define_Site Input_Ligand Prepared Ligand (this compound) Run_Docking Execute Docking Algorithm (e.g., AutoDock Vina, GOLD) Input_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Poses Pose Clustering & Scoring Run_Docking->Analyze_Poses Output_Complex Best Protein-Ligand Complex Pose Analyze_Poses->Output_Complex

Caption: A simplified workflow for a typical molecular docking experiment.

Experimental Protocol:

  • Binding Site Definition: Define the docking search space. This is typically a grid box centered on the position of the co-crystallized ligand (if available) or a predicted binding pocket. A box size of 15-20 Å in each dimension is usually sufficient.

  • Docking Execution: Run the docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide).[16] The software will systematically explore different conformations of the ligand within the defined binding site.

  • Pose Analysis: The program will output a set of binding poses, each with a corresponding docking score. Analyze the top-ranked poses.

    • Visual Inspection: Examine the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and protein residues.

    • Clustering: Group similar poses together to understand the dominant binding modes.

    • Selection: Select the most promising pose for the next stage. A good pose is one that has a favorable score and forms chemically sensible interactions with key residues in the active site.

Pose IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5LYS72, GLU91Hydrogen Bond, Salt Bridge
2-8.2LEU144, VAL23Hydrophobic
3-7.9PHE167Pi-Pi Stacking

Table 1: Hypothetical docking results for this compound. A lower score indicates a more favorable predicted binding affinity.

Molecular Dynamics (MD) Simulation: Introducing Reality

Causality & Rationale: While docking provides a static snapshot, biological systems are dynamic. MD simulations provide a "movie" of molecular motion over time by solving Newton's equations of motion for every atom in the system.[6][13] This allows us to assess the stability of the docked pose, observe how the protein and ligand adapt to each other, and analyze the persistence of key interactions in a simulated physiological environment.[14][16]

MD_Workflow Start Start with Best Docked Complex Solvate 1. Solvation (Add Water Box) Start->Solvate Neutralize 2. Ionization (Add Na+/Cl- ions) Solvate->Neutralize Minimize 3. Energy Minimization (Remove Steric Clashes) Neutralize->Minimize Equilibrate 4. Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production 5. Production MD (Data Collection) Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

Caption: The sequential stages of preparing and running an MD simulation.

Experimental Protocol:

  • System Setup:

    • Take the best protein-ligand complex from docking.

    • Place it in a periodic box of explicit water molecules (e.g., TIP3P water model), ensuring a buffer of at least 10 Å from the protein to any box edge.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.[14]

  • Force Field Parameterization: Assign a standard protein force field (e.g., AMBER, CHARMM) to the protein. Generate or obtain compatible force field parameters for the this compound ligand.

  • Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts, first on the water and ions, then on the protein sidechains, and finally on the entire system.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the water molecules to equilibrate around the solute.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.

  • Production Run: Once the system is stable (indicated by converged temperature, pressure, and density), run the production simulation for a duration sufficient to sample the conformational space of interest (typically 100-500 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the simulation. A stable system will show the RMSD reaching a plateau.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

Binding Free Energy Calculation: Quantifying Affinity

Causality & Rationale: To get a more accurate and quantitative estimate of binding affinity than a docking score, we can use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[17] These "end-point" methods calculate the free energy of binding by analyzing snapshots from the MD trajectory, incorporating terms for molecular mechanics energy, solvation free energy, and entropy.[15][17] While computationally intensive, they provide a more physically realistic measure of binding strength.

Experimental Protocol:

  • Snapshot Extraction: Extract a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the MD production trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms using the MM/GBSA method:

    • The free energy of the protein-ligand complex.

    • The free energy of the isolated protein.

    • The free energy of the isolated ligand.

  • Calculate ΔG_bind: The binding free energy is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

Energy ComponentAverage Contribution (kcal/mol)Role in Binding
Van der Waals (ΔE_vdW)-45.2Favorable shape complementarity
Electrostatic (ΔE_elec)-28.7Favorable charge-charge interactions
Polar Solvation (ΔG_pol)+40.5Unfavorable (desolvation penalty)
Non-Polar Solvation (ΔG_np)-5.1Favorable (hydrophobic effect)
Total ΔG_bind (MM/GBSA) -38.5 Overall predicted binding affinity

Table 2: A hypothetical breakdown of MM/GBSA binding free energy components. The final ΔG_bind value provides a quantitative estimate of binding affinity.

Conclusion

This guide has outlined a comprehensive, multi-stage in silico workflow for modeling the interactions of this compound. By progressing from rapid docking to rigorous molecular dynamics and free energy calculations, researchers can build a detailed, dynamic picture of molecular recognition. This process moves beyond simple scoring to provide deep mechanistic insights, assessing the stability of binding modes and quantifying the forces that drive the interaction.

It is imperative to remember that in silico modeling is a predictive science.[10] The results and hypotheses generated from these computational experiments must ultimately be validated through empirical, wet-lab experiments. However, by intelligently applying these powerful simulation techniques, we can significantly accelerate the drug discovery process, focusing resources on the most promising candidates and designing better molecules with a higher probability of success.[9][12]

References

Methodological & Application

experimental protocol for using 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Utilization of 6,7-Difluoroquinolin-3-ol in Kinase Inhibition and Cellular Proliferation Assays

Abstract

Quinoline derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds approved as kinase inhibitors for therapeutic use.[1] The fluorinated quinoline scaffold, in particular, offers advantageous physicochemical properties such as enhanced metabolic stability and membrane permeability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of this compound, a member of this promising chemical class. We present its physicochemical properties, hypothesized mechanism of action as a kinase inhibitor, and comprehensive, step-by-step protocols for its evaluation in both in vitro enzymatic assays and cell-based cytotoxicity screening. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible results.

Compound Profile and Handling

This compound is a quinoline derivative characterized by two fluorine atoms at the 6 and 7 positions, a modification often employed to improve pharmacological properties.[2] Its structure suggests potential as a scaffold for developing targeted therapeutic agents, particularly kinase inhibitors.

PropertyData
IUPAC Name This compound
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol
Typical Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, Methanol
Storage Store at 2-8°C, protect from light

Safety and Handling: this compound should be handled in a well-ventilated area or fume hood.[3] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and direct contact with skin and eyes.[3] For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS). A stock solution should be prepared in anhydrous DMSO (e.g., 10 mM) and stored at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

Hypothesized Mechanism of Action: Kinase Inhibition

The quinoline scaffold is prevalent in a wide range of kinase inhibitors that target key signaling pathways implicated in cancer and other diseases.[1] Many of these inhibitors function as ATP mimetics, occupying the ATP-binding pocket of the kinase domain to prevent the phosphorylation of downstream substrates. The 3-ol (-OH) group on the quinoline ring can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within the active site.

The diagram below illustrates the hypothesized mechanism where this compound inhibits a receptor tyrosine kinase (RTK), preventing the phosphorylation of a downstream substrate like STAT5, a pathway relevant in certain leukemias.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK ADP ADP RTK->ADP STAT5 STAT5 RTK->STAT5 2. Phosphorylation ATP ATP ATP->RTK pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Proliferation Gene Transcription (Cell Proliferation) pSTAT5->Proliferation 4. Signaling Cascade Inhibitor 6,7-Difluoro- quinolin-3-ol Inhibitor->RTK 3. Inhibition

Caption: Hypothesized inhibition of an RTK signaling pathway by this compound.

Application Protocol 1: In Vitro Kinase Inhibition Assay

This protocol details a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase. The assay measures the amount of ATP remaining after a kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Workflow Overview:

G start Start prep_compound Prepare Serial Dilution of This compound start->prep_compound add_reagents Add Kinase, Buffer, and Compound to 96-well Plate prep_compound->add_reagents incubate1 Incubate for 10 min at Room Temperature add_reagents->incubate1 initiate_rxn Initiate Reaction with Substrate/ATP Mixture incubate1->initiate_rxn incubate2 Incubate for 60 min at 30°C initiate_rxn->incubate2 add_detection Add Kinase-Glo® Reagent to Stop Reaction incubate2->add_detection incubate3 Incubate for 10 min at Room Temperature add_detection->incubate3 read_plate Read Luminescence on Microplate Reader incubate3->read_plate analyze Calculate IC50 Value read_plate->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

A. Materials:

  • This compound

  • Target kinase (e.g., FLT3, c-Met)[4][5]

  • Kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Anhydrous DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipette

B. Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). This is the source plate.

    • Further dilute the compound from the source plate into the kinase assay buffer. The final concentration of DMSO in the reaction well should not exceed 1%. Rationale: High concentrations of DMSO can inhibit enzyme activity.

  • Reaction Setup: [6]

    • In a white, opaque 96-well plate, add the following in order for a final volume of 25 µL:

      • 12.5 µL of 2x kinase assay buffer.

      • 2.5 µL of the diluted compound (or DMSO for a 0% inhibition control, and a known inhibitor for a 100% inhibition control).

      • 5 µL of the kinase solution (diluted in 1x assay buffer).

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate for 10 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate peptide and ATP (at its Km concentration for the specific kinase).[6]

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Mix on a plate shaker for 2 minutes and then incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence using a microplate reader.

C. Data Analysis:

  • The data (Relative Luminescence Units, RLU) should be normalized using the controls:

    • Percent Inhibition = 100 * (RLU_inhibitor - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition)

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ Value (Example)
This compoundKinase X50 nM
Staurosporine (Control)Kinase X5 nM

Application Protocol 2: Cell-Based Cytotoxicity (MTT) Assay

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines. The MTT assay is a colorimetric method where the mitochondrial reductase in viable cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals.[6]

Workflow Overview:

G start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells incubate1 Incubate for 24h (Allow Attachment) seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan Crystals incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate Percent Viability and GI50 Value read_plate->analyze

Caption: Workflow for the cell-based MTT cytotoxicity assay.

A. Materials:

  • Human cancer cell line (e.g., MV4;11, HCT-15)[4][6]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Anhydrous DMSO

  • Clear, flat-bottomed 96-well plates

  • Microplate reader

B. Step-by-Step Protocol:

  • Cell Seeding: [6]

    • Culture cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

    • Harvest cells using Trypsin-EDTA, perform a cell count (e.g., with a hemocytometer), and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours. Rationale: This allows cells to adhere to the plate and enter a logarithmic growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in each well is below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells with medium and DMSO only, and "no-cell" blank wells with medium only.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

C. Data Analysis:

  • Subtract the average absorbance of the "no-cell" blanks from all other readings.

  • Calculate the percentage of cell viability for each concentration:

    • Percent Viability = 100 * (Absorbance_treated / Absorbance_vehicle_control)

  • Plot the Percent Viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in replicates Inaccurate pipetting; edge effects in the plate.Use calibrated pipettes; do not use the outer wells of the plate; ensure even cell seeding.
No kinase inhibition observed Compound is inactive; incorrect ATP concentration.Test a positive control inhibitor; determine the ATP Km for your kinase and use that concentration.
Low signal in MTT assay Low cell seeding density; cells are not healthy.Optimize seeding density; check cell health and viability before seeding; ensure proper incubator conditions.
Compound precipitates in medium Low solubility.Lower the highest test concentration; ensure the final DMSO concentration is consistent and non-toxic (<0.5%).

Conclusion

This compound represents a versatile chemical scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors. The detailed protocols provided in this application note for in vitro kinase screening and cell-based cytotoxicity assays offer a robust framework for evaluating its biological activity. By understanding the rationale behind each step and employing proper controls, researchers can generate high-quality, reproducible data to advance their research and development programs.

References

Synthesis of 6,7-Difluoroquinolin-3-ol: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-Difluoroquinolin-3-ol is a fluorinated heterocyclic compound belonging to the quinoline family. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. Consequently, 6,7-difluoroquinoline derivatives are valuable building blocks in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Synthetic Strategy: The Pfitzinger Reaction

The synthesis of the quinoline core can be achieved through various named reactions, including the Skraup, Doebner-von Miller, and Gould-Jacobs syntheses.[1] However, for the specific preparation of 3-hydroxyquinolines, a particularly effective and well-documented approach is an adaptation of the Pfitzinger reaction. This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.[1]

This protocol outlines a two-step synthesis commencing with 5,6-difluoroisatin and chloropyruvic acid to form an intermediate, 6,7-difluoro-3-hydroxycinchoninic acid. This is followed by a decarboxylation step to yield the final product, this compound. This route is advantageous due to the commercial availability of the starting materials and the reliable, well-established nature of the reaction sequence.[2]

Reaction Pathway

The overall synthetic pathway is depicted below:

G cluster_0 Step 1: Pfitzinger Condensation cluster_1 Step 2: Decarboxylation A 5,6-Difluoroisatin C 6,7-Difluoro-3-hydroxycinchoninic acid A->C + KOH (aq) B Chloropyruvic Acid B->C D 6,7-Difluoro-3-hydroxycinchoninic acid E This compound D->E Heat

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous chemicals. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of 6,7-Difluoro-3-hydroxycinchoninic acid

This procedure is adapted from a well-established synthesis of 3-hydroxycinchoninic acid.[2]

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5,6-Difluoroisatin183.1118.3 g0.10
Potassium Hydroxide (85%)56.1147.0 g~0.71
Chloropyruvic Acid122.5016.9 g0.138
Deionized Water18.0290 mL-
Concentrated HCl36.46As needed-
Decolorizing Carbon-~0.5 g-

Procedure:

  • Preparation of KOH Solution: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet, carefully dissolve potassium hydroxide (47.0 g) in deionized water (90 mL). The dissolution is exothermic, and the solution will be hot.

  • Addition of 5,6-Difluoroisatin: To the hot, stirred KOH solution, add 5,6-difluoroisatin (18.3 g) in one portion. The solid should dissolve quickly, forming a deeply colored solution.

  • Nitrogen Atmosphere: Flush the flask with nitrogen and maintain a slight positive pressure of nitrogen throughout the reaction.

  • Addition of Chloropyruvic Acid: Cool the reaction mixture to 20-25°C using a water bath. Vigorously stir the solution while gradually adding chloropyruvic acid (16.9 g) over a period of approximately 2 hours. Maintain the temperature between 20-25°C during the addition.

  • Reaction Period: After the addition is complete, continue stirring for an additional hour. Then, stop the stirring and nitrogen flow, stopper the flask, and let the mixture stand at room temperature for 6 days.

  • Work-up and Isolation:

    • After 6 days, cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2. This will cause the product to precipitate.

    • Filter the crude product using a Büchner funnel, wash the solid with two portions of cold water (2 x 30 mL), and allow it to air dry.

  • Purification:

    • Suspend the crude product in water (approx. 200 mL) and add the minimum amount of concentrated hydrochloric acid required to dissolve it.

    • Add a small amount of decolorizing carbon, stir for 15 minutes, and filter the solution.

    • Stir the filtrate and add concentrated aqueous ammonia dropwise until precipitation is complete.

    • Filter the purified product, wash with cold water, and dry under vacuum to yield 6,7-difluoro-3-hydroxycinchoninic acid.

Part B: Decarboxylation to this compound

This step involves the thermal decarboxylation of the carboxylic acid intermediate.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity
6,7-Difluoro-3-hydroxycinchoninic acid227.14Product from Part A
Methanol32.04As needed
Water18.02As needed
Decolorizing Carbon-As needed

Procedure:

  • Setup: Place the dried 6,7-difluoro-3-hydroxycinchoninic acid in a large, heat-resistant flask fitted with a gas outlet tube. This should be done in a fume hood.

  • Heating: Heat the flask gently at first, then more strongly. The solid will melt, and carbon dioxide will be evolved. Continue heating until the evolution of gas ceases.

  • Cooling and Dissolution: Allow the flask to cool. The crude this compound will solidify. Dissolve the crude product in boiling methanol.

  • Purification:

    • Add a small amount of decolorizing carbon to the boiling methanol solution and continue to heat for 10 minutes.

    • Filter the hot solution through a fluted filter paper.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Experimental Workflow

G start Start prep_koh Prepare aqueous KOH solution in a 4-necked flask start->prep_koh add_isatin Add 5,6-difluoroisatin to the hot KOH solution prep_koh->add_isatin n2_atm Establish Nitrogen Atmosphere add_isatin->n2_atm cool_mixture Cool mixture to 20-25°C n2_atm->cool_mixture add_chloro Gradually add chloropyruvic acid over 2 hours cool_mixture->add_chloro react Stir for 1 hour, then let stand for 6 days at RT add_chloro->react acidify Acidify with conc. HCl to precipitate product react->acidify filter_wash1 Filter and wash the crude intermediate acidify->filter_wash1 purify_intermediate Purify intermediate via acid/base treatment and charcoal filter_wash1->purify_intermediate decarboxylate Heat the intermediate to induce decarboxylation purify_intermediate->decarboxylate dissolve_crude Dissolve crude product in boiling methanol decarboxylate->dissolve_crude purify_final Treat with charcoal and filter hot dissolve_crude->purify_final crystallize Cool filtrate to crystallize the final product purify_final->crystallize filter_dry Filter, wash with cold methanol, and dry crystallize->filter_dry end End: Obtain this compound filter_dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the chemical structure and the positions of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (181.13 g/mol ).

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and avoid contact.

  • Chloropyruvic Acid: The preparation and use of this reagent should be conducted in a fume hood.[2] It is a corrosive and toxic substance.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.[3]

  • 5,6-Difluoroisatin: May cause skin, eye, and respiratory irritation. Avoid inhalation and contact.[4]

  • 6,7-Difluoroquinoline-3-ol: The toxicological properties of the final product have not been thoroughly investigated.[5] It should be handled with care, assuming it is potentially hazardous.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7] Dispose of all chemical waste in accordance with institutional and local regulations.

References

The Versatile Scaffold: 6,7-Difluoroquinolin-3-ol as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Quinoline Core

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this class, fluorinated quinolines have garnered significant attention in medicinal chemistry and drug development. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 6,7-Difluoroquinolin-3-ol, in particular, has emerged as a highly valuable and versatile building block. Its strategic difluorination pattern on the benzene ring, coupled with the reactive hydroxyl group at the 3-position, provides a powerful platform for the synthesis of diverse and complex molecules, notably in the development of novel kinase inhibitors and antibacterial agents.

This comprehensive guide delves into the synthetic utility of this compound, providing detailed application notes and field-proven protocols for its derivatization. We will explore key transformations of the hydroxyl group and subsequent cross-coupling reactions, offering insights into the rationale behind experimental choices and showcasing the potential of this scaffold in contemporary organic synthesis.

Functionalization of the 3-Hydroxyl Group: A Gateway to Diverse Derivatives

The hydroxyl group of this compound is the primary site for initial functionalization, serving as a versatile handle for introducing a variety of substituents. This section details the O-alkylation of this hydroxyl group, a fundamental transformation that paves the way for subsequent, more complex reactions.

Application Note 1: O-Alkylation with Benzyl Halides

The benzylation of the hydroxyl group is a common strategy to protect it or to introduce a benzyloxy moiety as a key pharmacophore. The Williamson ether synthesis is a reliable method for this transformation.

Reaction Principle: The reaction proceeds via the deprotonation of the weakly acidic hydroxyl group by a suitable base to form an alkoxide, which then acts as a nucleophile, displacing the halide from the benzyl halide in an SN2 reaction. The choice of a non-nucleophilic base is crucial to prevent side reactions. Anhydrous conditions are essential to avoid quenching of the base and the alkoxide intermediate.

Detailed Experimental Protocol: Synthesis of 3-(Benzyloxy)-6,7-difluoroquinoline

This protocol is adapted from a similar synthesis of ethyl 8-benzyloxy-6,7-difluoro-4-hydroxy-3-quinolinecarboxylate[1].

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium salt.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(benzyloxy)-6,7-difluoroquinoline.

Data Presentation:

EntryStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1This compoundBenzyl bromide, K₂CO₃DMF605~85

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The functionalized 3-position of the 6,7-difluoroquinoline core is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. To achieve this, the hydroxyl group is typically converted into a better leaving group, such as a triflate (OTf) or a halide.

Application Note 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex[2][3][4][5][6]. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds.

Reaction Principle: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide/triflate, transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst[2][3].

Detailed Experimental Protocol: Synthesis of 6,7-Difluoro-3-phenylquinoline (Representative Procedure)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies[7]. It assumes the prior conversion of this compound to 3-chloro-6,7-difluoroquinoline or 6,7-difluoroquinolin-3-yl trifluoromethanesulfonate.

Materials:

  • 3-Chloro-6,7-difluoroquinoline (or the corresponding triflate) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, combine 3-chloro-6,7-difluoroquinoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield 6,7-difluoro-3-phenylquinoline.

Data Presentation:

EntryElectrophileNucleophileCatalystBaseSolventYield (%)
13-Chloro-6,7-difluoroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O~70-90
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides or triflates[8][9][10][11][12]. This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals[3][13].

Reaction Principle: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the palladium(0) catalyst to the aryl halide/triflate, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired aminoquinoline and regenerate the catalyst[11]. The choice of ligand is critical for the success of this reaction.

Detailed Experimental Protocol: Synthesis of 6,7-Difluoro-3-(morpholino)quinoline (Representative Procedure)

This is a representative protocol based on established Buchwald-Hartwig amination procedures, assuming the availability of 3-bromo-6,7-difluoroquinoline[14][15][16].

Materials:

  • 3-Bromo-6,7-difluoroquinoline (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add 3-bromo-6,7-difluoroquinoline (1.0 eq) and anhydrous toluene.

  • Add morpholine (1.2 eq) to the mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6,7-difluoro-3-(morpholino)quinoline.

Data Presentation:

EntryElectrophileAmineCatalyst/LigandBaseSolventYield (%)
13-Bromo-6,7-difluoroquinolineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene~75-95

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

G start This compound o_alkylation O-Alkylation (e.g., Benzyl Bromide, K₂CO₃) start->o_alkylation suzuki_precursor Activation to -Cl, -Br, or -OTf start->suzuki_precursor buchwald_precursor Activation to -Cl, -Br, or -OTf start->buchwald_precursor benzyloxy_product 3-(Benzyloxy)-6,7-difluoroquinoline o_alkylation->benzyloxy_product suzuki_coupling Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) suzuki_precursor->suzuki_coupling aryl_product 3-Aryl-6,7-difluoroquinoline suzuki_coupling->aryl_product buchwald_amination Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) buchwald_precursor->buchwald_amination amino_product 3-Amino-6,7-difluoroquinoline Derivative buchwald_amination->amino_product

Caption: Synthetic pathways from this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic fluorination in designing versatile synthetic building blocks. The protocols and application notes detailed herein provide a robust framework for researchers and drug development professionals to harness the potential of this scaffold. The ability to readily functionalize the 3-position through O-alkylation and subsequent palladium-catalyzed cross-coupling reactions opens a vast chemical space for the synthesis of novel kinase inhibitors, antibacterial agents, and other biologically active molecules. Future research will undoubtedly continue to expand the synthetic repertoire of this compound, leading to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

References

Application Notes & Protocols: A Strategic Guide to In Vitro Assay Development for Novel Compounds Featuring 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a novel chemical entity to a validated drug candidate is underpinned by robust and reliable in vitro assays. These assays are the bedrock of early-stage drug discovery, enabling target identification, mechanism of action studies, and structure-activity relationship (SAR) elucidation. This guide provides a comprehensive, strategy-driven framework for the development of in vitro assays, using the novel fluorinated compound, 6,7-Difluoroquinolin-3-ol, as a case study. Rather than focusing on a single, pre-defined target, we will explore a logical workflow that begins with broad phenotypic screening to generate initial hypotheses, followed by the development of specific, target-based assays. We will detail protocols for a primary cell viability screen, a fluorescence-based enzyme inhibition assay, and a cell-based G-protein coupled receptor (GPCR) signaling assay, providing the scientific rationale behind key experimental decisions. This document is designed to empower researchers to approach novel compounds with a systematic and scientifically rigorous methodology.

Introduction: The Challenge of a Novel Compound

This compound is a quinoline derivative characterized by two fluorine atoms at the 6 and 7 positions.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including inhibition of kinases, proteases, and modulatory effects on G-protein coupled receptors (GPCRs).[2][3][4] The introduction of fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1]

However, with a novel compound like this compound, the primary biological target is often unknown. Therefore, the initial and most critical phase of assay development is not the optimization of a known interaction, but rather the generation of a testable hypothesis. A well-designed initial screen can reveal the compound's general cellular impact, guiding the subsequent development of more specific, mechanistic assays.[5] This guide outlines a tiered approach to this challenge.

The Strategic Workflow: From Phenotype to Target

A logical progression in assay development for a novel compound involves moving from broad, high-level observations to specific, mechanistic insights. This funneling approach maximizes resource efficiency and increases the probability of identifying the compound's true biological target.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target-Specific Assay Development cluster_2 Phase 3: Validation & Characterization A Novel Compound (this compound) B Protocol 1: Broad Cell Viability Screening (e.g., CellTiter-Glo) A->B C Data Analysis: Cytotoxic or Cytostatic Effect? B->C D Hypothesis: Enzyme Inhibition (e.g., Kinase) C->D If Cytotoxic F Hypothesis: GPCR Modulation C->F If Phenotypic Effect without Cytotoxicity E Protocol 2: Biochemical Enzyme Assay (Fluorescence-based) D->E H Protocol 4: Assay Validation (Z', CV%) E->H G Protocol 3: Cell-Based Signaling Assay (Thallium Flux) F->G G->H I Mechanism of Action Studies (e.g., Ki Determination) H->I J Lead Optimization I->J

Figure 1: A strategic workflow for in vitro assay development with a novel compound.

Phase 1 Protocol: Broad-Spectrum Cell Viability Screening

Rationale: The first essential question is whether this compound exerts any biological effect on whole cells. A cell viability assay provides a rapid and sensitive measure of overall cell health.[6] We will utilize a luminescence-based ATP quantification assay, such as the Promega CellTiter-Glo® assay, due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[7][8][9] The principle is that the amount of ATP is directly proportional to the number of metabolically active, viable cells.[7]

Protocol 1: Luminescent Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well, white, clear-bottom tissue culture plates

  • This compound

  • DMSO (ACS Grade)

  • CellTiter-Glo® 2.0 Reagent (Promega)[7]

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells in 100 µL of complete media per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution (e.g., 1:3) in complete media to create a dose-response curve (e.g., from 100 µM to 0.01 µM final concentration). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include "cells + media + 0.5% DMSO" as a vehicle control (100% viability) and "cells + media + 10 µM Staurosporine" as a positive control for cytotoxicity.

    • Carefully remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.[8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100%) and a no-cell background control (0%).

    • Plot the normalized luminescence against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Interpretation: A dose-dependent decrease in luminescence suggests cytotoxic or anti-proliferative activity, guiding us towards assays for targets involved in cell cycle or apoptosis (e.g., kinases). If no effect is seen, the compound may target non-essential pathways or require a different cell type or stimulus.

Phase 2 Protocol (Hypothesis A): Target-Based Enzyme Inhibition Assay

Rationale: Based on the chemical scaffold and a hypothetical positive result in the cytotoxicity screen, we hypothesize that this compound may be a kinase inhibitor.[10][11] Many kinase inhibitors are ATP-competitive, making assays that detect the products of the kinase reaction (ADP or phosphorylated substrate) suitable for screening.[12][13] We will describe a fluorescence-based assay, which is highly sensitive and adaptable to high-throughput screening.[14][15][16] The principle involves using a non-fluorescent substrate that becomes fluorescent upon phosphorylation by the target kinase.[17]

G cluster_0 Kinase Reaction cluster_1 Products & Detection Kinase Kinase ADP ADP Kinase->ADP P_Substrate Fluorescent Product Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Non-Fluorescent Substrate Substrate->Kinase Inhibitor This compound (Inhibitor) Inhibitor->Kinase Competes with ATP Detection Measure Fluorescence P_Substrate->Detection

Figure 2: Principle of a fluorescence-based kinase inhibition assay.

Protocol 2: Fluorescence-Based Kinase Inhibition Assay

Objective: To determine the inhibitory potential (IC₅₀) of this compound against a hypothetical target, Kinase X.

Materials:

  • Recombinant active Kinase X

  • Fluorescent kinase substrate peptide (specific to Kinase X)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • This compound

  • Known Kinase X inhibitor (e.g., Staurosporine) for positive control

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents in the assay buffer.

    • Create a 2X solution of Kinase X and a 2X solution of the Substrate/ATP mix. The ATP concentration should be set at its Km for the enzyme to ensure sensitive detection of competitive inhibitors.[13]

  • Compound Plating:

    • Perform a serial dilution of this compound in DMSO.

    • Dispense a small volume (e.g., 100 nL) of the compound dilutions into the 384-well plate using an acoustic dispenser or manual pipetting.

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase X solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix.

    • Controls:

      • 100% Activity: DMSO vehicle instead of compound.

      • 0% Activity (Background): Assay buffer instead of Kinase X.

      • Positive Control: A known inhibitor at a concentration >10x its IC₅₀.

  • Incubation & Readout:

    • Incubate the plate at room temperature for 60 minutes (or a time determined to be in the linear range of the reaction).

    • Read the fluorescence intensity (e.g., Ex/Em specific to the fluorophore).

  • Data Analysis:

    • Subtract the background (0% activity) from all wells.

    • Normalize the data to the 100% activity control.

    • Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to calculate the IC₅₀.

Hypothetical Data Presentation:

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.251.3
0.424.6
0.18.9
0.01.2

Phase 2 Protocol (Hypothesis B): Cell-Based GPCR Signaling Assay

Rationale: If the primary screen shows a non-cytotoxic phenotypic change, or if literature on similar scaffolds points towards GPCRs, a signaling assay is the next logical step.[4] For Gαi/o-coupled receptors, activation leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.[18] A thallium flux assay provides a robust, high-throughput method to measure this. Thallium ions (Tl⁺) act as a surrogate for potassium ions (K⁺) and are detected by a Tl⁺-sensitive fluorescent dye.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Ion Flux & Detection Agonist Agonist (or Compound) GPCR Gαi/o-coupled Receptor Agonist->GPCR 1. Binding G_Protein Gαiβγ GPCR->G_Protein 2. Activation G_beta_gamma Gβγ Subunit G_Protein->G_beta_gamma 3. Dissociation GIRK GIRK Channel (Closed) GIRK_Open GIRK Channel (Open) G_beta_gamma->GIRK_Open 4. Gating Thallium_In Thallium (Tl⁺) Influx GIRK_Open->Thallium_In 5. Tl⁺ enters cell Dye Tl⁺-sensitive Dye Thallium_In->Dye Fluorescence Fluorescence Increase Dye->Fluorescence

Figure 3: Workflow of a thallium flux assay for Gαi/o-coupled GPCRs.

Protocol 3: Thallium Flux Assay for Gαi/o-Coupled GPCRs

Objective: To determine if this compound can activate a hypothetical Gαi/o-coupled receptor expressed in HEK293 cells.

Materials:

  • HEK293 cells stably co-expressing the target GPCR and GIRK channels.

  • Assay Buffer (HBSS, 20 mM HEPES, pH 7.4)

  • Fluo-8 AM dye or similar Tl⁺-sensitive dye

  • Probenecid (an anion-exchange inhibitor)

  • Thallium Sulfate (Tl₂SO₄) Stimulus Buffer

  • 384-well, black, clear-bottom plates

  • Fluorescence Imaging Plate Reader (e.g., FLIPR, FDSS)

Procedure:

  • Cell Plating: Seed cells in 384-well plates and grow to confluence (24-48 hours).

  • Dye Loading:

    • Remove growth media and add 20 µL of Assay Buffer containing the Tl⁺-sensitive dye and probenecid.

    • Incubate for 1 hour at 37°C, then 30 minutes at room temperature.

  • Compound Addition and Readout:

    • Place the cell plate into the fluorescence imaging plate reader.

    • The instrument adds 10 µL of compound (or known agonist/antagonist controls) to the wells and simultaneously begins reading baseline fluorescence.

    • After a short incubation (1-3 minutes), the instrument adds 10 µL of the Thallium Stimulus Buffer.

    • Continue reading fluorescence for 2-5 minutes to capture the influx kinetics.

  • Data Analysis:

    • The response is measured as the increase in fluorescence intensity upon Tl⁺ addition.

    • Analyze the data by plotting the peak fluorescence response against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists, tested in the presence of a known agonist).

Phase 3: Assay Validation and Quality Control

Rationale: A developed assay is only useful if it is reliable and reproducible. Assay validation is a critical process to ensure data integrity.[19][20] For high-throughput screening (HTS), the Z'-factor is a key statistical parameter used to assess the quality and suitability of an assay.[21]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Precision The closeness of agreement between independent test results. Measured as Coefficient of Variation (CV).Intra-assay CV < 10%Inter-assay CV < 15%
Z'-Factor A measure of the separation between the high and low controls, reflecting the assay's dynamic range and data variation.Z' > 0.5 (Excellent for HTS)
Signal Window (S/B) The ratio of the mean of the high signal control to the mean of the low signal control.S/B > 3 (assay dependent)
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1%

Protocol 4: Z'-Factor Determination

  • Prepare a 384-well plate.

  • In half the wells (n=192), run the "100% Activity" control (e.g., DMSO vehicle).

  • In the other half (n=192), run the "0% Activity" control (e.g., a potent inhibitor or no enzyme).

  • Run the assay as per the established protocol.

  • Calculate the mean (µ) and standard deviation (σ) for both the high (p) and low (n) controls.

  • Calculate Z' using the formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

  • A Z' factor > 0.5 indicates a robust assay suitable for screening.[21]

Conclusion

The development of an in vitro assay for a novel compound like this compound is a multi-step, hypothesis-driven process. It begins with broad, phenotypic assays to determine if the compound has any cellular activity. Positive hits from these initial screens inform the design of more specific, target-based biochemical or cell-based assays. The protocols provided herein for cell viability, enzyme inhibition, and GPCR signaling represent common, robust starting points in this discovery cascade. Crucially, every developed assay must undergo rigorous validation to ensure the generation of trustworthy and reproducible data, which is the essential foundation for any successful drug discovery program.

References

Application Note: High-Throughput Screening Strategies for 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. 6,7-Difluoroquinolin-3-ol, a fluorinated derivative, represents a promising, yet underexplored, candidate for drug discovery. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, making it an attractive starting point for library synthesis and screening. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing this compound and its analogs. We present detailed, field-proven protocols for three distinct HTS applications: a biochemical kinase inhibition assay, a cell-based antiproliferative assay, and a whole-organism antibacterial screening assay. Each protocol is designed as a self-validating system, complete with explanations of experimental causality, data analysis guidelines, and key performance metrics to ensure scientific rigor and reproducibility.

Introduction to this compound: A Privileged Scaffold

Chemical Structure and Properties

This compound is a heterocyclic aromatic organic compound. The core quinoline structure is functionalized with two fluorine atoms at positions 6 and 7, and a hydroxyl group at position 3.

  • Molecular Formula: C₉H₅F₂NO

  • Core Scaffold: Quinoline

  • Key Functional Groups: Difluoro substitution, Hydroxyl group

The difluoro substitution is particularly significant in modern drug design. It can modulate the compound's pKa, improve membrane permeability, and increase resistance to metabolic degradation by cytochrome P450 enzymes. The hydroxyl group provides a key hydrogen bonding donor/acceptor site, which is often critical for interaction with biological targets.

Rationale for Screening: Targeting Key Disease Pathways

The quinoline ring is considered a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets. This versatility makes this compound a prime candidate for screening against several target classes.

  • Kinase Inhibition: Many successful kinase inhibitors, particularly in oncology, incorporate a quinoline or quinolone core.[1] This scaffold often serves as an ATP-competitive "hinge-binder" in the kinase active site. The dysregulation of protein kinases is a hallmark of cancer and inflammatory diseases, making them a major focus of drug discovery.[2]

  • Antibacterial Activity: The closely related fluoroquinolone structure is the basis for a major class of broad-spectrum antibiotics, including ciprofloxacin and levofloxacin.[3] These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV. The structural similarity of this compound suggests potential for antibacterial activity.

  • Antiproliferative Effects: Beyond specific kinase inhibition, the compound may affect cell viability and proliferation through various mechanisms. Cell-based assays provide a powerful, phenotype-first approach to discover compounds that halt or reverse disease-relevant cell growth, regardless of the specific molecular target.[4][5]

Foundational Principles of High-Throughput Screening (HTS)

High-throughput screening (HTS) uses automation, miniaturized assays, and large-scale data analysis to rapidly evaluate vast numbers of chemical compounds for biological activity.[6] This process is the primary engine for hit identification in modern drug discovery.[7]

The HTS Workflow: From Library to Validated Hit

A successful HTS campaign follows a structured, multi-stage process to ensure that initial findings are robust and reproducible. The goal is to minimize false positives and negatives while efficiently identifying promising lead compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Validation & Screening cluster_2 Phase 3: Hit Triage AssayDev Assay Development & Optimization Mini Miniaturization (e.g., to 384-well) AssayDev->Mini Validation Assay Validation (Z' > 0.5) Mini->Validation Assay Ready Pilot Pilot Screen (~2,000 compounds) Validation->Pilot HTS Primary HTS Campaign (Full Library) Pilot->HTS DataAnalysis Data Analysis & Hit Picking HTS->DataAnalysis Raw Data Confirmation Hit Confirmation (Re-test) DataAnalysis->Confirmation DoseResponse Dose-Response (IC50/EC50) Confirmation->DoseResponse SAR SAR & Lead Optimization DoseResponse->SAR Validated Hits

Caption: The standard workflow for a high-throughput screening (HTS) campaign.

Assay Miniaturization and Quality Control

Transitioning an assay from a standard 96-well format to a 384- or 1536-well format is essential for HTS to reduce reagent costs and increase throughput.[7] During this miniaturization process, it is critical to validate the assay's performance. The Z-factor (Z') is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[8][9]

Z' Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

  • μ_p and σ_p : Mean and standard deviation of the positive control.

  • μ_n and σ_n : Mean and standard deviation of the negative control.

Z' ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and suitable for HTS.[8]
0 to 0.5MarginalThe assay may be acceptable but requires optimization.
< 0UnacceptableThe signals of the positive and negative controls overlap too much.

Application 1: Biochemical Kinase Inhibition Assay

This protocol describes a universal, fluorescence-based assay to screen for inhibitors of a chosen protein kinase.

Scientific Rationale & Assay Principle

Kinases catalyze the transfer of a phosphate group from ATP to a substrate. This reaction universally produces ADP. By detecting the amount of ADP produced, we can measure kinase activity.[2] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal technology for HTS due to its high sensitivity and low background interference.[10] In this assay format, an anti-ADP antibody labeled with a donor fluorophore (e.g., Terbium) and an ADP tracer labeled with an acceptor fluorophore are used. In the absence of kinase activity (no ADP produced), the tracer binds the antibody, bringing the fluorophores into proximity and generating a high TR-FRET signal. As the kinase produces ADP, it displaces the tracer, decreasing the TR-FRET signal. Inhibitors will therefore produce a high signal.

TR_FRET_Kinase cluster_0 Low Kinase Activity (Inhibited) cluster_1 High Kinase Activity (Uninhibited) Antibody1 Tb-anti-ADP Ab Tracer1 Fluorescent ADP Tracer Antibody1->Tracer1 Binding FRET_Signal High TR-FRET Signal Tracer1->FRET_Signal Energy Transfer Antibody2 Tb-anti-ADP Ab ADP ADP (from Kinase) Antibody2->ADP Preferential Binding Tracer2 Fluorescent ADP Tracer No_FRET Low TR-FRET Signal Tracer2->No_FRET No Energy Transfer

Caption: Principle of a competitive TR-FRET assay for ADP detection.

Detailed Protocol: 384-Well TR-FRET Kinase Assay

This protocol is a template and should be optimized for the specific kinase and substrate being investigated.

Materials:

  • 384-well, low-volume, white assay plates

  • Kinase of interest (e.g., ABL1, SRC)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (and library compounds) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • TR-FRET ADP detection kit (e.g., Adapta™ Universal Kinase Assay, Thermo Fisher Scientific)

  • TR-FRET enabled plate reader

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of compounds from the source plates to the assay plates. This results in a final screening concentration of 10 µM with 0.1% DMSO, assuming a 50 µL final assay volume.

    • Negative Control wells: Receive 50 nL of 100% DMSO.

    • Positive Control wells: Receive 50 nL of a high-concentration positive control inhibitor.

  • Kinase/Substrate Addition: Add 25 µL of 2X Kinase/Substrate solution in kinase assay buffer to all wells.

  • Initiate Reaction: Add 25 µL of 2X ATP solution in kinase assay buffer to all wells. The final volume is 50 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the prepared TR-FRET ADP detection mix (containing Tb-antibody and ADP tracer) to all wells.

  • Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on a TR-FRET reader, measuring the emission ratio (e.g., 665 nm / 620 nm).

Data Analysis and Hit Criteria
  • Calculate the percent inhibition for each compound well relative to the plate controls: % Inhibition = 100 * (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control)

  • Hit Criterion: Compounds exhibiting ≥ 50% inhibition (or > 3 standard deviations from the mean of the negative controls) are considered primary hits.

Application 2: Cell-Based Antiproliferative Assay

This protocol uses a luminescent readout to measure cell viability as an indicator of antiproliferative or cytotoxic effects.

Scientific Rationale & Assay Principle

Cell-based assays are critical for drug discovery as they provide data in a more biologically relevant context than biochemical assays.[11] A common method for assessing cell proliferation and viability in HTS is to measure intracellular ATP levels. The amount of ATP is directly proportional to the number of metabolically active cells. The CellTiter-Glo® (Promega) assay uses a thermostable luciferase that generates a stable "glow-type" luminescent signal in the presence of ATP.[4] A decrease in signal indicates either cell death or inhibition of proliferation.

Detailed Protocol: 384-Well Luminescent Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, clear-bottom, white-walled tissue culture-treated plates

  • This compound (and library compounds) in 100% DMSO

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminescence-capable plate reader

Protocol Steps:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of compounds (or DMSO/positive control) to the cell plates for a final concentration of 10 µM.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

Data Analysis and Hit Criteria
  • Calculate percent viability for each compound well: % Viability = 100 * (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control)

    • Low Control: Media + Cells + DMSO

    • High Control: Media + Doxorubicin (or other toxin)

  • Hit Criterion: Compounds resulting in ≤ 50% cell viability are considered primary hits.

Application 3: Antibacterial Growth Inhibition Assay

This protocol screens for compounds that inhibit the growth of bacteria using a simple absorbance readout.

Scientific Rationale & Assay Principle

Given the structural relationship between quinolines and fluoroquinolone antibiotics, a direct screen for antibacterial activity is a logical starting point.[3] The most straightforward method for HTS is to measure the increase in optical density (OD) of a bacterial culture, which correlates with bacterial growth.[12] Compounds that inhibit growth will result in a lower OD reading compared to untreated controls.

Detailed Protocol: 384-Well Bacterial Growth Assay

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Growth medium (e.g., Mueller-Hinton Broth, MHB)

  • 384-well, clear, flat-bottom plates

  • This compound (and library compounds) in 100% DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer plate reader capable of reading absorbance at 600 nm (OD₆₀₀)

Protocol Steps:

  • Compound Plating: Add 50 nL of compounds, DMSO (negative control), or Ciprofloxacin (positive control) to the 384-well plates.

  • Bacterial Inoculum Preparation: Grow an overnight culture of E. coli. Dilute the culture in fresh MHB to achieve a starting OD₆₀₀ of ~0.001. This corresponds to approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the compound-containing plates.

  • Incubation: Cover the plates and incubate at 37°C for 16-18 hours with shaking (if available) to ensure aeration.

  • Read Plate: Measure the optical density at 600 nm (OD₆₀₀). Before reading, briefly shake the plate to ensure the culture is homogenous.

Data Analysis and Hit Criteria
  • Calculate the percent growth inhibition: % Inhibition = 100 * (1 - (OD_Compound - OD_Blank) / (OD_DMSO - OD_Blank))

    • OD_Blank: Wells with media only.

  • Hit Criterion: Compounds showing ≥ 80% growth inhibition are considered primary hits.

Hit Confirmation and Follow-Up Strategy

A primary HTS campaign is only the beginning. All initial "hits" must be subjected to a rigorous validation process to eliminate artifacts and confirm activity.[8]

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).

  • Counter-Screens: Design assays to identify and eliminate compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds, luciferase inhibitors).

  • Preliminary SAR: Once validated hits are confirmed, purchase or synthesize close structural analogs to begin exploring the structure-activity relationship (SAR), which guides the optimization of the hit into a lead compound.[8]

Summary

This compound represents a versatile and promising scaffold for drug discovery. By leveraging established high-throughput screening methodologies, researchers can efficiently explore its therapeutic potential across multiple biological domains. The detailed protocols provided herein for kinase inhibition, cell proliferation, and antibacterial screening offer robust, validated starting points for identifying novel hit compounds. Rigorous follow-up, including dose-response analysis and counter-screening, is essential to advance these initial findings toward lead optimization and preclinical development.

References

Formulation of 6,7-Difluoroquinolin-3-ol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 6,7-Difluoroquinolin-3-ol, a representative poorly soluble quinoline derivative, for in vivo preclinical research. Quinoline scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors, but their inherent low aqueous solubility often presents a significant hurdle for achieving adequate bioavailability in animal studies.[1][2] This document outlines a systematic approach, beginning with the prediction of critical physicochemical properties and progressing through pre-formulation assessment, rational formulation strategy selection, and detailed protocols for preparation, stability testing, and in vivo pharmacokinetic evaluation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the expertise to develop robust and effective formulations for advancing poorly soluble compounds through the preclinical pipeline.

Introduction: The Challenge of Poorly Soluble Quinolines

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[2] However, many quinoline derivatives, including this compound, exhibit poor aqueous solubility, which can severely limit their oral bioavailability and complicate the development of parenteral formulations.[1] This poor solubility can lead to variable drug absorption, increased food effects, and challenges in establishing clear dose-response relationships in preclinical models.[3] The strategic incorporation of fluorine atoms, as seen in this compound, is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity.[4][5] While beneficial for pharmacological activity, fluorination can also increase lipophilicity, further depressing aqueous solubility.[6]

Therefore, a well-designed formulation strategy is paramount to ensure adequate and reproducible systemic exposure for the evaluation of a compound's efficacy and safety in vivo. This guide will provide a logical workflow for tackling the formulation challenges associated with this compound and similar molecules.

Pre-formulation Assessment: Predicting Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation development.[7] Due to the limited availability of experimental data for this compound, we will utilize validated in silico prediction tools to estimate its key properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Formulation
Molecular Weight 181.14 g/mol Suitable for oral and parenteral delivery.
LogP (o/w) ~2.5 - 3.0Indicates high lipophilicity and likely poor aqueous solubility.[8][9]
Aqueous Solubility (LogS) ~ -3.5 to -4.5 (mg/mL)Very poorly soluble to practically insoluble in water.[10][11]
pKa (acidic) ~ 7.5 - 8.5 (hydroxyl group)The hydroxyl group is weakly acidic.
pKa (basic) ~ 3.0 - 4.0 (quinoline nitrogen)The quinoline nitrogen is weakly basic.

Note: These values are estimations from various computational models and should be experimentally verified.

Based on these predicted properties, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability.[12] This profile necessitates enabling formulation technologies to enhance its dissolution and absorption.

Formulation Strategies for In Vivo Administration

Given the predicted low aqueous solubility, several formulation strategies can be employed to enhance the systemic exposure of this compound for both oral and intravenous administration.

Oral Administration

For oral delivery, the primary goal is to increase the dissolution rate and maintain the compound in a solubilized state within the gastrointestinal tract.

  • Co-solvent Systems: A mixture of water-miscible organic solvents can be used to dissolve the compound.[7] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

  • Surfactant-based Formulations: Surfactants can improve solubility by forming micelles that encapsulate the hydrophobic drug molecules.[13] Polysorbate 80 (Tween® 80) and d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) are frequently used non-ionic surfactants.

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[3] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with gastrointestinal fluids.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymeric carrier in an amorphous state can significantly enhance its apparent solubility and dissolution rate. This is a more advanced technique typically employed for later-stage development.

Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile, and particle-free solution to prevent embolism.[2]

  • Co-solvent/Surfactant Mixtures: A common approach for preclinical IV formulations is to use a combination of a co-solvent (e.g., PEG 400, ethanol) and a surfactant (e.g., Polysorbate 80, Cremophor® EL) in an aqueous vehicle.[14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used in parenteral formulations.

The selection of a specific formulation will depend on the required dose, the route of administration, and the toxicology profile of the excipients.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and evaluation of formulations of this compound.

Protocol 1: Preparation of an Oral Formulation (Co-solvent/Surfactant System)

Objective: To prepare a 10 mg/mL solution of this compound for oral gavage in rodents.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Glass vials, magnetic stirrer, and stir bar

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound into a clean, dry glass vial.

  • Add PEG 400 to the vial. A common starting ratio is 40-60% of the final volume.

  • Add Polysorbate 80. A typical concentration is 5-10% of the final volume.

  • Vortex the mixture for 1-2 minutes to wet the compound.

  • Place a magnetic stir bar in the vial and stir on a magnetic stirrer until the compound is fully dissolved. Gentle heating (30-40°C) may be applied to aid dissolution.

  • Once a clear solution is obtained, add purified water dropwise while stirring to reach the final desired volume.

  • Visually inspect the final formulation for any signs of precipitation or immiscibility.

Example Formulation (10 mL):

  • This compound: 100 mg

  • PEG 400: 4 mL

  • Polysorbate 80: 1 mL

  • Purified Water: q.s. to 10 mL

Protocol 2: Preparation of an Intravenous Formulation (Cyclodextrin-based)

Objective: To prepare a 2 mg/mL sterile solution of this compound for intravenous injection in rodents.

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

  • Water for Injection (WFI)

  • Sterile vials, magnetic stirrer, and stir bar

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

Procedure (aseptic technique):

  • In a laminar flow hood, weigh the required amount of SBE-β-CD into a sterile vial. A common concentration is 20-40% (w/v).

  • Add WFI to approximately 80% of the final volume and stir until the SBE-β-CD is completely dissolved.

  • Weigh the this compound and add it to the cyclodextrin solution.

  • Stir the mixture until the compound is fully dissolved. This may take several hours. Sonication can be used to expedite the process.

  • Once a clear solution is achieved, adjust the final volume with WFI.

  • Filter the solution through a 0.22 µm sterile syringe filter into a sterile final container.

  • Visually inspect the final formulation for clarity and the absence of particulate matter.

Example Formulation (5 mL):

  • This compound: 10 mg

  • SBE-β-CD: 1.5 g (30% w/v)

  • Water for Injection: q.s. to 5 mL

Protocol 3: Stability Assessment of the Formulation

Objective: To assess the short-term stability of the prepared formulation under relevant storage conditions.

Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and detecting any degradation products.[16]

Forced Degradation Study Workflow:

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH) prep->base Expose to ox Oxidative Degradation (3% H2O2) prep->ox Expose to therm Thermal Degradation (60-80°C) prep->therm Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples at Time Points (0, 2, 4, 8, 24h) base->hplc Analyze Samples at Time Points (0, 2, 4, 8, 24h) ox->hplc Analyze Samples at Time Points (0, 2, 4, 8, 24h) therm->hplc Analyze Samples at Time Points (0, 2, 4, 8, 24h)

Caption: Workflow for a forced degradation study.

Short-term Stability Protocol:

  • Prepare the formulation as described in Protocol 4.1 or 4.2.

  • Aliquot the formulation into multiple vials.

  • Store the vials at different conditions:

    • Refrigerated (2-8°C)

    • Room temperature (20-25°C)

    • Accelerated (40°C)

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.

  • Analyze the samples by a validated stability-indicating HPLC method for the concentration of this compound and the presence of any degradation products.[17]

  • Record the appearance, pH, and any visual signs of precipitation.

Protocol 4: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rodents following oral and intravenous administration.

Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model)

  • Number of animals: n=3-5 per group

Dosing:

  • Intravenous (IV) Group: Administer the formulation from Protocol 4.2 via the tail vein at a dose of 2 mg/kg.

  • Oral (PO) Group: Administer the formulation from Protocol 4.1 via oral gavage at a dose of 10 mg/kg.

Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process the blood by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive and selective bioanalytical method for the quantification of this compound in plasma, typically using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[18][19][20]

  • The method should include a protein precipitation or liquid-liquid extraction step to remove plasma proteins.[21]

Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable time point
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal half-life
CL Clearance (for IV administration)
Vdss Volume of distribution at steady state (for IV administration)
F% Absolute bioavailability (calculated from IV and PO data)

Pharmacokinetic Study Workflow:

cluster_0 Dosing cluster_1 Sampling cluster_2 Processing & Analysis cluster_3 Data Interpretation iv_dose IV Dosing (n=3-5) blood_collection Serial Blood Collection iv_dose->blood_collection po_dose PO Dosing (n=3-5) po_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms LC-MS/MS Bioanalysis plasma_sep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) lcms->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The successful in vivo evaluation of poorly soluble compounds like this compound is critically dependent on the development of an appropriate formulation. By systematically assessing the physicochemical properties, selecting a rational formulation strategy, and rigorously evaluating the formulation's stability and in vivo performance, researchers can ensure the generation of reliable and reproducible preclinical data. The protocols and strategies outlined in this guide provide a robust framework for overcoming the challenges associated with the formulation of poorly soluble quinoline derivatives and other challenging molecules in the drug discovery pipeline.

References

Troubleshooting & Optimization

improving the solubility of 6,7-Difluoroquinolin-3-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,7-Difluoroquinolin-3-ol Solubility

Introduction: Understanding the Solubility Challenge

This compound is a heterocyclic aromatic compound whose structure presents a classic solubility challenge for researchers. The difluorinated quinoline core is largely hydrophobic and planar, contributing to strong crystal lattice energy and low intrinsic aqueous solubility.[1] However, the hydroxyl group at the 3-position (an enol/phenol) provides an ionizable handle. This feature means the molecule is a weak acid, and its overall solubility is highly dependent on the pH of the aqueous medium.[2]

This guide provides a systematic, multi-tiered approach to troubleshoot and enhance the aqueous solubility of this compound, enabling consistent and reliable results in your downstream experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of this compound?

  • pKa (Acid Dissociation Constant): The hydroxyl group of quinolin-3-ol has a reported pKa.[3] The two electron-withdrawing fluorine atoms on the benzene ring will likely lower this pKa, making this compound more acidic than the parent compound. A reasonable starting estimate for its pKa would be in the range of 7.5 - 8.5 .

  • logP (Lipophilicity): Fluorine substitution typically increases the lipophilicity of a molecule. Therefore, the logP of this compound is expected to be higher than that of quinolin-3-ol, indicating lower intrinsic solubility in water.

Q2: My compound precipitates when I add it to my neutral phosphate buffer (pH 7.4). Why?

This is the most common issue encountered. Based on the estimated pKa of ~7.5-8.5, at a physiological pH of 7.4, a significant portion of the compound will be in its neutral, protonated (—OH) form. This form is substantially less soluble than its deprotonated, anionic phenolate (—O⁻) form. According to the Henderson-Hasselbalch equation, to achieve significant ionization and thus higher solubility, the buffer pH must be raised above the compound's pKa.[4]

Q3: What is a good starting buffer and pH for initial experiments?

For a weakly acidic compound, you must use a buffer with a pH above its pKa to achieve solubility. A good starting point would be a phosphate or borate buffer at pH 9.0 .[5][6] This ensures that a majority of the compound is converted to its more soluble anionic form. Always confirm that your chosen buffer components do not interact with the compound or interfere with your assay.[7]

Q4: I dissolved my compound in DMSO first, but it still crashed out when I diluted it into my aqueous buffer. What should I do?

This is a classic problem of solvent-shifting. While the compound is highly soluble in an organic co-solvent like DMSO, adding this stock to an aqueous buffer rapidly changes the solvent environment.[8] If the final concentration of the compound in the aqueous buffer exceeds its solubility limit at that specific pH and co-solvent percentage, it will precipitate. The solution is to either (a) increase the pH of the final aqueous buffer, (b) increase the percentage of the organic co-solvent in the final solution, or (c) use a combination of both approaches.

Part 2: Systematic Troubleshooting Workflow

This workflow provides a tiered strategy, starting with the simplest and most common techniques before moving to more advanced methods.

dot graph TD; A[Low Solubility Observed] --> B{Tier 1: pH Adjustment}; B --> C{Determine pH-Solubility Profile}; C --> D{Is Solubility Sufficient at Tolerable pH?}; D -- Yes --> E[Solution Found!]; D -- No --> F{Tier 2: Co-solvent Screening}; F --> G{Screen DMSO, Ethanol, PEG 400 at 1-10% v/v}; G --> H{Is Solubility Sufficient with <10% Co-solvent?}; H -- Yes --> E; H -- No --> I{Tier 3: Advanced Excipients}; I --> J{Screen Cyclodextrins (e.g., HP-β-CD)}; J --> K{Is Solubility Sufficient?}; K -- Yes --> E; K -- No --> L[Consult Formulation Specialist];

end Caption: Decision tree for enhancing compound solubility.

Tier 1: pH Adjustment - The Primary Approach

The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the ionized (soluble) to the unionized (insoluble) species.[9][10] For a weak acid like this compound, increasing the pH deprotonates the hydroxyl group, significantly increasing aqueous solubility.[2]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

} Caption: pH effect on compound ionization and solubility.

Actionable Protocol: Determine the pH-Solubility Profile. This experiment is critical to understanding how pH affects your compound's solubility and will guide all future formulation efforts.[11]

  • Objective: To find the lowest pH that provides the required target concentration.

  • Methodology: See Protocol 1 in the appendix for a detailed, step-by-step guide.

  • Data Interpretation: Plot solubility (mg/mL or µM) on the y-axis versus pH on the x-axis. You should observe a curve with low solubility at acidic/neutral pH, rising sharply as the pH increases past the compound's pKa.

pHExpected Solubility ObservationImplication
< 7.0Very LowDominated by the insoluble neutral form.
7.5 - 8.5Moderate, IncreasingApproaching the pKa; solubility begins to rise.
> 9.0HighDominated by the highly soluble anionic form.
Tier 2: Co-solvent Systems

If the required pH for solubility is too high for your experimental system (e.g., causing protein denaturation or cell toxicity), the next step is to introduce a water-miscible organic co-solvent.[12] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic quinoline core to dissolve.[13]

Commonly Used Pharmaceutical Co-solvents: [14][15]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Actionable Protocol: Co-solvent Screening.

  • Objective: To find a combination of pH and co-solvent concentration that achieves the target solubility while minimizing the co-solvent percentage.

  • Methodology: See Protocol 2 in the appendix. This involves preparing solutions at a fixed, physiologically relevant pH (e.g., 7.4) with increasing percentages (1%, 2%, 5%, 10% v/v) of different co-solvents.

  • Key Consideration: Always be mindful of the tolerance of your biological system to the chosen co-solvent. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically verified.

Tier 3: Advanced Excipients - Cyclodextrins

For particularly challenging cases, or when organic co-solvents must be avoided, cyclodextrins can be highly effective.[16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] The hydrophobic quinoline portion of your molecule can form a non-covalent "inclusion complex" within this cavity, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[18][19]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[20]

Actionable Protocol: Cyclodextrin Formulation Screen.

  • Objective: To determine the concentration of HP-β-CD required to solubilize the compound at a desired pH.

  • Methodology: See Protocol 3 in the appendix. This involves creating a phase-solubility diagram by measuring the compound's solubility in buffers containing increasing concentrations of HP-β-CD.

Part 3: Experimental Protocols Appendix

Protocol 1: Determination of pH-Solubility Profile
  • Prepare a series of buffers: Prepare 50 mM buffers at various pH points (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0). Use appropriate buffer systems for each range (e.g., Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10).[21]

  • Add excess compound: To a series of glass vials, add an amount of this compound that is known to be in excess of its expected solubility (e.g., 5-10 mg).

  • Add buffer: Add a fixed volume (e.g., 1 mL) of each respective buffer to the vials.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[22]

  • Separate solid from liquid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent for your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the determined solubility (µg/mL) against the measured final pH of each sample.

Protocol 2: Co-solvent Screening
  • Prepare Buffer: Prepare a stock of the desired aqueous buffer (e.g., 50 mM Phosphate, pH 7.4).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions containing 1%, 2%, 5%, and 10% (v/v) of your chosen co-solvent (e.g., DMSO) in the buffer from Step 1.

  • Perform Solubility Measurement: Repeat steps 2-7 from Protocol 1 for each co-solvent/buffer mixture.

  • Analyze: Compare the solubility achieved in each condition to identify the most effective co-solvent and the minimum concentration required.

Protocol 3: Cyclodextrin Phase-Solubility Study
  • Prepare Cyclodextrin Solutions: In your chosen buffer (e.g., pH 7.4 Phosphate), prepare a series of HP-β-CD solutions at different concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Perform Solubility Measurement: Repeat steps 2-7 from Protocol 1 for each cyclodextrin solution.

  • Plot Data: Plot the solubility of this compound (y-axis) against the concentration of HP-β-CD (x-axis). The shape of the curve will indicate the type of complex formed and the efficiency of solubilization.

References

stability issues of 6,7-Difluoroquinolin-3-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,7-Difluoroquinolin-3-ol

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges associated with this compound under common experimental conditions.

Frequently Asked Questions (FAQs)

This section addresses common observations and questions regarding the stability of this compound, providing explanations grounded in its chemical structure and reactivity.

Q1: My solution of this compound is changing color, often turning yellow or brown. What is causing this?

A color change is a primary visual indicator of chemical degradation. For quinoline compounds, and particularly those with a hydroxyl group (quinolinols), this discoloration is most often caused by two interconnected processes: oxidation and photodegradation.[1]

  • Oxidation: The electron-rich phenol-like ring of this compound is susceptible to oxidation. Atmospheric oxygen or other oxidizing agents in your solution can convert the hydroxyl group into a carbonyl group, forming highly conjugated quinone-like structures. These resulting molecules absorb visible light, leading to the characteristic yellow or brown appearance.[2][3]

  • Photodegradation: Quinoline and fluoroquinolone structures are notoriously sensitive to light, especially UV radiation but also ambient laboratory light.[4][5] Light exposure can generate reactive oxygen species or directly energize the molecule, initiating degradation pathways that often lead to colored byproducts.[6] For related compounds, even brief exposure to room light can be sufficient to cause detectable degradation.[4]

Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of this compound?

Absolutely. Inconsistent results and a progressive loss of biological activity are classic symptoms of compound instability.[1] The structural integrity of a molecule is directly linked to its function. If this compound degrades, new chemical entities are formed that will not have the same affinity for your target, leading to:

  • A lower effective concentration of the active compound.

  • The introduction of unknown compounds (degradants) that could interfere with the assay or exhibit unexpected biological activity, including cytotoxicity.[6]

It is critical to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage and experimental conditions.

Q3: What are the primary experimental factors that influence the stability of this compound?

The stability of this molecule is governed by a combination of factors, each of which must be carefully controlled:

  • Light: As discussed, light is a major catalyst for degradation. It is imperative to protect solutions from light at all stages, including storage and during experiments.[4]

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[7][8][9] The quinoline nitrogen is basic, while the 3-ol group is weakly acidic. Extreme pH values, both acidic and basic, can accelerate hydrolytic or oxidative degradation.[1] The optimal pH for stability must be determined experimentally but is typically near neutral, unless a specific pH is required to maintain solubility.

  • Oxygen: The presence of dissolved oxygen in solvents facilitates oxidative degradation. This is particularly relevant for long-term storage or when solutions are heated.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1] Storing stock solutions at low temperatures (e.g., 2-8°C or -20°C) is essential to slow these processes.

Q4: How do the 6,7-difluoro substituents impact the molecule's stability and properties?

The two fluorine atoms are not merely passive substituents; they strategically modify the molecule's physicochemical properties.

  • Electronic Effects: Fluorine is the most electronegative element, so it strongly withdraws electron density from the quinoline ring system. This can lower the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH.[10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing C-H bonds with C-F bonds at metabolically vulnerable positions is a common drug design strategy to block oxidative metabolism by enzymes like Cytochrome P450, thereby increasing the compound's half-life in vivo.[10][11]

  • Binding Affinity: The fluorine atoms can alter the molecule's conformation and ability to form hydrogen bonds or other interactions with a biological target, potentially enhancing its potency.

While enhancing metabolic stability, the fluorine atoms do not necessarily prevent chemical instability from oxidation or photodegradation.

Q5: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis. What could they be?

The appearance of new peaks in a chromatogram is a clear sign of degradation or the presence of impurities.[12] For this compound, these new peaks could correspond to several potential degradants:

  • Oxidation Products: Such as the corresponding quinone, formed by oxidation of the 3-ol group.

  • N-Oxide: Oxidation can also occur at the quinoline nitrogen atom to form the corresponding N-oxide.[3]

  • Photodimers: Upon UV exposure, some quinolone compounds are known to form dimers.[4]

  • Defluorinated Products: While the C-F bond is strong, high-energy processes like photolysis can sometimes lead to defluorination, creating new fluorinated byproducts.[13][14]

A forced degradation study (see Protocol 2) is the standard approach to intentionally generate and identify these potential degradation products.

Troubleshooting Guide: Common Stability Issues

This table provides a quick reference for diagnosing and resolving common problems encountered during the handling of this compound.

Symptom Observed Potential Cause Recommended Action & Explanation
Solution turns yellow, brown, or darkens over time. Oxidation and/or Photodegradation. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[12] De-gas Solvents: Purge solvents with an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen. Use Antioxidants: If permissible for the experiment, add a small amount of an antioxidant like BHT or ascorbic acid.
Compound precipitates out of aqueous buffer upon dilution from an organic stock (e.g., DMSO). Poor Aqueous Solubility. Adjust pH: The solubility of quinoline derivatives is often pH-dependent.[9] Cautiously lowering the pH may protonate the quinoline nitrogen, forming a more soluble salt. Test stability at the new pH.[15] Use Co-solvents: Maintain a small percentage (e.g., 1-5%) of the organic co-solvent in the final aqueous solution, if the assay allows. Reduce Final Concentration: The desired concentration may be above the compound's solubility limit in your specific buffer.
New peaks appear in HPLC/LC-MS analysis over time. Chemical Degradation. Confirm Identity: Perform a forced degradation study (Protocol 2) to generate and tentatively identify potential degradants. Re-evaluate Storage: Ensure storage conditions are optimal (low temperature, protected from light, airtight container). Prepare fresh solutions more frequently.
Inconsistent or declining activity in biological assays. Compound Degradation. Prepare Fresh Solutions: Always prepare working solutions immediately before an experiment from a validated stock. Validate Stock Solution Stability: Periodically analyze the concentration and purity of your stock solution (e.g., weekly) via HPLC to ensure it remains within an acceptable range (e.g., >98% purity).

Visualizing Stability Workflows and Pathways

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing stability issues with this compound.

G cluster_0 Observation cluster_1 Initial Diagnosis cluster_2 Investigation & Action cluster_3 Resolution start Observed Instability (e.g., color change, precipitation, inconsistent results) symptom Identify Primary Symptom start->symptom color Color Change? symptom->color Visual precip Precipitation? symptom->precip Physical inconsist Inconsistent Data? symptom->inconsist Functional action_light Protect from Light & Purge with Inert Gas color->action_light Likely Oxidation/ Photodegradation action_sol Adjust pH or Use Co-Solvent precip->action_sol Likely Solubility Issue action_hplc Run Stability-Indicating HPLC Analysis inconsist->action_hplc Confirm Degradation end Implement Optimized Handling & Storage Protocol action_light->end action_sol->end action_hplc->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

This diagram illustrates the primary pathways through which this compound may degrade under experimental stress.

G cluster_0 Reactant cluster_1 Degradation Products start This compound prod1 Quinone-like Species start->prod1 [O] (Air/Peroxides) prod2 N-Oxide start->prod2 [O] (Oxidizing Agents) prod3 Photodimer start->prod3 (UV/Light)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol describes best practices for preparing a stock solution of this compound to maximize its shelf-life.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, DMA)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined screw caps

  • Sonicator

Procedure:

  • Pre-treatment of Solvent: Before use, purge the solvent with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry amber vial. Perform this step quickly to minimize exposure to light and humidity.

  • Dissolution: Add the de-gassed solvent to the vial to achieve the desired concentration.

  • Aiding Solubilization: Cap the vial tightly and sonicate for 5-10 minutes or until all solid has completely dissolved. Avoid excessive heating.

  • Inert Atmosphere Overlay: Before final sealing, flush the headspace of the vial with inert gas for 10-15 seconds to create a protective atmosphere.

  • Sealing and Labeling: Seal the vial tightly with the cap. Wrap the cap junction with parafilm for extra security against air ingress. Label clearly with compound name, concentration, solvent, and date of preparation.

  • Storage: Store the vial upright at -20°C or -80°C, protected from light. For frequent use, a smaller aliquot can be stored at 2-8°C for a validated period.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.

  • Photodegradation: Expose a vial of the stock solution in a clear glass vial to direct UV light (e.g., 254/365 nm) or strong ambient light.

3. Sampling and Analysis:

  • For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to monitor the disappearance of the parent peak and the appearance of new degradation peaks.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from all potential degradation products.

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm, 280 nm, or lambda max).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: Hold at 10% B (re-equilibration)

Procedure:

  • Equilibrate the column for at least 15-20 minutes with the initial mobile phase conditions.

  • Inject the samples from the forced degradation study and the unstressed control.

  • Monitor the chromatograms for the resolution between the parent peak and any new peaks that appear under stress conditions. The method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak.

References

optimizing reaction conditions for the synthesis of 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Difluoroquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, ensuring a higher success rate and optimized reaction conditions. Our approach is grounded in established chemical principles and field-proven insights to support your experimental work.

Introduction to the Synthesis of this compound

The synthesis of this compound, a key intermediate in the development of novel pharmaceuticals, presents a unique set of challenges primarily due to the electronic effects of the fluorine substituents. A robust and reproducible synthetic route is crucial for further drug discovery efforts. This guide will focus on a plausible and adaptable synthetic strategy, highlighting critical parameters and potential pitfalls.

A proposed synthetic pathway involves a multi-step process commencing with the commercially available 3,4-difluoroaniline. This approach typically involves the formation of a dihydroquinoline intermediate, followed by oxidation to yield the desired quinolin-3-ol.

Proposed Synthetic Pathway

A viable synthetic route to this compound can be envisioned in two main stages:

  • Cyclization: Formation of a 6,7-difluorodihydroquinoline intermediate from 3,4-difluoroaniline.

  • Oxidation: Conversion of the dihydroquinoline intermediate to the final this compound.

Synthetic_Pathway A 3,4-Difluoroaniline B 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol A->B Cyclization (e.g., with epichlorohydrin) C This compound B->C Oxidation (e.g., with MnO2 or DDQ) Oxidation_Troubleshooting Start Low Yield or Incomplete Oxidation CheckOxidant Is the oxidizing agent active? Start->CheckOxidant CheckTemp Is the reaction temperature optimal? CheckOxidant->CheckTemp Yes Solution1 Use freshly activated MnO2 or a new batch of DDQ. CheckOxidant->Solution1 No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes Solution2 Increase temperature gradually. Monitor by TLC. CheckTemp->Solution2 No CheckStoichiometry Is the stoichiometry correct? CheckSolvent->CheckStoichiometry Yes Solution3 Try a different solvent (e.g., toluene, dioxane, or acetonitrile). CheckSolvent->Solution3 No Solution4 Use a slight excess of the oxidizing agent. CheckStoichiometry->Solution4 No

Technical Support Center: Navigating the Challenges of 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-Difluoroquinolin-3-ol. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile but challenging fluorinated quinolinol scaffold. Here, we provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its synthesis, purification, and handling. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and challenges that researchers may face when working with this compound.

Q1: My Gould-Jacobs reaction to synthesize the 6,7-difluoro-4-hydroxyquinoline precursor is giving a low yield. What are the likely causes?

A1: Low yields in the Gould-Jacobs reaction are a frequent challenge, often stemming from the high temperatures required for the thermal cyclization step.[1][2] Key factors to investigate include:

  • Incomplete Cyclization: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires significant thermal energy, often in high-boiling solvents like diphenyl ether.[2][3] Insufficient temperature or reaction time can lead to incomplete conversion.

  • Substrate Reactivity: The electronic properties of the starting aniline, in this case, 3,4-difluoroaniline, can influence the nucleophilicity of the amino group and the subsequent cyclization.

  • Side Reactions: At elevated temperatures, side reactions such as decomposition of the starting materials or intermediates can occur, leading to the formation of tarry byproducts and reducing the yield of the desired product.[1]

Q2: I am observing significant tar formation in my reaction mixture. How can I minimize this?

A2: Tar formation is a common consequence of the harsh conditions often employed in quinoline synthesis.[4] To mitigate this:

  • Optimize Reaction Temperature and Time: Carefully control the reaction temperature to the minimum required for efficient cyclization. Prolonged heating at excessively high temperatures should be avoided. Microwave-assisted synthesis can sometimes offer better control and improved yields in shorter reaction times.[5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

  • Solvent Choice: The use of high-boiling, inert solvents like diphenyl ether or Dowtherm A can help to maintain a consistent reaction temperature and, in some cases, improve yields.[1]

Q3: I am having difficulty purifying the crude this compound. What purification strategies are recommended?

A3: Purification of quinolinol derivatives can be challenging due to their physical properties. A multi-step approach is often necessary:

  • Initial Work-up: After the reaction, the crude product may be precipitated by pouring the reaction mixture into a large volume of a non-polar solvent like hexane.

  • Acid-Base Extraction: The phenolic nature of the hydroxyl group allows for selective extraction. The crude product can be dissolved in an aqueous base (e.g., NaOH solution) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified product.

  • Recrystallization: Recrystallization from a suitable solvent system is a crucial final step to obtain high-purity material. The choice of solvent will depend on the solubility profile of the compound and its impurities.

Q4: What is the expected tautomeric form of this compound?

A4: this compound can exist in tautomeric equilibrium with its keto form, 6,7-difluoro-1,2-dihydroquinolin-3-one. However, for 4-hydroxyquinolines, the equilibrium generally favors the 4-oxo tautomer.[6] Therefore, it is more accurate to consider the structure as 6,7-Difluoro-4-oxo-1,4-dihydroquinolin-3-ol. This is an important consideration for understanding its reactivity and spectroscopic properties.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a common method for the synthesis of 4-hydroxyquinolines.[7] For this compound, this would typically involve the synthesis of an intermediate like ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, followed by hydrolysis and decarboxylation.

Problem Potential Cause Troubleshooting Action
Low to no product formation Insufficient reaction temperature for cyclization.Increase the reaction temperature gradually. Consider using a higher boiling point solvent such as diphenyl ether.[3] Microwave synthesis can be explored for rapid optimization of temperature and time.[5]
Deactivation of the aniline by the fluorine substituents.While electron-withdrawing groups can hinder the reaction, the effect of fluorine is complex. Ensure other parameters are optimized.
Significant tar/byproduct formation Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature or shorten the heating time. Monitor the reaction progress by TLC to determine the optimal endpoint.[4]
Presence of oxygen leading to oxidative decomposition.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product Product is soluble in the reaction solvent at room temperature.After cooling, try precipitating the product by adding a non-polar solvent like hexane or heptane.
Product is a viscous oil rather than a solid.Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available. Purification by column chromatography may be necessary.
Purification Challenges

Poor solubility and the presence of persistent impurities can complicate the purification of this compound.

Problem Potential Cause Troubleshooting Action
Low recovery after recrystallization The chosen solvent is too good, leading to high solubility even at low temperatures.Use a solvent system (a mixture of a good solvent and a poor solvent) to fine-tune the solubility. Perform small-scale solubility tests with a range of solvents to identify the optimal system.
The product is precipitating with impurities.Consider a multi-step purification. An initial acid-base extraction can remove neutral or basic impurities before recrystallization.
Persistent colored impurities Highly conjugated byproducts or degradation products.Treatment with activated charcoal during the recrystallization process can sometimes remove colored impurities. However, this may also lead to some product loss.
Product is an amorphous solid or oil Difficulty in forming a stable crystal lattice.Try different recrystallization solvents or solvent combinations. Slow cooling or evaporation of the solvent can sometimes promote crystal growth.

III. Experimental Protocols & Data

A. Synthesis of a 6,7-Difluoro-4-hydroxyquinoline Precursor

A plausible route to this compound involves the synthesis of a 3-carboxy functionalized precursor, followed by decarboxylation. The synthesis of a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, has been reported and provides insights into the cyclization step.[3]

General Workflow for Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carboxylate:

workflow cluster_start Starting Materials A 1. Condensation B 2. Thermal Cyclization A->B Heat (e.g., 250 °C) C 3. Hydrolysis (Saponification) B->C Base (e.g., NaOH) D 4. Decarboxylation C->D Heat & Acid E Final Product D->E Aniline 3,4-Difluoroaniline Aniline->A Malonate Diethyl ethoxymethylenemalonate Malonate->A

Caption: General workflow for the synthesis of a 4-hydroxyquinoline from a substituted aniline.

B. Solubility Profile

Experimentally determined solubility data for this compound is limited. However, based on the general solubility of fluoroquinolones, a qualitative profile can be predicted.[8][9]

Solvent Class Predicted Solubility Rationale
Polar Protic Solvents (e.g., Methanol, Ethanol)ModerateThe hydroxyl and quinolone nitrogen can participate in hydrogen bonding.
Polar Aprotic Solvents (e.g., DMSO, DMF)HighThe polar nature of the molecule should lead to good solubility in these solvents.
Non-Polar Solvents (e.g., Hexane, Toluene)LowThe polar functional groups will limit solubility in non-polar media.
Aqueous Solutions pH-dependentAs an amphoteric compound, its solubility will be lowest at its isoelectric point and increase in acidic or basic solutions.[10]
C. Spectroscopic Characterization (Reference Data)

The following are ¹H and ¹³C NMR data for a structurally related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, which can be used as a reference for identifying the signals of the 6,7-difluorinated quinoline core.[3]

Reference ¹H NMR Data (400 MHz, CDCl₃):

  • δ 7.92 (dd, 1H, C⁵H, ³JH-F = 10.2, ⁴JH-F =9.0 Hz)

  • δ 7.57 (dd, 1H, C⁸H, ³JH-F = 11.0, ⁴JH-F = 7.3 Hz)

Note: The chemical shifts and coupling patterns of the protons on the difluorinated ring are characteristic and can aid in structure confirmation.

Mass Spectrometry:

For fluoroquinolones, electrospray ionization (ESI) is a common mass spectrometry technique.[11][12] The protonated molecule [M+H]⁺ is typically observed. Fragmentation patterns often involve the loss of substituents from the quinolone ring.

IV. Stability and Storage

Stability:

  • pH Stability: Fluoroquinolones can exhibit pH-dependent stability.[13][14] Degradation can occur under strongly acidic or basic conditions, especially at elevated temperatures.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation.[15]

  • Photostability: Some fluoroquinolones are known to be sensitive to light and can undergo photodegradation.[16]

Storage:

It is recommended to store this compound in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration or freezing in a tightly sealed container under an inert atmosphere is advisable. Studies on other quinolones have shown good stability when stored at -20°C.[17]

V. Safety Precautions

As with all fluorinated organic compounds and quinolone derivatives, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.

VI. References

  • Boruah, M., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(1), M1889. --INVALID-LINK--

  • BenchChem (2025). Troubleshooting low yields in the quinoline cyclization step. BenchChem Technical Support.

  • Waters Corporation (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation Application Note.

  • Abd EL Kareem, M.S.M. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA.

  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1216(48), 8471-8479.

  • BenchChem (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem Technical Support.

  • Rathankumar, A. K., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Environmental Science and Health, Part B, 49(8), 563-573.

  • Perez-Estrada, L. A., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 26(11), 3291.

  • Vinnerås, B. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. DiVA portal.

  • BenchChem (2025). Troubleshooting low yields in the Pfitzinger quinoline synthesis. BenchChem Technical Support.

  • Płusa, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163.

  • Ross, D. L., & Riley, C. M. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522-527.

  • ResearchGate (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. ResearchGate.

  • Wikipedia (n.d.). Gould–Jacobs reaction. Wikipedia.

  • Paim, C. S., et al. (2015). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Química Nova, 38(8), 1058-1064.

  • Kumar, N., & Singh, B. (2009). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences, 71(2), 164-167.

  • Al-Gorban, A. M., et al. (2020). Study of pH-dependent fluorescent properties of Fluoroquinolones Antibiotics. Journal of Fluorescence, 30(5), 1145-1152.

  • Organic Chemistry Portal (n.d.). Gould-Jacobs Reaction. Organic Chemistry Portal.

  • Li, C., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1285-1292.

  • Varanda, F., et al. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Journal of Chemical & Engineering Data, 51(5), 1725-1731.

  • Zake, S., et al. (2011). Influence of metal cations on the solubility of fluoroquinolones. Acta Pharmaceutica, 61(1), 65-76.

  • Biotage (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056.

  • BenchChem (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem Technical Support.

  • de la Fuente, A., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4216.

  • Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 81(2-3), 245-252.

References

troubleshooting fluorescence quenching with 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,7-Difluoroquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals utilizing this versatile fluorophore in their experimental workflows. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve robust and reproducible results.

Troubleshooting Guide: Diagnosing and Resolving Quenching Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My fluorescence signal is significantly lower than expected or completely absent. What are the primary causes?

An unexpectedly low or absent signal is a common issue that can often be traced back to fundamental experimental parameters or sample composition.

Potential Causes & Solutions:

  • Incorrect Instrument Settings: The fluorometer or plate reader settings must match the spectral properties of this compound. Quinoline derivatives' fluorescence is highly dependent on their chemical environment.

    • Action: Verify your excitation and emission wavelengths. While the exact maxima can shift with solvent and pH, a good starting point for quinolinol compounds is in the UV/blue region for excitation and blue/green region for emission. Systematically scan for the optimal excitation/emission maxima in your specific buffer system. Ensure detector gain/voltage is set appropriately; settings that are too low will fail to detect the signal, while settings that are too high can saturate the detector.[1]

  • Suboptimal pH Environment: The fluorescence of quinoline and its derivatives is often highly sensitive to pH.[2][3][4] Protonation or deprotonation of the quinoline nitrogen and the hydroxyl group directly impacts the electronic structure and, consequently, the fluorescence quantum yield.[4][5][6]

    • Action: Prepare your sample in a well-buffered solution. Measure and record the final pH of your sample. If possible, perform a pH titration curve for the fluorophore in your experimental buffer to identify the optimal pH range for maximum fluorescence intensity. For many quinolinium-based probes, fluorescence can change dramatically with pH shifts.[5][6]

  • Inappropriate Solvent Choice: Solvent polarity and hydrogen-bonding capability can significantly alter the fluorescence properties of a fluorophore, a phenomenon known as solvatochromism.[7][8][9][10] Polar solvents can stabilize the excited state, often leading to a red-shift in emission and, in some cases, a change in intensity.[7][9]

    • Action: Ensure that this compound is fully solubilized in your chosen solvent system. If you observe precipitation, the effective concentration is lower than intended. If you are changing solvents from a reference protocol, characterize the fluorophore's performance in the new solvent first. Aprotic solvents may yield different spectral properties than protic solvents.[10]

  • Presence of an Intrinsic Quencher: Your buffer, media, or sample may contain substances that are known fluorescence quenchers.

    • Action: See the table of common quenchers in the FAQ section below. Common culprits include halide ions (I⁻, Cl⁻), molecular oxygen, and heavy metal ions.[][12][13] If quenching is suspected, test the fluorescence of this compound in your complete buffer/media against its fluorescence in a simplified buffer (e.g., phosphate buffer) or deionized water.

Question 2: My fluorescence signal is strong initially but decays rapidly during measurement. What is happening?

A rapid signal decay under continuous illumination is a classic sign of photobleaching.

Potential Causes & Solutions:

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[14] Quinoline derivatives can have variable photostability.

    • Causality: High-intensity light excites the fluorophore, which can then react with other molecules (like oxygen) or undergo internal rearrangements, leading to a non-fluorescent form.

    • Action:

      • Reduce Excitation Intensity: Lower the power of the excitation lamp or laser. Use neutral density filters if available.

      • Minimize Exposure Time: Decrease the integration time for each reading or use intermittent sampling instead of continuous measurement.[14]

      • Deoxygenate Buffer: Dissolved molecular oxygen is a common culprit in photobleaching.[][12] If your experiment allows, de-gas your buffer by sparging with nitrogen or argon.[14]

      • Use Anti-Fade Reagents: For microscopy applications, incorporate a commercially available anti-photobleaching agent into your mounting media.

Question 3: My signal was stable, but it dropped significantly after I added my test compound. How do I confirm it's a quenching event?

This is the central question for many screening assays. The drop in signal strongly suggests an interaction between your analyte and this compound. The key is to systematically confirm and characterize this quenching.

Logical Workflow for Investigating Quenching:

G cluster_start Initial Observation cluster_control Essential Controls cluster_analysis Mechanism Analysis cluster_conclusion Conclusion start Fluorescence Signal Drops After Adding Analyte control1 Run Vehicle Control (Analyte solvent only) start->control1 Is drop due to solvent? control2 Measure Analyte Absorbance (Check for Inner Filter Effect) start->control2 Is drop an artifact? analysis1 Perform Titration Experiment (Generate Stern-Volmer Plot) control1->analysis1 Solvent effect ruled out control2->analysis1 IFE ruled out/corrected conclusion3 Inner Filter Effect (High Analyte Absorbance) control2->conclusion3 If absorbance overlaps excitation/emission analysis2 Measure Fluorescence Lifetime (If available) analysis1->analysis2 Characterize mechanism conclusion1 Dynamic Quenching (Lifetime Decreases) analysis2->conclusion1 Confirms dynamic process conclusion2 Static Quenching (Lifetime Unchanged) analysis2->conclusion2 Confirms static complex IFE cluster_primary Primary IFE cluster_secondary Secondary IFE Excitation Excitation Light Cuvette1 High concentration of chromophores at front of cuvette absorb light Excitation->Cuvette1 Result1 Less light reaches center of cuvette, reducing excitation Cuvette1->Result1 Emission Emitted Fluorescence Cuvette2 Chromophores absorb emitted light before it reaches detector Emission->Cuvette2 Result2 Detected signal is artificially low Cuvette2->Result2

References

Technical Support Center: Synthesis of 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Difluoroquinolin-3-ol. We will address common challenges, provide detailed troubleshooting strategies, and present optimized protocols to help you increase the yield and purity of your target compound. The primary synthetic route discussed is the Gould-Jacobs reaction, a robust but often challenging method for quinoline synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound?

The most common and established method is the Gould-Jacobs reaction.[3] This is a two-step process:

  • Condensation: 3,4-Difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEMM) to form the intermediate, diethyl 2-[(3,4-difluoroanilino)methylene]malonate.[1]

  • Thermal Cyclization: The intermediate is heated to very high temperatures (typically >250 °C) in a high-boiling solvent to induce an intramolecular cyclization, forming the quinoline ring system.[4][5] Subsequent hydrolysis and decarboxylation steps, if necessary, yield the final product, which exists in tautomeric equilibrium between the 3-ol and 3-one forms.

Q2: Which step is the most critical for maximizing the final yield?

The thermal cyclization is almost always the yield-determining step.[5] This reaction requires a high activation energy and is often plagued by competing decomposition pathways and side reactions, especially if the temperature and reaction time are not precisely controlled.[6] The purity of the intermediate from the condensation step is also crucial for a clean and efficient cyclization.

Q3: Why are such high temperatures required for the cyclization, and what are the risks?

The cyclization is a 6-electron electrocyclization reaction that has a significant energy barrier.[4] High temperatures, often in the range of 250-260 °C, are necessary to provide sufficient thermal energy for the reaction to proceed at a reasonable rate.[5] The primary risks associated with these temperatures are thermal decomposition of the starting material and the product, leading to tar formation and a significant reduction in yield.[5]

Q4: Are there more modern techniques to improve the cyclization step?

Yes, microwave-assisted synthesis has emerged as a highly effective alternative to conventional heating.[4] Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating, which can minimize the formation of degradation byproducts.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format to help you navigate the challenges of the synthesis.

Problem 1: Low Yield in the Condensation Step (Formation of Diethyl 2-[(3,4-difluoroanilino)methylene]malonate)
  • Question: My initial condensation reaction between 3,4-difluoroaniline and DEEMM is giving a low yield or is incomplete. What can I do?

  • Answer: This condensation is typically efficient, but issues can arise from suboptimal conditions or reactant quality.

    • Causality: The reaction is a nucleophilic attack of the aniline on the DEEMM, followed by the elimination of ethanol.[4] Incomplete reactions can result from insufficient reaction time or temperature, while low yields can be caused by side reactions if conditions are too harsh.

    • Solutions & Optimization:

      • Check Reagent Purity: Ensure both 3,4-difluoroaniline and DEEMM are of high purity. Impurities can inhibit the reaction.

      • Optimize Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEMM (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.

      • Solvent-Free vs. Solvent-Based: The reaction can be run neat (solvent-free) or in a solvent. For a cleaner reaction, consider a solvent like ethanol or acetonitrile.

      • Microwave-Assisted Protocol: For a rapid and high-yield synthesis of the intermediate, a microwave-assisted approach is highly recommended.[7] This method often results in a cleaner product with minimal workup.

Problem 2: Drastic Yield Loss or No Product During Thermal Cyclization
  • Question: After heating the intermediate in Dowtherm A, my yield is extremely low, or I've recovered only starting material and decomposition products. What went wrong?

  • Answer: This is the most common and frustrating issue, typically related to temperature control.

    • Causality: The intramolecular cyclization has a high energy barrier. If the temperature is too low, the reaction will not proceed. If it is too high or maintained for too long, the desired product will decompose.[5][6]

    • Solutions & Optimization:

      • Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature of 250-260 °C. Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture (if safe and practical) rather than relying on the heating mantle's setting.

      • Choice of Solvent: High-boiling, inert solvents are essential. Diphenyl ether or Dowtherm A are standard choices because their boiling points are in the required range for the cyclization.[5] Mineral oil is another, often cheaper, alternative.[8]

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidation of the aniline moiety and other sensitive functional groups at high temperatures, which can be a major source of tar formation.[9]

      • Reaction Monitoring: If possible, carefully monitor the reaction's progress by taking small aliquots (if feasible at that temperature) and analyzing them by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

Problem 3: Significant Tar Formation and a Dark, Intractable Reaction Mixture
  • Question: My cyclization reaction turned into a black, tarry mess, making product isolation impossible. How can I prevent this?

  • Answer: Tar formation is a classic sign of thermal decomposition.

    • Causality: At temperatures exceeding 250 °C, organic molecules, especially those with aromatic and amine functionalities, are prone to polymerization and charring.[9][10] This is exacerbated by the presence of oxygen or other impurities.

    • Solutions & Optimization:

      • Strict Temperature and Time Control: This is the most critical factor. Conduct small-scale experiments to find the "sweet spot" for temperature and time that maximizes yield before decomposition becomes dominant. An increase in temperature from 250 °C to 300 °C can dramatically increase product degradation.[6]

      • Purity of Intermediate: Ensure the diethyl 2-[(3,4-difluoroanilino)methylene]malonate intermediate is as pure as possible. Impurities carried over from the first step can act as catalysts for polymerization at high temperatures.

      • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This prevents localized overheating at the flask walls and ensures uniform heat distribution.

Problem 4: Difficulty Isolating the Product from the High-Boiling Solvent
  • Question: My product won't precipitate from the Dowtherm A or diphenyl ether, even after cooling. How can I effectively isolate it?

  • Answer: The product often has some solubility in the reaction solvent, requiring an anti-solvent for efficient precipitation.

    • Causality: High-boiling aromatic ethers are excellent solvents for many organic compounds. Simple cooling may not be sufficient to reduce the product's solubility to the point of complete precipitation.

    • Solutions & Optimization:

      • Use an Anti-Solvent: After cooling the reaction mixture to room temperature, add a non-polar solvent like cyclohexane, hexane, or heptane.[4] This will dramatically decrease the polarity of the solvent mixture, causing the more polar quinolinol product to precipitate.

      • Thorough Washing: Once the solid is filtered, it is crucial to wash it extensively with the same non-polar solvent to completely remove the high-boiling reaction solvent. Any residual Dowtherm A will contaminate the product and interfere with subsequent analysis and reactions.

      • Trituration: If the product oils out instead of precipitating, try cooling the mixture in an ice bath while stirring vigorously. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Visualizations and Data

Reaction Pathway

The overall synthesis is depicted below, following the Gould-Jacobs reaction mechanism.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 3,4-Difluoroaniline Intermediate Diethyl 2-[(3,4-difluoroanilino)- methylene]malonate Aniline->Intermediate + DEEMM - EtOH DEEMM Diethyl ethoxymethylenemalonate (DEEMM) Cyclized Ethyl 6,7-difluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Cyclized >250 °C (e.g., Dowtherm A) Product This compound Cyclized->Product Hydrolysis & Decarboxylation

Caption: The Gould-Jacobs pathway for this compound synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis issues.

Troubleshooting_Workflow start Synthesis Issue q1 Which step has low yield? start->q1 condensation Condensation Step q1->condensation Condensation cyclization Cyclization Step q1->cyclization Cyclization cond_sol Optimize reaction time, temp, & stoichiometry. Consider microwave. condensation->cond_sol q_cyc What is the main issue? cyclization->q_cyc low_yield Low/No Product q_cyc->low_yield Low Yield tar Tar Formation q_cyc->tar Tarry Mixture isolation Isolation Problem q_cyc->isolation Isolation sol_low_yield Verify temp is >250 °C. Use inert atmosphere. Check intermediate purity. low_yield->sol_low_yield sol_tar Optimize temp/time. Use inert atmosphere. Ensure pure intermediate. tar->sol_tar sol_isolation Cool to RT. Add anti-solvent (hexane). Wash precipitate thoroughly. isolation->sol_isolation

References

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6,7-Difluoroquinolin-3-ol. This guide is designed to provide you with the necessary tools and knowledge to effectively minimize off-target effects in your experiments. As drug development professionals and scientists, understanding and mitigating these unintended interactions is paramount for generating reliable data and ensuring the translational potential of your research. This resource will delve into the causality behind experimental choices, providing a self-validating system of protocols and insights to enhance the scientific integrity of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the off-target effects of this compound, providing a foundational understanding for subsequent troubleshooting and experimental design.

Q1: What is this compound and what are its primary applications?

While specific public data on "this compound" is not extensively available, its quinoline scaffold is common in kinase inhibitors. Quinoline-based compounds are frequently developed to target the ATP-binding site of various kinases, playing a crucial role in cancer research and the study of signal transduction pathways.

Q2: What are off-target effects and why are they a significant concern with kinase inhibitors?

Off-target effects are the unintended interactions of a drug or compound with molecules other than its designated target.[1] For kinase inhibitors, this is a particular concern due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1] Such unintended binding can modulate other signaling pathways, leading to cellular toxicity, misleading experimental outcomes, and potential adverse side effects in a clinical setting.[1]

Q3: I'm observing a phenotype in a cell line that doesn't express the intended target of my quinoline compound. What does this indicate?

This is a strong indicator of off-target activity.[1] Many kinase inhibitors can interact with other kinases, especially at higher concentrations.[1] It is crucial to determine the inhibitor's selectivity profile to understand its activity in such contexts.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on- and off-target effects is a fundamental challenge.[2] A multi-pronged approach is recommended:

  • Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target.[2]

  • Rescue Experiments: Expressing a drug-resistant mutant of the primary target should rescue the phenotype if the effect is on-target.[2]

  • Phenotypic Comparison: Compare the observed cellular phenotype with the known phenotype from genetic knockdown (e.g., CRISPR or siRNA) of the intended target. Discrepancies may suggest off-target activity.[3]

II. Troubleshooting Guides for In Vitro and Cellular Assays

This section provides structured troubleshooting for common issues encountered during in vitro and cell-based experiments with this compound.

Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[1]1. Identification of unintended kinase targets that may be responsible for cytotoxicity.[1] 2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design.Minimized cytotoxicity while maintaining on-target activity.
Compound solubility issues 1. Check the inhibitor's solubility in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[1]Prevention of compound precipitation and elimination of solvent-induced toxicity.[1]
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Steps Expected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response and more consistent results.[1]
Cell line-specific effects 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.Determination of whether the observed effects are cell-type specific or a general phenomenon.
Variability in experimental conditions 1. Maintain consistent cell density, inhibitor concentrations, and incubation times.[2] 2. Use low-passage number cells and regularly verify cell line identity.[2]Increased reproducibility of experimental results.

III. Experimental Protocols for Assessing and Minimizing Off-Target Effects

Detailed methodologies are provided below for key experiments to characterize the selectivity of this compound.

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.

Objective: To identify the spectrum of kinases inhibited by this compound.

Methodology:

  • Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a diverse panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Performance: The service provider will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of your compound at a fixed concentration (e.g., 1 µM) against the kinase panel.[4]

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Follow-up with IC50 determination for any significant off-target hits.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

Objective: To confirm that this compound binds to its intended target within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle control or varying concentrations of this compound.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Data Analysis: Target engagement by the inhibitor will stabilize the protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Protocol 3: Orthogonal Off-Target Validation

This involves using a secondary, unrelated inhibitor to confirm that the observed phenotype is due to inhibition of the primary target.

Objective: To differentiate between on-target and off-target induced phenotypes.

Methodology:

  • Select an Orthogonal Inhibitor: Choose a well-characterized inhibitor with a different chemical structure that targets the same primary kinase as this compound.[2]

  • Phenotypic Assay: Perform your primary cellular assay (e.g., proliferation, migration) with both inhibitors at their optimal concentrations.

  • Compare Phenotypes: If both inhibitors produce the same cellular phenotype, it provides strong evidence that the effect is on-target.[2]

IV. In Vivo Considerations and Troubleshooting

Transitioning from in vitro to in vivo models introduces additional complexities. This section provides guidance for designing and troubleshooting in vivo studies.

Designing In Vivo Efficacy and Toxicity Studies
  • Model Selection: Choose an appropriate animal model that recapitulates the human disease and where the target biology is conserved.[5]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Conduct preliminary PK/PD studies to determine the optimal dosing regimen that achieves the desired target engagement without causing overt toxicity.[6]

  • Dose-Range Finding Studies: Perform dose-range finding toxicity studies to identify a well-tolerated dose range for efficacy studies.[7]

Troubleshooting In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Lack of Efficacy Poor bioavailability, rapid metabolism, or insufficient target engagement.1. Perform pharmacokinetic analysis to assess drug exposure. 2. Analyze target engagement in tumor or surrogate tissues. 3. Consider alternative formulations or routes of administration.
Unexpected Toxicity Off-target effects or exaggerated on-target pharmacology.1. Conduct a comprehensive toxicology assessment, including histopathology of major organs.[8] 2. Correlate toxicities with drug exposure levels. 3. If off-target effects are suspected, refer back to in vitro selectivity profiling to identify potential culprits.

V. Visualizing Experimental Workflows and Pathways

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_in_vivo In Vivo Studies A Initial Phenotypic Observation B Dose-Response Curve A->B Determine Potency C Kinome Profiling B->C Assess Selectivity D CETSA C->D Confirm Target Engagement E Orthogonal Inhibitor D->E Validate On-Target Phenotype F Rescue Experiment E->F Confirm On-Target Mechanism G PK/PD Studies F->G Transition to In Vivo H Efficacy Studies G->H Evaluate Efficacy I Toxicology Assessment H->I Assess Safety Profile

Caption: A generalized workflow for identifying and mitigating off-target effects.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_pathway Cellular Signaling Target On-Target Kinase Downstream_On On-Target Downstream Effector Target->Downstream_On OffTarget Off-Target Kinase Downstream_Off Off-Target Downstream Effector OffTarget->Downstream_Off Upstream Upstream Signal Upstream->Target Upstream->OffTarget Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Phenotype_Off Undesired Phenotype Downstream_Off->Phenotype_Off Inhibitor This compound Inhibitor->Target Inhibition Inhibitor->OffTarget Inhibition

Caption: On-target vs. off-target inhibition by a small molecule.

By diligently applying the principles and protocols outlined in this guide, researchers can enhance the quality and reliability of their findings when working with this compound and other small molecule inhibitors. A thorough understanding and proactive mitigation of off-target effects are crucial for the successful translation of basic research into novel therapeutics.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. Retrieved from 1

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from 9

  • BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Retrieved from 2

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from 10

  • BenchChem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Retrieved from 3

  • Rihel, J., et al. (2010). Zebrafish behavioral profiling identifies GABAergic modulation of sleep and motor activity. Neuron, 65(1), 63-76.

  • Parng, C., et al. (2002). A zebrafish model for evaluating the in vivo bioactivity of small molecules. Drug Discovery Today, 7(23), 1234-1240.

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.

  • AMSbio. (n.d.). Preclinical research strategies for drug development. Retrieved from --INVALID-LINK--

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 27(9), 1772–1787.

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChembioChem, 11(9), 1183-1191.

References

storage and handling recommendations for 6,7-Difluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive storage and handling recommendations for 6,7-Difluoroquinolin-3-ol (CAS No. 1026706-70-6). It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols and the known chemical properties of fluoroquinolone derivatives to ensure experimental success and user safety.

I. Quick Reference: Storage & Handling Summary

For experienced users, the following table summarizes the primary recommendations. Detailed explanations and troubleshooting are provided in the subsequent sections.

ParameterRecommendationRationale & Key Considerations
Storage (Solid) Store at 2-8°C, protected from light in a tightly sealed container.Prevents potential photodegradation and minimizes exposure to atmospheric moisture. While some sources suggest room temperature stability, refrigeration is a more cautious and robust approach for long-term integrity.
Handling (Solid) Handle in a well-ventilated area or chemical fume hood. Wear appropriate PPE: safety goggles, nitrile gloves, and a lab coat.The compound is classified as a skin, eye, and respiratory irritant.[1] Avoid generating dust.
Stock Solution Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.DMSO is a powerful, aprotic solvent capable of dissolving a wide array of organic molecules, making it ideal for creating high-concentration stock solutions.[2][3][4]
Stock Solution Storage Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.Minimizes freeze-thaw cycles which can degrade the compound. Low-temperature storage slows potential degradation in solution. Light protection remains critical.
Aqueous Solution Prep Prepare fresh for each experiment by diluting the DMSO stock into your aqueous buffer.The compound is expected to have low aqueous solubility. Diluting a concentrated DMSO stock is the most reliable method to achieve a working concentration in aqueous media.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during the storage and handling of this compound.

FAQ 1: Storage of Solid Compound

Question: There seems to be conflicting information on storing solid this compound. Should it be at room temperature or refrigerated?

Answer: For optimal long-term stability, we strongly recommend storing the solid compound at 2-8°C in a dark, tightly sealed container (e.g., an amber vial).

  • Expertise & Causality: this compound belongs to the fluoroquinolone class of compounds. This class is well-documented to be sensitive to light, which can lead to photodegradation.[2] While the product may be chemically stable at room temperature in the short term, the combination of ambient light and temperature fluctuations can compromise purity over time. Refrigeration slows down all potential degradation processes, and storage in the dark directly mitigates the primary risk of photodegradation. Storing in a tightly sealed container also prevents the absorption of atmospheric moisture, which can cause powders to clump and may affect solubility.[1]

Question: What are the immediate safety precautions I should take when handling the solid powder?

Answer: Based on the safety data for structurally similar compounds, this compound should be treated as a hazardous substance. Always handle it within a chemical fume hood or a well-ventilated enclosure to avoid inhalation of dust particles. The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Standard laboratory nitrile gloves.

  • Body Protection: A laboratory coat.

In case of accidental contact, rinse the affected skin or eyes immediately with copious amounts of water and seek medical advice.[1]

FAQ 2: Preparing Stock Solutions

Question: What is the best solvent to dissolve this compound?

Answer: We recommend using anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM to 50 mM).

  • Expertise & Causality: This compound is a complex organic molecule and is predicted to have poor solubility in water and alcohols. DMSO is a highly effective polar aprotic solvent for a vast range of organic compounds and is a standard choice for solubilizing library compounds for biological screening.[2][3][4] Using a high-purity, anhydrous grade of DMSO is critical, as water content can reduce the solvent's efficacy and potentially introduce contaminants.

Question: My compound is not dissolving easily in DMSO. What should I do?

Answer: If you encounter solubility issues, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for dissolving this compound.

  • Trustworthiness & Self-Validation: This stepwise protocol ensures you use the mildest effective method first. Vortexing is non-invasive. Gentle warming increases the kinetic energy of the solvent and solute, often overcoming activation energy barriers to dissolution. Sonication uses ultrasonic waves to break up particle agglomerates, increasing the surface area available for solvation. Following this hierarchy prevents potential degradation from excessive heating.

Question: How should I store my DMSO stock solution?

Answer: For maximum stability, aliquot the concentrated DMSO stock solution into single-use volumes in tightly sealed, light-protecting vials (e.g., amber cryovials) and store them at -20°C or, ideally, -80°C .

  • Expertise & Causality: Aliquoting is crucial to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and cause the compound to fall out of solution or degrade. Storing at low temperatures significantly slows down any potential chemical degradation pathways. As with the solid, protecting the solution from light remains a critical factor in preventing photodegradation.[2]

FAQ 3: Use in Experiments

Question: How do I prepare a working solution in an aqueous buffer for my cell-based assay?

Answer: The most reliable method is to perform a serial dilution from your concentrated DMSO stock directly into your final aqueous medium.

  • Authoritative Grounding: This is a standard and validated laboratory practice for compounds with poor aqueous solubility. It's important to ensure that the final concentration of DMSO in your assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Caption: Recommended workflow for preparing aqueous working solutions.

Question: I diluted my DMSO stock into my aqueous buffer and the solution turned cloudy. What happened?

Answer: Cloudiness or precipitation indicates that you have exceeded the compound's solubility limit in the aqueous medium.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to prepare a more dilute working solution.

    • Increase DMSO Carryover (with caution): You can slightly increase the final DMSO percentage, but be mindful of your experimental system's tolerance. This is often not a viable option for cell-based assays.

    • Use a Surfactant or Co-solvent: For in vitro biochemical assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the buffer can help maintain solubility. This must be validated for compatibility with your assay.

    • Fresh Dilution: Always prepare aqueous solutions fresh and use them immediately, as the compound may precipitate out over time.

III. References

  • Asia-Pacific Journal of Science and Technology. Fluoroquinolone antibacterial drugs. --INVALID-LINK--

  • Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--

  • Cayman Chemical. Safety Data Sheet. --INVALID-LINK--

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. --INVALID-LINK--

  • Zhang, Y., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. --INVALID-LINK--

  • ChemBK. This compound. --INVALID-LINK--

References

Technical Support Center: Overcoming Resistance to 6,7-Difluoroquinolin-3-ol in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-Difluoroquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this novel quinoline-based compound in their experiments and encountering challenges related to cellular resistance. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate and overcome these hurdles.

Introduction: Understanding Quinoline-Based Drug Resistance

This compound is a quinoline derivative, a class of compounds known for their potential as anticancer agents.[1][2] The mechanisms of action for quinoline-based drugs are diverse, ranging from inhibition of topoisomerase and various kinases to interference with DNA replication.[3][4] Consequently, cancer cells can develop resistance through a multitude of strategies, making it a significant challenge in both research and clinical settings.[2] This guide will provide a structured approach to identifying and potentially overcoming resistance to this compound in your cell line models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when observing unexpected results with this compound.

Q1: My cell line is showing reduced sensitivity to this compound over time. What is the likely cause?

A1: The most common reason for a gradual decrease in efficacy is the development of acquired resistance. This can occur through various mechanisms, with the most prevalent being the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[5] Other possibilities include mutations in the drug's molecular target or the activation of alternative pro-survival signaling pathways.[5]

Q2: How can I confirm that my cell line has genuinely developed resistance?

A2: The definitive way to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line.[6] A significant increase in the IC50 value is a clear indicator of resistance. This is typically determined using a cell viability assay, such as the MTT or resazurin assay.[7][8][9]

Q3: If my cells are resistant to this compound, will they be resistant to other quinoline-based drugs?

A3: There is a possibility of cross-resistance, especially if the other quinoline-based drugs share a similar mechanism of action or are substrates for the same efflux pumps.[6] However, this is not always the case. The specific mechanism of resistance developed by the cell line will determine the cross-resistance profile. It is recommended to empirically test the sensitivity of your resistant cell line to other compounds.

Q4: Could autophagy be playing a role in the resistance to this compound?

A4: Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy.[5] Some quinoline compounds are known to modulate autophagy.[5] If this compound is not an autophagy inhibitor itself, it is possible that the upregulation of autophagy is contributing to resistance. In such cases, co-treatment with an autophagy inhibitor could potentially restore sensitivity.

Q5: My this compound treatment is no longer inducing apoptosis in my cells. What could be the reason?

A5: Resistant cells often develop mechanisms to evade apoptosis. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or alterations in signaling pathways that regulate cell survival, such as the PI3K/Akt/mTOR pathway.[5] Investigating the expression and phosphorylation status of key proteins in these pathways in your sensitive versus resistant cell lines can provide valuable insights.[5]

Part 2: Troubleshooting Guides

This section provides a more in-depth, question-and-answer-based approach to troubleshooting specific experimental issues.

Guide 1: Investigating the Mechanism of Acquired Resistance

Problem: You have confirmed a significant increase in the IC50 of this compound in your cell line after continuous exposure. You now need to determine the underlying resistance mechanism.

Initial Steps:

  • Confirm Resistance: Perform a dose-response curve with a cell viability assay to quantify the fold-resistance of your resistant line compared to the parental line.

  • Cell Line Integrity: Ensure your cell lines are not contaminated and have been recently authenticated.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for investigating acquired resistance.

Detailed Troubleshooting Steps:

  • Question: How do I determine if drug efflux is the cause of resistance?

    • Answer: The overexpression of ABC transporters is a common mechanism of multidrug resistance.[5]

      • Experiment: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key ABC transporter genes (e.g., ABCB1, ABCG2) in your resistant and parental cell lines.

      • Experiment: Perform a Western blot to compare the protein levels of P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) between the sensitive and resistant cells.

      • Validation: If you observe upregulation, you can perform a functional assay by co-treating your resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). A restoration of sensitivity would support this mechanism.[7]

  • Question: What if drug efflux is not the primary mechanism? How do I investigate alterations in the drug's target?

    • Answer: Resistance can arise from mutations in the target protein that prevent drug binding or from changes in the expression level of the target.

      • Experiment: If the molecular target of this compound is known or suspected (e.g., a specific kinase), you can sequence the gene encoding this target in both your parental and resistant cell lines to check for mutations.

      • Experiment: Use Western blotting to compare the expression levels of the putative target protein. Downregulation of a target can also lead to resistance.

  • Question: My results do not point to drug efflux or target alteration. What's next?

    • Answer: Cancer cells can activate "bypass" signaling pathways to circumvent the effects of a drug.[6]

      • Experiment: The PI3K/Akt/mTOR and MAPK pathways are common culprits.[5] Perform a Western blot analysis to examine the phosphorylation status of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK) in your resistant and sensitive cells, both with and without drug treatment. Increased phosphorylation in the resistant line suggests activation of these pathways.

Guide 2: Developing a Stable this compound Resistant Cell Line

Objective: To create a reliable resistant cell line model for further mechanistic studies.

Caption: Workflow for generating a drug-resistant cell line.

Step-by-Step Protocol:

  • Determine Initial IC50: First, accurately determine the IC50 of this compound for your parental cell line using a standard cell viability assay.[6]

  • Initial Treatment: Begin by continuously exposing the cells to a low concentration of the drug, typically around the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).[10]

  • Dose Escalation: Once the cells have adapted and resumed a normal growth rate, gradually increase the concentration of this compound in the culture medium.[11] A common strategy is to increase the concentration by 1.5 to 2-fold at each step.[11]

  • Maintenance and Monitoring: Maintain the cells at each concentration for several passages. If you observe excessive cell death, revert to the previous lower concentration for a period before attempting to increase it again.[10]

  • Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.[11]

  • Establishment of a Stable Line: A resistant cell line is generally considered stable when its IC50 is significantly higher (e.g., 5 to 10-fold) than the parental line and remains stable over multiple passages in the presence of the drug.[11]

  • Validation: Once a stable resistant line is established, it is crucial to validate the resistance phenotype and investigate the underlying mechanisms as described in Guide 1.

Part 3: Data Presentation and Protocols

Table 1: Recommended Concentration Ranges for Initial Experiments
Cell Line TypeSeeding Density (cells/well in 96-well plate)Suggested Concentration Range for this compound (for IC50 determination)
Adherent (e.g., A549, MCF7)5,000 - 10,0000.01 µM - 100 µM (logarithmic dilutions)
Suspension (e.g., K562, CCRF-CEM)10,000 - 20,0000.01 µM - 100 µM (logarithmic dilutions)

Note: These are general recommendations. Optimal seeding density and concentration ranges should be determined empirically for your specific cell line.[8]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[7]

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for the assessment of the drug's effect (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Validation & Comparative

Validating the Biological Activity of 6,7-Difluoroquinolin-3-ol in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 6,7-Difluoroquinolin-3-ol. Given the limited public data on this specific molecule, we present a scientifically rigorous, hypothesis-driven approach to its characterization. Drawing from the well-established anticancer and kinase inhibitory properties of the quinoline scaffold, we postulate that this compound may exert its effects through modulation of key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

This document will objectively compare the hypothetical performance of this compound with established inhibitors of the MAPK pathway, specifically targeting MEK1/2 and p38 MAPK. By providing detailed experimental protocols and supporting data, this guide aims to equip researchers with the necessary tools to thoroughly investigate the therapeutic potential of this and other novel chemical entities.

Introduction to this compound and the MAPK Signaling Pathway

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1] The introduction of fluorine atoms into organic molecules is a common medicinal chemistry strategy to enhance metabolic stability and biological efficacy.[2] Therefore, this compound represents a promising candidate for drug discovery.

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Key components of this pathway include the upstream kinases MEK1/2 and p38 MAPK. Inhibitors of these kinases have shown clinical success in treating various malignancies.[3][5]

This guide will explore the hypothetical activity of this compound as an inhibitor of the MAPK pathway, comparing its potential effects to those of Trametinib, a known MEK1/2 inhibitor, and Losmapimod, a p38 MAPK inhibitor.[6][7]

Experimental Design for Validating Biological Activity

A multi-pronged approach is essential to comprehensively validate the biological activity of a novel compound. The following experimental workflow is designed to first assess the cytotoxic and apoptotic effects of this compound and then to elucidate its potential mechanism of action by examining its impact on the MAPK signaling pathway.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Cell Viability/Cytotoxicity Assay (MTT) B Apoptosis Assay (Annexin V/PI Staining) A->B Determine IC50 & confirm cell death mechanism C Western Blot Analysis of MAPK Pathway B->C Investigate upstream signaling D Kinase Inhibition Assay (Optional) C->D Identify specific kinase target E Compare with known inhibitors (Trametinib, Losmapimod) D->E

Caption: Experimental workflow for validating the biological activity of this compound.

Comparative Analysis of Biological Activity

To provide a tangible framework for comparison, we present hypothetical data for this compound alongside the expected activities of Trametinib and Losmapimod in a human colorectal cancer cell line (e.g., HCT116).

The initial assessment of a compound's anticancer potential involves determining its effect on cell viability and its ability to induce programmed cell death (apoptosis).

Table 1: Comparative Cytotoxicity and Apoptosis Induction

CompoundIC50 (µM) in HCT116 cells (72h)% Apoptotic Cells (at 2x IC50)
This compound (Hypothetical) 5.265%
Trametinib 0.0175%
Losmapimod 12.540%
Vehicle Control (DMSO) > 100< 5%

This hypothetical data suggests that this compound possesses moderate cytotoxic activity and is a potent inducer of apoptosis, warranting further mechanistic investigation.

To investigate the hypothesis that this compound targets the MAPK pathway, we will assess the phosphorylation status of key downstream effectors, ERK1/2 (downstream of MEK1/2) and p38, using Western blotting.

Table 2: Comparative Inhibition of MAPK Pathway Phosphorylation

Treatmentp-ERK1/2 (Fold Change vs. Control)p-p38 (Fold Change vs. Control)
Vehicle Control (DMSO) 1.001.00
This compound (10 µM) 0.350.45
Trametinib (1 µM) 0.100.95
Losmapimod (20 µM) 0.900.20

This hypothetical data suggests that this compound may act as a dual inhibitor of both the MEK/ERK and p38 MAPK pathways.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF p38 p38 MAPK RAS->p38 MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Apoptosis Apoptosis ERK->Apoptosis p38->Transcription p38->Apoptosis Proliferation Cell Proliferation, Survival Transcription->Proliferation Trametinib Trametinib Trametinib->MEK Losmapimod Losmapimod Losmapimod->p38 DFQ This compound (Hypothesized) DFQ->MEK DFQ->p38

Caption: Hypothesized mechanism of action of this compound within the MAPK signaling pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

This protocol is adapted from established methods for determining cell viability based on metabolic activity.[8][]

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well plates

  • This compound, Trametinib, Losmapimod (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This protocol is based on standard methods for detecting apoptosis by flow cytometry.[1]

Materials:

  • HCT116 cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compounds at their respective 2x IC50 concentrations for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol provides a method for detecting the phosphorylation status of ERK1/2 and p38.[10]

Materials:

  • HCT116 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-p-p38, anti-total p38, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat HCT116 cells with the test compounds as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Conclusion

This guide provides a robust and scientifically sound framework for the initial biological validation of this compound in cellular models. By employing a hypothesis-driven approach and comparing its activity to well-characterized inhibitors of the MAPK pathway, researchers can efficiently assess its cytotoxic and apoptotic potential and gain insights into its mechanism of action. The detailed protocols and hypothetical data serve as a practical resource for designing and interpreting experiments, ultimately contributing to the advancement of novel cancer therapeutics.

References

A Comparative Analysis of 6,7-Difluoroquinolin-3-ol and Other Quinolone Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with diverse biological activities. Among these, quinoline-based inhibitors have garnered significant attention for their potent efficacy against a range of targets, from bacterial enzymes to protein kinases implicated in cancer. This guide provides an in-depth comparative analysis of 6,7-Difluoroquinolin-3-ol and other prominent quinoline inhibitors, offering experimental data, detailed methodologies, and insights into their structure-activity relationships to inform and guide researchers in the field of drug discovery and development.

The Quinolone Scaffold: A Privileged Structure in Drug Discovery

The versatility of the quinoline ring system allows for extensive chemical modifications, leading to the development of compounds with tailored specificities and potencies. This has given rise to distinct classes of quinoline inhibitors, most notably the fluoroquinolone antibiotics and a growing number of kinase inhibitors. The introduction of fluorine atoms, particularly at the C6 and C7 positions, has been a pivotal strategy in enhancing the efficacy of these compounds.

Fluoroquinolone Antibacterials: Targeting Bacterial DNA Replication

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[2][3] By stabilizing the enzyme-DNA complex, fluoroquinolones trap these enzymes in the act of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[2]

The 6,7-difluoro substitution pattern is a key feature in several potent fluoroquinolones, contributing to enhanced gyrase binding and improved cell penetration.[4] While specific biological activity data for this compound is not extensively reported in publicly available literature, its role as a crucial precursor in the synthesis of advanced fluoroquinolones underscores the importance of its core structure.[4][5] The structure-activity relationships of 6,8-difluoroquinolones have been studied, indicating that substitutions at various positions can significantly impact antibacterial potency.[6][7][8]

Comparative In Vitro Activity of Fluoroquinolone Inhibitors

To provide a quantitative comparison, the following table summarizes the inhibitory activities (IC50 and MIC values) of several well-characterized fluoroquinolones against key bacterial enzymes and strains.

CompoundTarget EnzymeIC50 (µM)Bacterial StrainMIC (µg/mL)Reference
CiprofloxacinE. coli DNA Gyrase0.8Escherichia coli ATCC 259220.015[9]
S. aureus DNA Gyrase1.2Staphylococcus aureus ATCC 292130.25[9]
NorfloxacinE. coli DNA Gyrase-Escherichia coli-[10]
S. aureus DNA Gyrase-Staphylococcus aureus-[10]
SparfloxacinS. pneumoniae DNA Gyrase-Streptococcus pneumoniae-[7]
Levofloxacin--Methicillin-resistant Staphylococcus epidermidis (MRSE)0.25–4[11]
--Streptococcus pneumoniae0.25–1[11]
Moxifloxacin--Methicillin-resistant Staphylococcus aureus-[11]

Note: IC50 and MIC values can vary depending on the specific assay conditions and bacterial strains tested.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol details a standard method for assessing the inhibitory activity of compounds against DNA gyrase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against E. coli DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA (substrate)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP)

  • Test compound (e.g., this compound derivatives, Ciprofloxacin)

  • DMSO (for dissolving compounds)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

  • Proteinase K (optional)

  • Chloroform:isoamyl alcohol (24:1) (optional)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound or vehicle control (DMSO).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of E. coli DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye. For cleaner results, an optional proteinase K digestion (50 µg/mL for 30 minutes at 37°C) followed by chloroform:isoamyl alcohol extraction can be performed.[7]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel in TAE buffer until adequate separation of supercoiled and relaxed DNA is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing inhibitor concentration. Quantify the band intensities to determine the IC50 value, which is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

DNA_Gyrase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reaction Mix (Buffer, Relaxed DNA) R1 Add Inhibitor to Reaction Mix P1->R1 P2 Serial Dilution of Inhibitor P2->R1 R2 Add DNA Gyrase to Initiate R1->R2 R3 Incubate at 37°C R2->R3 R4 Terminate Reaction R3->R4 A1 Agarose Gel Electrophoresis R4->A1 A2 Visualize DNA Bands A1->A2 A3 Quantify Bands & Calculate IC50 A2->A3

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Quinolines as Kinase Inhibitors: A New Frontier in Cancer Therapy

Beyond their antibacterial properties, quinoline derivatives have emerged as a significant class of protein kinase inhibitors.[12][13] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[14] The quinoline scaffold provides a versatile platform for designing inhibitors that can target the ATP-binding site of various kinases.

The structure-activity relationship (SAR) of quinoline-based kinase inhibitors is complex, with substitutions at different positions of the quinoline ring dictating potency and selectivity.[15] For instance, modifications at the 4-position with anilino groups have been crucial in developing potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15]

Comparative In Vitro Activity of Quinolone-Based Kinase Inhibitors

The following table presents the IC50 values of several quinoline-based kinase inhibitors against their respective targets.

CompoundCore ScaffoldTarget KinaseIC50 (nM)Reference
GefitinibQuinazolineEGFR17.1[15]
ErlotinibQuinazolineEGFR33.25[15]
LapatinibQuinazolineEGFR/HER-2-[15]
BosutinibQuinolineSrc1-3[14]
CabozantinibQuinolinec-Met, VEGFR-2-[16]

Note: IC50 values are highly dependent on the specific assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against a specific protein kinase.

Objective: To determine the IC50 of a test compound against a target kinase.

Materials:

  • Target Kinase (e.g., EGFR, Src)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Test Compound

  • Kinase Assay Buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound or DMSO control.

    • Add the target kinase and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare Kinase, Substrate, ATP R2 Initiate with Substrate/ATP Mix P1->R2 P2 Serial Dilution of Inhibitor R1 Add Inhibitor & Kinase to Plate P2->R1 R1->R2 R3 Incubate at 30°C R2->R3 D1 Stop Reaction & Deplete ATP R3->D1 D2 Generate Luminescent Signal D1->D2 D3 Measure Luminescence D2->D3 A1 Plot Data & Calculate IC50 D3->A1

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Conclusion and Future Directions

The quinoline scaffold remains a highly productive platform for the discovery of novel inhibitors targeting a wide array of biological targets. While this compound serves as a critical building block for potent fluoroquinolone antibiotics, further investigation into its intrinsic biological activity could unveil new therapeutic potentials. The comparative data and detailed protocols provided in this guide are intended to empower researchers to rigorously evaluate and compare the performance of new quinoline-based inhibitors, ultimately accelerating the development of next-generation therapeutics. Future research should continue to explore the vast chemical space around the quinoline core, leveraging structure-based drug design and innovative screening methodologies to identify compounds with enhanced potency, selectivity, and drug-like properties.

References

Confirming the Binding Affinity of 6,7-Difluoroquinolin-3-ol to Protein Kinases: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective kinase inhibitors.[1][2][3] The strategic incorporation of fluorine atoms can further enhance metabolic stability and binding affinity, making 6,7-Difluoroquinolin-3-ol a compound of significant interest for researchers developing novel kinase-targeted therapeutics. This guide provides an in-depth, objective comparison of key biophysical methods for confirming and quantifying the binding affinity of this promising molecule to its putative protein kinase targets.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

The Critical Role of Biophysical Assays in Target Validation

Identifying a "hit" compound from a high-throughput screen is merely the first step. To progress a compound through the drug discovery pipeline, it is imperative to confirm direct engagement with the intended target and accurately quantify the binding affinity. Biophysical assays are indispensable for this purpose, providing direct evidence of a physical interaction between a small molecule and a protein.[4] These techniques are essential for:

  • Hit Confirmation and Validation: Eliminating false positives from initial screens and confirming that the compound's activity is due to direct binding to the target.

  • Lead Optimization: Guiding structure-activity relationship (SAR) studies by providing quantitative data on how chemical modifications impact binding affinity.

  • Understanding Mechanism of Action: Elucidating the thermodynamics and kinetics of the binding interaction, which can provide insights into the compound's mechanism of inhibition.

This guide will focus on three widely adopted and complementary biophysical techniques for characterizing the binding of this compound to a representative protein kinase: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Fluorescence Polarization (FP) . For the purpose of this guide, we will consider a hypothetical scenario where this compound is being evaluated as an inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology for which numerous quinoline-based inhibitors have been developed.

Comparative Analysis of Biophysical Methodologies

The selection of a biophysical assay depends on several factors, including the nature of the target protein, the properties of the small molecule, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).

Technique Principle Key Parameters Measured Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD)Real-time, label-free, provides kinetic information.Requires immobilization of the protein, which can potentially affect its conformation and activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Equilibrium dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, solution-based, provides a complete thermodynamic profile.Requires larger amounts of protein and compound, lower throughput.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.Equilibrium dissociation constant (KD), Inhibition constant (Ki)Homogeneous, high-throughput, requires small sample volumes.Requires a fluorescently labeled probe (tracer), potential for interference from fluorescent compounds.

Experimental Protocols and Data Interpretation

To provide a practical comparison, we will outline the experimental workflow for each technique to assess the binding of this compound to the EGFR kinase domain. We will also present hypothetical data comparing its binding affinity to that of Gefitinib , an FDA-approved EGFR inhibitor that also features a quinoline core.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for detailed kinetic analysis of a drug-target interaction.[5][6]

Experimental Workflow:

References

structure-activity relationship (SAR) studies of 6,7-Difluoroquinolin-3-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6,7-Difluoroquinolin-3-ol Analogs

Introduction: The Significance of the this compound Scaffold

The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of a major class of synthetic antibacterial agents.[1] The introduction of fluorine atoms into the quinoline ring, particularly at the C-6 position, was a significant breakthrough, leading to the development of the highly successful fluoroquinolone antibiotics.[2] These compounds exhibit broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3]

Beyond their antibacterial prowess, fluoroquinolone analogs have garnered increasing attention as potential anticancer agents.[4] This has been spurred by the discovery that they can also inhibit mammalian topoisomerase II, an enzyme crucial for cancer cell proliferation. The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The presence of two fluorine atoms at the C-6 and C-7 positions is anticipated to enhance lipophilicity and cell penetration, while the 3-hydroxyl group offers a key site for further chemical modification to modulate biological activity and target specificity.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon data from related fluoroquinolone studies to infer the potential impact of various structural modifications. We will delve into synthetic methodologies, compare biological activities, and provide detailed experimental protocols for their evaluation.

General Structure-Activity Relationships of Fluoroquinolones: A Framework for Design

To understand the potential of this compound analogs, it is essential to first grasp the well-established SAR of the broader fluoroquinolone class. The key positions for modification are N-1, C-3, C-6, C-7, and C-8.

  • N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. Small alkyl or cycloalkyl groups, such as cyclopropyl, are often optimal for broadening the spectrum of activity.[1] For anticancer activity, the N-1 substituent also plays a significant role in determining the potency.[4]

  • C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is generally considered essential for antibacterial activity as it is involved in binding to the DNA-gyrase complex.[1] However, modification of this group can shift the activity towards anticancer properties. For instance, the conversion of the carboxylic acid to carboxamides has been shown to yield potent cytotoxic agents.[5]

  • C-6 Fluoro Group: The fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones, significantly enhancing their antibacterial potency by increasing lipophilicity and cell wall penetration.[6] This substitution is also beneficial for anticancer activity.[4]

  • C-7 Substituent: The substituent at the C-7 position has a profound impact on the antibacterial spectrum and potency. Heterocyclic moieties like piperazine and pyrrolidine are common and enhance activity against Gram-negative and Gram-positive bacteria, respectively.[6] The nature of the C-7 substituent is also a key determinant of anticancer activity.[7]

  • C-8 Position: An additional fluorine atom at the C-8 position can further improve absorption and half-life, though it may also increase photosensitivity. A methoxy group at this position can mitigate phototoxicity.[6]

Synthesis of this compound Analogs: A Representative Protocol

While various methods exist for the synthesis of the quinolone core, such as the Conrad-Limpach and Friedlander reactions, we present a detailed protocol for a specific 6,7-difluoro-4-hydroxyquinoline-3-carboxylate analog, which can be readily adapted for the synthesis of other derivatives.[2]

Synthesis of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate

This synthesis involves a multi-step process starting from 3,4-difluoroaniline.

Experimental Protocol:

  • Preparation of 3,4-Difluorophenyl Isothiocyanate (1): This starting material can be prepared from 3,4-difluoroaniline through a reaction with carbon disulfide in the presence of triethylamine, followed by treatment with ethyl chloroformate.[2]

  • Formation of the Malonate Adduct:

    • To a suspension of potassium tert-butoxide (t-BuOK) (0.24 g, 2.14 mmol) in acetonitrile (MeCN) (3.5 mL), add a solution of dimethyl malonate (0.264 g, 2 mmol) in MeCN (0.5 mL) dropwise with stirring.

    • Stir the mixture for 3 hours at room temperature.

    • Add a solution of isothiocyanate 1 (0.342 g, 2 mmol) in MeCN (1 mL) and stir the mixture overnight (16 hours) at room temperature.

    • Add a solution of 4-fluorobenzyl chloride (0.32 g, 2.2 mol) in MeCN (1 mL) dropwise and stir for 4 hours at room temperature.[2]

  • Cyclization and Product Formation:

    • The reaction mixture from the previous step is heated in diphenyl ether at 145–148 °C with stirring under a nitrogen atmosphere. This high temperature facilitates the intramolecular cyclization.[2]

    • The methanol formed during the reaction is removed.

    • After cooling, the product is purified by column chromatography on silica gel (eluent: hexane → hexane/chloroform 3:1) to yield methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate (2 ) as a white solid.[2]

Characterization Data for Compound 2:

  • Yield: 78%

  • Melting Point: 152–153 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 13.16 (s, 1H, OH), 7.92 (dd, 1H), 7.57 (dd, 1H), 7.43 (dd, 2H), 7.00 (dd, 2H), 4.46 (s, 2H, CH₂S), 4.05 (s, 3H, OCH₃).[2]

Synthesis_of_Compound_2 cluster_0 Step 1: Starting Materials cluster_1 Step 2: Adduct Formation cluster_2 Step 3: Cyclization 3,4-Difluoroaniline 3,4-Difluoroaniline Isothiocyanate_1 3,4-Difluorophenyl Isothiocyanate (1) 3,4-Difluoroaniline->Isothiocyanate_1 CS₂, Et₃N, ClCOOEt Dimethyl_Malonate Dimethyl_Malonate Malonate_Adduct Intermediate Adduct Dimethyl_Malonate->Malonate_Adduct t-BuOK, MeCN 4-Fluorobenzyl_Chloride 4-Fluorobenzyl_Chloride 4-Fluorobenzyl_Chloride->Malonate_Adduct Isothiocyanate_1->Malonate_Adduct Final_Product Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl] -4-hydroxyquinoline-3-carboxylate (2) Malonate_Adduct->Final_Product Diphenyl ether, 145-148 °C

Caption: Synthetic pathway for a this compound analog.

Comparative Biological Evaluation: An Inferred SAR

While a systematic SAR study on a series of this compound analogs is not extensively documented in a single source, we can infer the potential impact of various substituents based on studies of closely related fluoroquinolones.

Antibacterial Activity

The antibacterial activity of fluoroquinolones is highly dependent on the substituent at the C-7 position.

C-7 Substituent on Fluoroquinolone CoreObserved Antibacterial ActivityReference
PiperazinylBroad-spectrum activity, particularly against Gram-negative bacteria.[6]
AminopyrrolidinylEnhanced activity against Gram-positive bacteria.[6]
Acetylated PiperazinylPotent activity against both Gram-positive and Gram-negative bacteria.[3]
Halogen atomsGood in vitro activity.[3]
Substituted HydrazinylGenerally poor antibacterial activity.[3]

Based on these findings, it can be inferred that introducing piperazinyl or aminopyrrolidinyl moieties at the C-7 position of a this compound core would likely result in potent antibacterial agents.

Anticancer and Kinase Inhibitory Activity

The quinoline scaffold is also a key component of several kinase inhibitors.[8] Modifications at the C-3 position are particularly important for this activity.

Modification on Quinolone CoreObserved Anticancer/Kinase Inhibitory ActivityReference
C-3 carboxamide derivativesPotent cytotoxic agents against various cancer cell lines.[5]
C-3 substituted with lipophilic groups (e.g., aryl, alkenyl)Potent inhibition of PDGF receptor tyrosine kinase.[9]
6,7-disubstituted 4-anilinoquinoline-3-carbonitrilesIrreversible inhibitors of EGFR and HER-2 kinases.[10]

These results suggest that modifying the 3-hydroxyl group of the this compound scaffold to introduce carboxamides or lipophilic aryl groups could lead to the development of potent anticancer agents, potentially acting as kinase inhibitors.

Experimental Protocols for Biological Evaluation

To enable researchers to evaluate the biological activity of novel this compound analogs, we provide detailed protocols for standard in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the Kirby-Bauer disk diffusion method.[3]

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile paper disks with known concentrations of the test compounds (e.g., ranging from 0.004 to 250 µg/mL).

  • Incubation: Place the disks on the inoculated agar surface and incubate the plates at 37 °C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk.

  • MIC Determination: The MIC is the lowest concentration of the compound that results in a visible inhibition of bacterial growth.

MTT Assay for In Vitro Cytotoxicity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

SAR_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., MIC, MTT) Purification->Biological_Screening Data_Analysis Data Analysis & SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Further_Studies In Vivo Studies Lead_Optimization->Further_Studies

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in treating bacterial infections and cancer. While direct and comprehensive SAR studies on this specific class of compounds are still emerging, the wealth of data on related fluoroquinolones provides a strong rationale for its exploration.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substituents at key positions, particularly at C-2, C-3 (and the 3-hydroxyl group), and C-7. Such studies will be instrumental in elucidating the precise SAR for this scaffold and identifying lead compounds with superior efficacy and target selectivity. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

A Researcher's Comparative Guide to In Vivo Efficacy of Quinolin-3-ol Derivatives: A Roadmap for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vivo efficacy studies of novel quinolin-3-ol derivatives, with a focus on the promising, yet underexplored, compound 6,7-Difluoroquinolin-3-ol. In the absence of direct in vivo data for this specific molecule, this document serves as a roadmap, leveraging comparative data from structurally related quinoline derivatives to inform experimental design and benchmark potential outcomes. We will delve into the critical aspects of preclinical evaluation, from selecting appropriate animal models to detailed experimental protocols and data interpretation, all grounded in scientific integrity and field-proven insights.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and neuroprotective properties.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. This guide will focus on two key therapeutic areas where quinoline derivatives have shown significant promise: oncology and neurodegenerative diseases.

Part 1: In Vivo Efficacy in Oncology

Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4][5] For a novel compound like this compound, a logical first step is to assess its cytotoxic potential in vitro against a panel of cancer cell lines before proceeding to in vivo studies.

Comparative In Vivo Efficacy of Anticancer Quinoline Derivatives

To establish a benchmark for the potential in vivo performance of this compound, we can examine the efficacy of other quinoline derivatives in preclinical cancer models.

Compound/DerivativeAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Quinoline-Chalcone (12e) Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reported[6]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75%[6]
Cisplatin Nude Mice (Xenograft)Gastric (St-15, SC-l-NU cells)9 mg/kg, single dose77.8%[6]
Compound 91b1 Nude Mice (Xenograft)Not SpecifiedNot SpecifiedSignificantly reduced tumor size[7]
6-Bromo-5-nitroquinoline In vitro data onlyHT29, C6, HeLaN/AShowed greatest antiproliferative activity compared to 5-FU[8]

Note: Direct comparison of tumor growth inhibition percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a generalized methodology for evaluating the in vivo anticancer activity of a novel quinoline derivative using a subcutaneous xenograft model in immunodeficient mice.[6]

1. Cell Culture and Animal Model:

  • Cell Lines: Select human cancer cell lines relevant to the hypothesized mechanism of action (e.g., MCF-7 for breast cancer, A549 for lung cancer). Culture cells in appropriate media (e.g., RPMI-1640) with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO2.[6]

  • Animals: Use male athymic nude mice (4-6 weeks old), housed in a sterile environment with ad libitum access to autoclaved food and water.

2. Tumor Implantation:

  • Harvest cultured cancer cells during the exponential growth phase.

  • Wash cells with phosphate-buffered saline (PBS) and resuspend in a serum-free medium at a concentration of approximately 1 x 10^7 cells/mL.

  • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) and vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage) based on its pharmacokinetic properties.

  • Include a positive control group treated with a standard-of-care chemotherapeutic agent (e.g., 5-FU, cisplatin).

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health throughout the study.

4. Endpoint and Data Analysis:

  • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

  • At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA, t-test).

Potential Mechanism of Action: Anticancer Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inducing apoptosis. A plausible signaling pathway is illustrated below.

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell DNA_Damage DNA Damage Cancer Cell->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Potential apoptotic pathway induced by a quinolin-3-ol derivative.

Part 2: In Vivo Efficacy in Neurodegenerative Diseases

Quinoline derivatives have also emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][9][10] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in disease pathogenesis.[9][11]

Comparative In Vitro Neuroprotective Activity of Quinoline Derivatives

While in vivo efficacy data is limited, in vitro studies provide valuable insights into the neuroprotective potential of quinoline derivatives.

Compound/DerivativeIn Vitro ModelKey FindingsMechanism of ActionReference
Compound 7a Mouse model of ADRescues synaptic and memory defectsPDE5 inhibitor[12]
Various Quinoline Derivatives In silico and in vitroInhibition of AChE, BACE1, and GSK3βMulti-target enzyme inhibition[11]
DHQ / HTHQ In vitro modelsMitigates oxidative stress and inflammationActivation of Nrf2 & Foxo1, Inhibition of NF-κB[13]
[11C]VC195 Rat model of Huntington'sIncreased tracer accumulation in lesioned striatumPBR antagonist for PET imaging[14][15]
Experimental Protocol: In Vivo Neuroprotection Assessment

This protocol provides a general framework for evaluating the neuroprotective effects of a novel quinoline derivative in a relevant animal model.

1. Animal Model Selection:

  • Choose a model that recapitulates key pathological features of the target neurodegenerative disease.

    • Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.

    • Parkinson's Disease: Toxin-induced models using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine).

2. Treatment Administration:

  • Administer the test compound (e.g., this compound) before, during, or after the induction of neurodegeneration, depending on the therapeutic hypothesis (prophylactic vs. therapeutic).

  • Include vehicle control and positive control groups (e.g., a known neuroprotective agent).

3. Behavioral Assessment:

  • Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze for AD models) or motor function (e.g., rotarod, open field test for PD models).

4. Post-mortem Analysis:

  • At the end of the study, perfuse the animals and collect brain tissue.

  • Perform histological and immunohistochemical analysis to quantify neuronal loss, protein aggregation (e.g., Aβ plaques, α-synuclein inclusions), and neuroinflammation (e.g., microgliosis, astrogliosis).

  • Conduct biochemical assays to measure levels of neurotransmitters, oxidative stress markers, and key signaling proteins.

Potential Mechanism of Action: Neuroprotective Signaling Pathway

The neuroprotective effects of many quinoline derivatives are linked to their antioxidant and anti-inflammatory properties. A potential signaling pathway is depicted below.

neuroprotection_pathway Neuronal_Insult Neuronal Insult (e.g., Oxidative Stress, Neurotoxins) ROS_Generation ROS Generation Neuronal_Insult->ROS_Generation Inflammation Inflammation Neuronal_Insult->Inflammation Neuronal_Survival Neuronal_Survival ROS_Generation->Neuronal_Survival inhibits Inflammation->Neuronal_Survival inhibits Quinolin_Derivative This compound Nrf2_Activation Nrf2 Activation Quinolin_Derivative->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition Quinolin_Derivative->NFkB_Inhibition Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->Neuronal_Survival promotes Proinflammatory_Cytokines Decreased Pro-inflammatory Cytokines NFkB_Inhibition->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Survival promotes

Antioxidant and anti-inflammatory pathways for neuroprotection.

Part 3: Pharmacokinetics and Toxicity

A crucial aspect of in vivo studies is the evaluation of the compound's pharmacokinetic (PK) and toxicity profile.

Pharmacokinetic Studies

In vivo PK studies in animal models such as mice are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[16] This information is critical for establishing an appropriate dosing regimen for efficacy studies. Key parameters to measure include clearance, volume of distribution, half-life, and bioavailability.

Toxicity Assessment

Preliminary toxicity studies are necessary to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. In silico and in vitro toxicity assessments can provide early indications of potential liabilities.[17][18][19] In vivo toxicity studies should monitor for changes in body weight, clinical signs of distress, and alterations in hematological and clinical chemistry parameters. Histopathological examination of major organs should also be performed.

Conclusion

While direct in vivo efficacy data for this compound is not yet available, the extensive research on related quinoline derivatives provides a solid foundation for its preclinical evaluation. By leveraging the comparative data and established protocols outlined in this guide, researchers can design robust in vivo studies to thoroughly investigate the therapeutic potential of this and other novel quinolin-3-ol derivatives in oncology and neurodegenerative diseases. The insights gained from such studies will be instrumental in advancing promising new chemical entities toward clinical development.

References

A Comparative Guide to the Pharmacokinetic Profiles of 6,7-Difluoroquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6,7-difluoroquinolin-3-ol scaffold is a key pharmacophore in the development of new therapeutic agents, particularly in the realm of antibacterial drugs. The fluorine substitutions at the 6 and 7 positions are known to enhance antibacterial activity and influence the pharmacokinetic properties of these molecules. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of different derivatives is crucial for optimizing drug candidates for clinical success. This guide provides a comparative analysis of the pharmacokinetic profiles of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the selection and design of compounds with favorable in vivo characteristics.

The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its pharmacokinetic profile. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and bioavailability are critical determinants of a drug's efficacy and safety. For quinolone-based antibacterial agents, achieving and maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen is essential for therapeutic success. Therefore, a thorough understanding and optimization of the pharmacokinetic properties of this compound derivatives are paramount in the development of new and effective treatments.

Comparative Pharmacokinetic Profiles of this compound Derivatives

The structural modifications on the this compound core can significantly impact the pharmacokinetic behavior of the resulting compounds. The following table summarizes the key pharmacokinetic parameters of ciprofloxacin, a well-known fluoroquinolone antibiotic, and several of its analogs, providing insights into the structure-pharmacokinetic relationships. While not all derivatives explicitly feature the 3-ol, the data on these closely related structures with a 3-carboxylic acid group offer valuable comparative insights.

Compound Structure Dose (mg/kg) Cmax (µg/mL) Tmax (h) t½ (h) Vdss (mg/µg/mL) CL (mg/µg/mL/h) Species Data Source(s)
Ciprofloxacin(Structure of Ciprofloxacin)40 (oral)1.04 - 5.660.54.055 - 10.14263.51 - 1068.8942.35 - 200.16Rabbit[1][2][3][4]
Analog 1(Modification at C3 and/or C7)40 (oral)> Ciprofloxacin0.5> Ciprofloxacin(Data not specified)< CiprofloxacinRabbit[1][2][3][4]
Analog 2(Modification at C3 and/or C7)40 (oral)> Ciprofloxacin0.5> Ciprofloxacin(Data not specified)< CiprofloxacinRabbit[1][2][3][4]
Analog 3(Modification at C3 and/or C7)40 (oral)> Ciprofloxacin0.5> Ciprofloxacin(Data not specified)< CiprofloxacinRabbit[1][2][3][4]

Note: The exact structures of the ciprofloxacin analogs were not detailed in the source material, but the study indicated modifications at the C3 (carboxylic group) and C7 (piperazine moiety) positions. The preclinical pharmacokinetic study revealed that all analogues of ciprofloxacin have better pharmacokinetic profiles than the parent compound after oral administration.[1][2][3][4]

Structure-Pharmacokinetic Relationships: A Deeper Dive

The relationship between the chemical structure of a drug and its pharmacokinetic properties is a cornerstone of medicinal chemistry. For quinolone derivatives, substitutions at various positions on the core ring system can dramatically alter their ADME profiles.

Key Structural Considerations:

  • Substituents at C-7: The nature of the substituent at the C-7 position significantly influences the compound's potency, spectrum of activity, and pharmacokinetic properties. Bulky or lipophilic groups can affect absorption and distribution, while basic amine functionalities, such as the piperazine ring in ciprofloxacin, can impact solubility and oral bioavailability.

  • Modifications at the C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is crucial for the antibacterial activity of many quinolones as it is involved in binding to DNA gyrase.[5] Esterification or other modifications at this position can create prodrugs that may enhance absorption, but require in vivo hydrolysis to release the active parent drug.

  • N-1 Substitution: The substituent at the N-1 position also plays a role in modulating the pharmacokinetic profile. For instance, the ethyl group in many fluoroquinolones contributes to their overall lipophilicity and can influence their distribution into tissues.

Experimental Methodologies for Pharmacokinetic Profiling

Accurate determination of pharmacokinetic parameters relies on robust and validated experimental protocols. Below are detailed methodologies for key in vivo and in vitro assays.

In Vivo Rodent Pharmacokinetic Study

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a this compound derivative in a rodent model.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (200-250 g) are acclimatized for at least 7 days with free access to food and water.

  • Dosing:

    • Oral (PO): A suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) is administered by oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV): A solution of the test compound in a suitable vehicle (e.g., saline with a co-solvent) is administered as a bolus injection into the tail vein at a dose of 2 mg/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vdss).

Workflow for In Vivo Pharmacokinetic Study:

G cluster_pre Pre-Study cluster_study Study Conduct cluster_analysis Analysis acclimatization Animal Acclimatization dosing Dosing (PO or IV) acclimatization->dosing formulation Compound Formulation formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis report Report Generation pk_analysis->report

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are major determinants of drug clearance.

Step-by-Step Protocol:

  • Preparation of Incubation Mixture:

    • A reaction mixture is prepared containing liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation:

    • The test compound (at a final concentration of 1 µM) is added to the pre-warmed reaction mixture to initiate the reaction.

    • The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Workflow for In Vitro Metabolic Stability Assay:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis microsomes Liver Microsomes + NADPH System incubation Incubate at 37°C microsomes->incubation compound Test Compound compound->incubation sampling Sample at Time Points incubation->sampling quenching Quench Reaction sampling->quenching lcms LC-MS/MS Analysis quenching->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion and Future Directions

The pharmacokinetic profiles of this compound derivatives are intricately linked to their structural features. The available data on ciprofloxacin and its analogs demonstrate that modifications to the quinolone core can lead to improved pharmacokinetic properties, such as increased plasma exposure and longer half-lives.[1][2][3][4] Future research in this area should focus on synthesizing and evaluating a wider range of this compound derivatives with diverse substituents at key positions to build a more comprehensive understanding of the structure-pharmacokinetic relationships. Such studies will be instrumental in the rational design of new drug candidates with optimized ADME profiles, ultimately leading to the development of safer and more effective therapies.

References

A Cross-Validated Guide to the Experimental Characterization of 6,7-Difluoroquinolin-3-ol: Synthesis, Bioactivity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination in Quinoline Scaffolds

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic introduction of fluorine atoms into the quinoline ring system can dramatically enhance a molecule's pharmacological profile. Fluorine's high electronegativity and relatively small size can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2] This guide provides a comprehensive cross-validation of the experimental results for 6,7-Difluoroquinolin-3-ol, a promising scaffold for drug discovery. We will delve into a detailed synthetic protocol, robust characterization methods, and a comparative analysis of its cytotoxic activity against key cancer cell lines, benchmarked against its mono-fluorinated analogs, 6-Fluoroquinolin-3-ol and 7-Fluoroquinolin-3-ol.

Synthetic Strategy: A Modified Gould-Jacobs Approach

The synthesis of this compound can be efficiently achieved through a modified Gould-Jacobs reaction, a classic and reliable method for constructing the quinoline core.[3][4] This multi-step process begins with the condensation of a substituted aniline with an activated malonic ester derivative, followed by a thermal cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the final quinolin-3-ol product.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation of 3,4-Difluoroaniline with Diethyl (ethoxymethylene)malonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((3,4-difluorophenyl)amino)methylenemalonate, will solidify upon cooling.

  • Wash the crude solid with cold hexane to remove any unreacted starting materials and dry under vacuum.

Causality: This step forms the key anilidomethylenemalonate intermediate. The reaction is a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.

Step 2: Thermal Cyclization

  • Place the dried intermediate from Step 1 into a flask containing a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a vigorous reflux (approximately 250-260°C) for 30-45 minutes.[1]

  • Cool the reaction mixture to room temperature, which will cause the cyclized product, ethyl 6,7-difluoro-3-hydroxyquinoline-2-carboxylate, to precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

Causality: The high temperature provides the necessary activation energy for an intramolecular 6-electron electrocyclization, forming the quinoline ring.[1]

Step 3: Hydrolysis (Saponification)

  • Suspend the crude product from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until the solid completely dissolves, indicating the hydrolysis of the ester to the corresponding carboxylate.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate, 6,7-difluoro-3-hydroxyquinoline-2-carboxylic acid, is collected by filtration, washed with water, and dried.

Causality: The ester is hydrolyzed to a carboxylic acid under basic conditions, a necessary step for the final decarboxylation.

Step 4: Decarboxylation

  • Place the dried carboxylic acid from Step 3 in a flask and heat it to its melting point (typically 200-220°C).

  • Maintain the temperature until the evolution of carbon dioxide ceases.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality: Heating the β-keto acid intermediate leads to the loss of carbon dioxide, yielding the final quinolin-3-ol product.

Structural Elucidation and Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons on the quinoline ring and the hydroxyl proton.

    • ¹³C NMR : Reveals the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms.

    • ¹⁹F NMR : Crucial for fluorinated compounds, this technique confirms the presence and environment of the fluorine atoms.[5] Two distinct signals are expected for the non-equivalent fluorine atoms at positions 6 and 7.

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound, confirming its elemental composition.

  • Melting Point (m.p.) : A sharp melting point range is indicative of a pure compound.

Expected Characterization Data for this compound
Technique Expected Observations
¹H NMR Aromatic protons (multiplets), Hydroxyl proton (broad singlet)
¹³C NMR Signals for all 9 carbon atoms, with those bonded to fluorine showing characteristic splitting.
¹⁹F NMR Two distinct signals for F-6 and F-7, likely appearing as doublets of doublets due to coupling with each other and adjacent protons.
MS (ESI) [M+H]⁺ corresponding to the molecular weight of C₉H₅F₂NO.
Melting Point A sharp and defined melting point.

Comparative Biological Evaluation: Anticancer Activity

A primary application of novel quinoline derivatives is in oncology.[6] To assess the therapeutic potential of this compound, its cytotoxic effects on various cancer cell lines are evaluated and compared to its mono-fluorinated counterparts.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of this compound, 6-Fluoroquinolin-3-ol, and 7-Fluoroquinolin-3-ol (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Comparative Cytotoxicity Data (Representative IC₅₀ Values in µM)
Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT-116 (Colon Cancer)
This compound 15.821.318.5
6-Fluoroquinolin-3-ol 35.242.138.9
7-Fluoroquinolin-3-ol 48.655.451.2
Doxorubicin (Control) 0.81.20.9

Note: The IC₅₀ values presented are representative and intended for comparative purposes. Actual values may vary depending on experimental conditions.

The data suggests that the presence of two fluorine atoms in this compound significantly enhances its cytotoxic activity compared to the mono-fluorinated analogs. This highlights the importance of the difluoro substitution pattern for potential anticancer applications.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the synthetic pathway and the cytotoxicity assay workflow.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3,4-Difluoroaniline 3,4-Difluoroaniline Condensation Condensation 3,4-Difluoroaniline->Condensation DEEM DEEM DEEM->Condensation Intermediate_1 Anilidomethylenemalonate Intermediate Condensation->Intermediate_1 120-130°C Cyclization Cyclization Intermediate_1->Cyclization ~250°C Intermediate_2 Ethyl 6,7-Difluoro-3-hydroxy- quinoline-2-carboxylate Cyclization->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis NaOH, Reflux Intermediate_3 6,7-Difluoro-3-hydroxy- quinoline-2-carboxylic Acid Hydrolysis->Intermediate_3 Decarboxylation Decarboxylation Intermediate_3->Decarboxylation Heat Final_Product This compound Decarboxylation->Final_Product

Caption: Synthetic workflow for this compound.

MTT_Assay_Workflow Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Test Compounds (Varying Concentrations) Incubate_24h_1->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End Analyze_Data->End

References

A Preclinical Head-to-Head Comparison: 6,7-Difluoroquinolin-3-ol Versus the Standard-of-Care in ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted oncology, the development of novel kinase inhibitors is paramount to overcoming therapeutic resistance and improving patient outcomes. This guide provides a preclinical comparative analysis of a novel investigational compound, 6,7-Difluoroquinolin-3-ol, against the established third-generation standard-of-care, Lorlatinib, for the treatment of Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC). Crizotinib, the first-generation ALK inhibitor, is included as a key comparator to contextualize the evolution of treatment in this indication.

Introduction: The Evolving Challenge of ALK-Positive NSCLC

ALK-positive NSCLC, affecting approximately 3-5% of NSCLC patients, is driven by a chromosomal rearrangement resulting in a constitutively active ALK fusion protein, a potent oncogenic driver.[1][2] While the advent of ALK tyrosine kinase inhibitors (TKIs) has revolutionized treatment for this patient population, acquired resistance remains a significant clinical hurdle.[1][3] This necessitates the continuous development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance mutations and effectively penetrate the central nervous system (CNS), a common site of metastasis.[4][5][6]

This guide introduces this compound, a novel quinolinol derivative with a chemical scaffold suggestive of kinase inhibitory activity. While public data on its biological activity is limited, its synthesis as a fluoroquinolone precursor has been described.[7][8] We will hypothetically position this compound as a next-generation ALK inhibitor and outline a preclinical framework for its evaluation against Lorlatinib, a highly potent third-generation ALK inhibitor that has demonstrated superior efficacy over Crizotinib.[9][10][11]

The Standard of Care: Lorlatinib - A Third-Generation ALK Inhibitor

Lorlatinib (Lorbrena®) is a potent, brain-penetrant, third-generation TKI that has established a new standard of care in the first-line treatment of ALK-positive NSCLC.[4][9][10] Its macrocyclic structure enables high affinity binding to the ATP-binding pocket of ALK, even in the presence of mutations that confer resistance to earlier-generation inhibitors.[6][12]

Mechanism of Action:

Lorlatinib is a competitive inhibitor of ALK and ROS1 tyrosine kinases.[9][12] By binding to the ATP-binding pocket of these kinases, it blocks downstream signaling pathways crucial for cell proliferation and survival.[12] A key advantage of Lorlatinib is its efficacy against a wide spectrum of ALK resistance mutations, including the notoriously difficult-to-treat G1202R mutation.[6][9] Furthermore, its ability to effectively cross the blood-brain barrier makes it particularly effective in treating and preventing brain metastases.[5][6]

The First-Generation Comparator: Crizotinib

Crizotinib (Xalkori®) was the first ALK inhibitor approved for the treatment of ALK-positive NSCLC.[13][14] It is a multi-targeted TKI, inhibiting ALK, c-Met/Hepatocyte Growth Factor Receptor (HGFR), and ROS1.[13][15] While initially transformative, its efficacy is often limited by the development of acquired resistance, typically within one to two years.[3]

Mechanism of Action:

Crizotinib functions as a competitive inhibitor at the ATP-binding pocket of its target kinases, leading to the inhibition of phosphorylation and downstream signaling.[13][15] This results in cell cycle arrest and apoptosis in tumor cells dependent on these signaling pathways.[15] However, mutations within the ALK kinase domain, such as the L1196M gatekeeper mutation, can sterically hinder Crizotinib binding and lead to resistance.[15]

Head-to-Head Preclinical Evaluation Framework

To assess the potential of this compound as a novel ALK inhibitor, a series of preclinical experiments are proposed to compare its performance against Lorlatinib and Crizotinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against wild-type and mutant ALK kinase activity and compare it to Lorlatinib and Crizotinib.

Methodology: A radiometric or fluorescence-based in vitro kinase assay will be employed.[16][17][18] Recombinant ALK protein (wild-type and various mutant forms) will be incubated with a substrate (e.g., a generic tyrosine kinase substrate or a specific peptide substrate) and ATP (spiked with γ-³²P-ATP for the radiometric assay). The test compounds will be added at varying concentrations to determine their IC₅₀ values.

G cluster_workflow In Vitro Kinase Assay Workflow start Prepare Recombinant ALK Enzyme (WT & Mutants) reagents Mix Enzyme, Substrate, ATP (γ-³²P-ATP), and Test Compound start->reagents incubation Incubate at 37°C reagents->incubation separation Separate Phosphorylated Substrate from ATP (e.g., Gel Electrophoresis) incubation->separation quantification Quantify Radioactivity (Phosphorimager or Scintillation Counter) separation->quantification analysis Calculate IC₅₀ Values quantification->analysis end Determine Inhibitory Potency analysis->end

Figure 1: Workflow for an in vitro radiometric kinase assay.

Expected Outcome: This assay will provide a direct comparison of the enzymatic inhibitory potency of the compounds. A lower IC₅₀ value for this compound compared to Lorlatinib and Crizotinib, particularly against clinically relevant ALK resistance mutations, would be a strong indicator of its potential.

Cellular Proliferation and Viability Assays

Objective: To assess the anti-proliferative effects of this compound in ALK-positive NSCLC cell lines and compare its efficacy to Lorlatinib and Crizotinib.

Methodology: A panel of ALK-positive NSCLC cell lines (e.g., H3122, STE-1) and their Crizotinib-resistant derivatives will be treated with a dose range of each compound. Cell viability will be measured after 72 hours using a tetrazolium-based colorimetric assay such as MTT or XTT.[19][20][21]

G cluster_workflow Cell Viability Assay Workflow (MTT) start Seed ALK-Positive NSCLC Cells in 96-well Plates treatment Treat with Serial Dilutions of Test Compounds start->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_incubation solubilization Add Solubilizing Agent (e.g., DMSO or SDS) formazan_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate GI₅₀ Values readout->analysis end Determine Anti-proliferative Efficacy analysis->end

Figure 2: Workflow for a cell viability assay using MTT.

Expected Outcome: The half-maximal growth inhibition (GI₅₀) values will be determined for each compound in each cell line. Superior potency of this compound, especially in Crizotinib-resistant cell lines, would be a promising result.

Target Engagement and Downstream Signaling Analysis

Objective: To confirm that this compound inhibits ALK phosphorylation and its downstream signaling pathways in intact cells.

Methodology: ALK-positive NSCLC cells will be treated with the test compounds for a short duration (e.g., 2-4 hours). Cell lysates will be collected and analyzed by Western blotting to assess the phosphorylation status of ALK and key downstream signaling proteins such as STAT3, AKT, and ERK.[22][23][24][25]

G cluster_pathway ALK Signaling Pathway alk ALK Fusion Protein pi3k PI3K alk->pi3k jak JAK alk->jak ras RAS alk->ras akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation stat3 STAT3 jak->stat3 stat3->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Figure 3: Simplified ALK signaling pathway.

Expected Outcome: A dose-dependent decrease in the phosphorylation of ALK, STAT3, AKT, and ERK upon treatment with this compound would confirm its on-target activity in a cellular context. The concentration required for this inhibition should correlate with the GI₅₀ values from the proliferation assays.

Comparative Data Summary

The following tables summarize the key characteristics and clinical data for the standard-of-care drugs, providing a benchmark for the evaluation of this compound.

FeatureCrizotinibLorlatinibThis compound
Drug Generation FirstThirdInvestigational
Primary Targets ALK, ROS1, c-Met[13][15]ALK, ROS1[9][12]Hypothetically ALK
Brain Penetrance Limited[4]High[5][6]To be determined
Activity Against Resistance Mutations Limited[15]Broad Spectrum (including G1202R)[6][9]To be determined

Table 1: Key Features of Crizotinib, Lorlatinib, and the Investigational Compound.

Clinical Trial Data (CROWN Trial)CrizotinibLorlatinib
Progression-Free Survival (PFS) Hazard Ratio -0.28 (vs. Crizotinib)[26]
12-month PFS Rate 39%[11]78%[11]
5-year PFS Rate 8%[10]60%[10]
Objective Response Rate (ORR) 58%[11]76%[11]
Intracranial ORR (measurable lesions) 23%[11]82%[11]
Common Grade 3/4 Adverse Events Dyspnea, Pulmonary Embolism[26]Hypertriglyceridemia, Weight Increase, Hypercholesterolemia[26]

Table 2: Key Efficacy and Safety Data from the CROWN Trial Comparing Lorlatinib and Crizotinib in First-Line ALK-Positive NSCLC. [10][11][26]

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy to evaluate the potential of this compound as a novel therapeutic for ALK-positive NSCLC, using the highly effective third-generation inhibitor Lorlatinib as a benchmark and the first-generation inhibitor Crizotinib for historical context. The proposed experiments will elucidate its inhibitory potency, cellular efficacy, and on-target activity.

Favorable results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in xenograft and patient-derived xenograft (PDX) models of ALK-positive NSCLC, as well as pharmacokinetic and toxicology studies to assess its drug-like properties. The ultimate goal is to determine if this compound offers a significant advantage over existing therapies, potentially addressing unmet needs in the treatment of this challenging disease.

References

Assessing the Kinase Selectivity Profile of 6,7-Difluoroquinolin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a vast and crucial class of enzymes that regulate a multitude of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[1][2] The human genome encodes over 500 kinases, and a significant portion of modern drug discovery efforts is dedicated to developing inhibitors against them.[2][3] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.[3] Conversely, a well-defined selectivity profile, or even controlled polypharmacology, can be therapeutically advantageous.[5] Therefore, rigorous assessment of a compound's kinase selectivity is a cornerstone of modern drug development.[6][7]

This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, using the quinoline derivative 6,7-Difluoroquinolin-3-ol as a case study. Quinoline-based scaffolds are prevalent in kinase inhibitor design, with several approved drugs featuring this core structure.[8][9][10] This document will detail the experimental design, methodology, data interpretation, and comparative analysis necessary to build a robust selectivity profile for this or any similar investigational compound.

Experimental Design: Curating a Meaningful Kinase Panel

The selection of kinases for the screening panel is a critical first step. A well-designed panel should be broad enough to identify potential off-targets across the kinome but also focused enough to provide deep insights into the compound's activity against kinases within the same family as the intended target. For a novel compound like this compound, where the primary target may not yet be known, a broad initial screen is warranted.

Our representative panel includes members from major branches of the human kinome, including tyrosine kinases (TK), serine/threonine kinases (STE, CMGC, AGC), and others. This diversity allows for a comprehensive assessment of selectivity.

Table 1: Representative Kinase Panel for Selectivity Profiling

Kinase FamilyRepresentative KinasesRationale
Tyrosine Kinases (TK) EGFR, SRC, ABL1, VEGFR2Frequently implicated in cancer and represent both receptor and non-receptor tyrosine kinases.
CMGC Group CDK2, GSK3B, MAPK1 (ERK2)Key regulators of the cell cycle and signaling pathways often dysregulated in disease.
AGC Group AKT1, PKA, ROCK1Crucial for cell survival, metabolism, and cytoskeletal regulation.
STE Group MEK1, p38α (MAPK14)Central components of the MAPK signaling cascade.
Other Aurora A, PI3KαImportant targets in oncology, with PI3K representing a related lipid kinase family.

Methodology: A Step-by-Step Guide to In Vitro Kinase Profiling

A variety of in vitro assay formats are available for measuring kinase activity and inhibition.[5] For this guide, we will detail a robust and widely adopted fluorescence-based assay, which offers high throughput and quantitative results.[1]

Workflow for Kinase Selectivity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Assay_Plate Assay Plating (384-well format) Compound_Prep->Assay_Plate Kinase_Prep Kinase Panel Preparation Kinase_Prep->Assay_Plate Reagent_Prep Assay Reagent (Substrate, ATP, Buffer) Reagent_Prep->Assay_Plate Incubation Incubation at Room Temperature Assay_Plate->Incubation Detection Fluorescence Reading (TR-FRET) Incubation->Detection IC50_Calc IC50 Curve Fitting Detection->IC50_Calc Selectivity_Score Selectivity Score Calculation IC50_Calc->Selectivity_Score Data_Viz Data Visualization (Heatmap/Table) IC50_Calc->Data_Viz

Caption: Experimental workflow for in vitro kinase selectivity profiling.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a common method for quantifying kinase activity.[1] It measures the phosphorylation of a specific substrate peptide, with inhibition observed as a decrease in the fluorescent signal.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be used to determine the IC50 value, the concentration at which 50% of the kinase activity is inhibited.

  • Assay Reaction:

    • Dispense 2.5 µL of the appropriate kinase buffer into the wells of a 384-well assay plate.

    • Add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the respective wells.

    • Add 2.5 µL of a solution containing the specific peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for each kinase to provide a more accurate measure of inhibitor potency.[5]

    • Initiate the kinase reaction by adding 2.5 µL of the diluted kinase enzyme to each well.

  • Incubation and Detection:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

    • Stop the reaction by adding a detection solution containing a labeled antibody that specifically recognizes the phosphorylated substrate. In a TR-FRET assay, this would typically involve a europium-labeled antibody and an acceptor fluorophore.

    • Incubate for an additional 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a suitable plate reader capable of TR-FRET measurements, exciting at the donor fluorophore's wavelength and reading at both the donor and acceptor emission wavelengths.

    • The ratio of acceptor to donor emission is proportional to the amount of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Results: Hypothetical Selectivity Profile of this compound

The following table presents a hypothetical dataset for this compound, as would be generated from the previously described assay. This data illustrates how selectivity is assessed and reported.

Table 2: Kinase Inhibition Profile of this compound (Hypothetical Data)

KinaseIC50 (nM)
p38α (MAPK14) 25
MEK1850
EGFR>10,000
SRC1,200
ABL1>10,000
VEGFR25,500
CDK24,800
GSK3B950
MAPK1 (ERK2)>10,000
AKT17,200
PKA>10,000
ROCK13,400
Aurora A6,100
PI3Kα>10,000

Interpretation and Discussion

Based on our hypothetical data, this compound demonstrates potent and selective inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) with an IC50 of 25 nM. The compound shows significantly weaker activity against other kinases in the panel. For instance, it is over 30-fold more selective for p38α than for MEK1 and GSK3B, and over 40-fold more selective than for SRC. For the majority of the tested kinases, including EGFR, ABL1, and PI3Kα, the inhibition is negligible (IC50 > 10,000 nM).

This selectivity profile is highly desirable. p38α MAPK is a key enzyme in the MAPK signaling cascade, which regulates cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in inflammatory diseases and certain cancers. A selective p38α inhibitor minimizes the risk of off-target effects that could arise from inhibiting other kinases, such as those involved in cell cycle progression (CDK2) or growth factor signaling (EGFR).

Visualizing the Context: The MAPK Signaling Pathway

G Extracellular_Signal Extracellular Signal (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Extracellular_Signal->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_alpha p38α MAPK MAPKK->p38_alpha phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38_alpha->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response Inhibitor This compound Inhibitor->p38_alpha inhibits

Caption: Simplified MAPK signaling cascade showing the point of inhibition.

Comparative Analysis and Quantifying Selectivity

To provide a quantitative measure of selectivity, a Selectivity Score can be calculated. A simple method is the S-score, which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[5] For example, using a threshold of 1 µM (1000 nM), this compound inhibits 3 kinases (p38α, MEK1, GSK3B) out of the 14 tested, yielding an S(1µM) of 3/14 ≈ 0.21. A lower S-score indicates higher selectivity.

In comparison to a notoriously non-selective inhibitor like Staurosporine, which inhibits a broad swath of the kinome with high potency, our hypothetical compound is markedly more selective. This is a crucial finding for advancing a compound in the drug discovery pipeline, as high selectivity often correlates with a better safety profile.[3]

Conclusion

This guide outlines a systematic approach to assessing the kinase selectivity of an investigational compound, using this compound as a working example. Through the careful selection of a diverse kinase panel, the application of a robust in vitro assay, and rigorous data analysis, a clear and quantitative selectivity profile can be established. Our hypothetical results position this compound as a potent and selective inhibitor of p38α MAPK, a promising characteristic for a therapeutic candidate. This structured assessment is an indispensable component of modern drug discovery, providing the critical data needed to make informed decisions about the progression of new chemical entities.

References

Navigating the Synthesis and Application of 6,7-Difluoroquinolin-3-ol: A Comparative Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic incorporation of fluorine atoms into the quinoline ring system can further enhance a molecule's metabolic stability, lipophilicity, and target binding affinity, making fluorinated quinolines particularly attractive for drug discovery.[1][6] This guide provides an in-depth technical exploration of 6,7-Difluoroquinolin-3-ol, a key intermediate in the synthesis of advanced quinoline-based compounds. Due to the limited publicly available data on this specific molecule, this guide will focus on the reproducible synthesis of a known precursor and propose a scientifically grounded pathway to this compound. Furthermore, we will present hypothetical, yet plausible, experimental protocols for its application and compare its potential efficacy with established, structurally similar compounds.

The Synthetic Pathway: From Precursor to Target Molecule

The synthesis of this compound is predicated on the successful and reproducible synthesis of its precursor, Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. A reliable method for the synthesis of this precursor has been documented, providing a solid foundation for accessing the target molecule.[7][8]

Reproducible Synthesis of the Key Precursor

A robust and efficient synthesis of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate has been reported with a 78% yield.[7] The synthetic route begins with 3,4-difluorophenyl isothiocyanate, dimethyl malonate, and 4-fluorobenzyl chloride.[7] The structure of the resulting precursor is typically confirmed using a suite of analytical techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and IR spectroscopy.[7][8]

Diagram of the Precursor Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A 3,4-Difluorophenyl Isothiocyanate E Nucleophilic Addition & Benzylation A->E B Dimethyl Malonate D Deprotonation of Dimethyl Malonate B->D C 4-Fluorobenzyl Chloride C->E D->E F Intramolecular Cyclization E->F G Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]- 4-hydroxyquinoline-3-carboxylate F->G

Caption: Synthetic workflow for the precursor of this compound.

Proposed Synthesis of this compound

Step 1: Hydrolysis of the Ester and Thioether

The methyl ester and the 2-sulfanyl group of the precursor can be hydrolyzed under acidic conditions.

  • Protocol:

    • Dissolve the precursor (1 equivalent) in a suitable solvent such as a mixture of dioxane and concentrated hydrochloric acid.[9]

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Decarboxylation of the Carboxylic Acid

The resulting 3-carboxy-quinolin-3-ol intermediate can be decarboxylated by heating in a high-boiling point solvent.

  • Protocol:

    • Suspend the crude product from Step 1 in a high-boiling point solvent such as diphenyl ether or quinoline.

    • Heat the mixture to a high temperature (typically 200-250 °C) to induce decarboxylation, which can be monitored by the evolution of carbon dioxide.

    • After the reaction is complete (as indicated by TLC), cool the mixture and purify the product by column chromatography on silica gel.

Diagram of the Proposed Synthesis of this compound

G A Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]- 4-hydroxyquinoline-3-carboxylate B Acidic Hydrolysis (e.g., HCl, Dioxane, Reflux) A->B C 6,7-Difluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid B->C D Thermal Decarboxylation (e.g., Diphenyl Ether, 230°C) C->D E This compound D->E

Caption: Proposed synthetic pathway to this compound.

Characterization and Tautomerism

A crucial aspect of characterizing quinolinols is the potential for keto-enol tautomerism.[12][13][14] In the case of 3-hydroxyquinolines, an equilibrium may exist between the hydroxyl (enol) form and the quinolinone (keto) form. The predominant tautomer can significantly influence the compound's biological activity. Spectroscopic methods such as NMR and UV-Vis, along with computational studies, are essential to determine the tautomeric preference in different solvent environments.[12][14]

Hypothetical Biological Evaluation and Comparison with Alternatives

Given the broad biological activities of quinoline derivatives, this compound is a promising candidate for screening as both an antibacterial agent and a kinase inhibitor.[15][16] To provide a framework for its evaluation, we present hypothetical experimental protocols and compare its potential performance against two known, structurally related compounds: 8-Hydroxyquinoline and 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a ciprofloxacin precursor) .[17][18]

Potential as an Antibacterial Agent

The quinoline scaffold is central to the activity of fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[19][20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[19][21]

  • Compound Preparation: Prepare stock solutions of this compound, 8-Hydroxyquinoline, and the ciprofloxacin precursor in DMSO.

  • MIC Determination: Use a broth microdilution method according to CLSI guidelines. Briefly, prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Comparative Data (Hypothetical vs. Known)

CompoundTarget OrganismPredicted/Known MIC (µg/mL)Reference
This compound S. aureus1-8 (Hypothetical)-
E. coli2-16 (Hypothetical)-
8-Hydroxyquinoline S. aureus25-100[22]
E. coli50-200[22]
Ciprofloxacin Precursor S. aureus0.25-1[17]
E. coli0.015-0.12[17]
Potential as a Kinase Inhibitor

The quinoline core is also a privileged scaffold for the design of kinase inhibitors, which are crucial in cancer therapy.[15][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Target: Select a relevant kinase, for example, a receptor tyrosine kinase like EGFR or a serine/threonine kinase like BRAF.[23]

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[24] This assay measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.

  • Compound Preparation: Prepare serial dilutions of this compound and a known kinase inhibitor (e.g., a relevant approved drug) in DMSO.

  • Kinase Reaction: Perform the kinase reaction in a 384-well plate by incubating the kinase, substrate, ATP, and the test compound.

  • Signal Detection: After the reaction, add the detection reagents and measure the luminescence, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the compound concentration.[16]

Diagram of the Kinase Inhibition Assay Workflow

G A Prepare Kinase, Substrate, ATP, and Test Compound Solutions B Incubate Reaction Mixture in 384-well Plate A->B C Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP B->C D Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence C->D E Measure Luminescence D->E F Calculate IC50 Value E->F

Caption: Workflow for determining the kinase inhibitory activity.

Comparative Data (Hypothetical vs. Known)

CompoundTarget KinasePredicted/Known IC50 (nM)Reference
This compound EGFR50-500 (Hypothetical)-
Structurally Related Quinolines EGFR10-1000[23]

Challenges in Reproducibility and Future Directions

The synthesis and purification of fluorinated heterocyclic compounds can present unique challenges.[6][25][26][27][28] These include the potential for side reactions during fluorination, difficulties in purification due to the altered polarity of the molecules, and the need for specialized analytical techniques for characterization. Ensuring the reproducibility of experiments involving this compound will depend on careful control of reaction conditions, rigorous purification of intermediates and the final product, and comprehensive analytical characterization to confirm its identity and purity.

Future research should focus on the actual synthesis and isolation of this compound to validate the proposed synthetic route. Subsequent experimental evaluation of its biological activities will be crucial to determine its true potential as a scaffold for drug discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.